molecular formula C14H11ClO2 B572759 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-77-1

2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Cat. No.: B572759
CAS No.: 1215206-77-1
M. Wt: 246.69
InChI Key: LQEIITZDAWEDHD-UHFFFAOYSA-N
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Description

2'-Chloro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-77-1) is a high-purity biphenyl derivative offered as a white to light yellow crystalline powder . With a molecular formula of C 14 H 11 ClO 2 and a molecular weight of 246.69 g/mol , this compound serves as a versatile chemical building block, particularly as a primary and secondary intermediate in organic synthesis and drug discovery campaigns . The structure of this molecule, which features a carboxylic acid functional group on one phenyl ring and both chloro and methyl substituents on the other, makes it a valuable scaffold for constructing more complex molecules. Researchers primarily utilize this compound in the development of potential active pharmaceutical ingredients (APIs), where it can be used to explore structure-activity relationships (SAR) or as a key fragment in medicinal chemistry. Its applications extend to materials science, where it can be incorporated into ligands for catalysis or as a monomer for specialized polymers. Safety Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIITZDAWEDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681778
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-77-1
Record name 2′-Chloro-4′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60681778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. The document outlines the strategic application of modern cross-coupling methodologies, with a primary focus on the Suzuki-Miyaura coupling reaction. Alternative approaches, including the Ullmann condensation and Grignard-based strategies, are also discussed to provide a comparative perspective. This guide is intended to serve as a practical resource, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful synthesis and characterization of the target compound.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl and its derivatives are privileged structural motifs in a vast array of pharmacologically active compounds and functional materials.[1][2] The unique conformational properties of the biaryl linkage impart specific steric and electronic characteristics that are often crucial for biological activity or material performance. This compound, with its distinct substitution pattern, presents a valuable scaffold for the development of novel therapeutic agents and advanced organic materials. The strategic synthesis of this molecule is therefore of paramount importance for researchers in these fields.

This guide will delve into the prevalent synthetic strategies for constructing the biphenyl core of this compound, with a particular emphasis on palladium-catalyzed cross-coupling reactions, which have become the cornerstone of modern biaryl synthesis.[1][3]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, this compound, at the biaryl C-C bond suggests two primary precursor fragments. This approach allows for the strategic selection of readily available starting materials and a suitable cross-coupling methodology.

G Target This compound Disconnection C-C Bond Disconnection (Biaryl Axis) Target->Disconnection Fragments Fragment A + Fragment B Disconnection->Fragments A1 Aryl Halide (e.g., 3-bromobenzoic acid derivative) Fragments->A1 Path 1 B1 Arylboronic Acid (e.g., 2-chloro-4-methylphenylboronic acid) Fragments->B1 Path 1 A2 Arylboronic Acid (e.g., 3-carboxyphenylboronic acid) Fragments->A2 Path 2 B2 Aryl Halide (e.g., 2-chloro-4-methylbromobenzene) Fragments->B2 Path 2

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, the most prominent and reliable synthetic strategy is the Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[1][4][5] The general mechanism involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[6]

The catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below:

G Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X L_n Pd0->PdII_complex ArylHalide Ar-X OxAdd Oxidative Addition ArylHalide->OxAdd OxAdd->PdII_complex PdII_biaryl Ar-Pd(II)-Ar' L_n PdII_complex->PdII_biaryl BoronicAcid Ar'-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base Base->Transmetalation Transmetalation->PdII_biaryl PdII_biaryl->Pd0 Biaryl Ar-Ar' PdII_biaryl->Biaryl RedElim Reductive Elimination RedElim->Pd0

Sources

physicochemical properties of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Introduction

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials.[1][2] Within this class, this compound represents a key building block, offering a unique combination of steric and electronic features. Its utility in drug discovery and organic synthesis is fundamentally governed by its physicochemical properties.[3][4] These properties—including acidity, lipophilicity, solubility, and thermal characteristics—dictate its behavior in biological systems, its suitability for various reaction conditions, and its ultimate potential as a lead structure or intermediate.

This guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only theoretical data but also detailed, field-proven experimental protocols for their determination. The emphasis is on the causality behind experimental design, ensuring that the described methods are robust, reproducible, and self-validating.

Compound Identification and Core Data

Accurate identification is the first step in any chemical analysis. The structural and molecular details of the compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 2'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid-
CAS Number 1215206-77-1[5][6]
Molecular Formula C₁₄H₁₁ClO₂[5][6]
Molecular Weight 246.69 g/mol [5]
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=CC=C2C(=O)O)Cl-
H-Bond Acceptors 2[6]
H-Bond Donors 1[6]

Structure: Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Summary of Physicochemical Properties

Quantitative data for this specific molecule are not widely published. The table below includes predicted values and data from structurally analogous compounds to provide a theoretical baseline. The subsequent sections detail the experimental protocols required for definitive empirical measurement.

PropertyPredicted/Analog ValueSignificance
Melting Point (°C) Not available. Must be determined experimentally. (Analog: 247°C for 2'-Chloro-4-biphenylcarboxylic acid[7])Purity assessment, physical state at ambient temperature.
Boiling Point (°C) Predicted for analog: 382.4 ± 25.0 (for 2'-Chloro-4-biphenylcarboxylic acid[7][8])Volatility, purification via distillation (if applicable).
pKa Not available. Must be determined experimentally.Degree of ionization at physiological pH, influencing solubility and receptor binding.
logP Predicted for analog: 4.23 (for 2'-Chloro-4-biphenylcarboxylic acid[8])Lipophilicity, a key factor in membrane permeability and ADME properties.
Solubility Expected to be low in water, soluble in organic solvents and aqueous base.Bioavailability, formulation development, reaction medium selection.

Acidity and pKa Determination

The carboxylic acid moiety is the primary ionizable group, making its acid dissociation constant (pKa) a critical parameter. The pKa value dictates the charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane transport, and interaction with biological targets.

Significance of pKa

In drug discovery, the pKa helps predict a compound's behavior in different physiological compartments. For an acidic compound like this one, a pKa in the range of 3-5 (typical for benzoic acids) means it will be predominantly in its ionized, more water-soluble carboxylate form in the neutral pH of blood and cytoplasm, but in its neutral, more membrane-permeable carboxylic acid form in the acidic environment of the stomach.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa measurement.[9] The procedure involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[11]

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water, then dilute with deionized water to a final concentration of approximately 1-10 mM.[9][11] Note: The use of a co-solvent will yield an apparent pKa (pKaapp); extrapolation to 0% co-solvent may be necessary for the aqueous pKa.

    • Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[11]

  • Titration Setup:

    • Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of weak acids.[9][11]

  • Titration Execution:

    • Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, added in small, precise increments using a calibrated burette.

    • After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found precisely by plotting the first derivative (ΔpH/ΔV vs. V).[10]

    • Identify the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pH value at the half-equivalence point is equal to the pKa of the compound.[10]

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution (1-10 mM in water/co-solvent) prep1->prep2 prep3 Add 0.15 M KCl (Ionic Strength) prep2->prep3 titrate1 Purge with N₂ (Remove CO₂) prep3->titrate1 titrate2 Add NaOH titrant in increments titrate1->titrate2 titrate3 Record pH and Volume titrate2->titrate3 titrate3->titrate2 analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Find Equivalence Point (Max ΔpH/ΔV) analysis1->analysis2 analysis3 Determine Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Point analysis3->analysis4 caption Workflow for pKa Determination via Potentiometric Titration.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity and logP Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is quantified by the partition coefficient (P) or its logarithmic form (logP), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.

Significance of logP

LogP is a cornerstone of drug design, famously incorporated into Lipinski's "Rule of Five," which suggests that orally active drugs generally have a logP value not greater than 5.[12][13] It influences absorption, distribution, metabolism, and excretion (ADME). High logP values are associated with poor aqueous solubility and high plasma protein binding, while low logP values can hinder membrane permeability.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[12][14]

Methodology:

  • Solvent Preparation:

    • Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together vigorously for 24 hours and then allowing the phases to separate completely.[12]

    • Similarly, pre-saturate the aqueous buffer with n-octanol. This step is critical to prevent volume changes during the experiment due to mutual miscibility.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]

  • Partitioning:

    • In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (e.g., 2 mL of each).

    • Spike the system with a small volume of the compound's stock solution to achieve a final concentration that is detectable in both phases.

    • Seal the tube and shake it gently on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[15]

  • Phase Separation:

    • Centrifuge the tube to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw a known aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV. A calibration curve must be prepared for quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • The logP is the base-10 logarithm of P: logP = log₁₀(P)

    • For an ionizable compound like a carboxylic acid, the measurement at a specific pH (e.g., 7.4) yields a distribution coefficient (logD), which accounts for both the ionized and non-ionized species.[13]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and aqueous buffer (pH 7.4) prep2 Prepare 10 mM stock solution of compound prep1->prep2 exp1 Combine phases and add compound stock prep2->exp1 exp2 Shake to reach equilibrium (2-4h) exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 analysis1 Withdraw aliquots from each phase exp3->analysis1 analysis2 Quantify concentration in each phase via HPLC analysis1->analysis2 analysis3 Calculate P = [Octanol]/[Aqueous] analysis2->analysis3 analysis4 logP = log₁₀(P) analysis3->analysis4 caption Workflow for logP Determination via Shake-Flask Method.

Caption: Workflow for logP Determination via Shake-Flask Method.

Solubility Profile

The solubility of a compound is a measure of the maximum amount that can be dissolved in a given solvent at a specific temperature. The structure of this compound—with its large, hydrophobic biphenyl core and its polar, ionizable carboxylic acid group—suggests a complex solubility profile.

Expected Solubility
  • Water: Low solubility is expected due to the dominant hydrophobic surface area.[16]

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Solubility should increase significantly as the carboxylic acid is deprotonated to form the more polar and water-soluble carboxylate salt.[17][18] Reactivity with NaHCO₃, a weak base, would classify it as a relatively strong organic acid.[19]

  • Aqueous Acid (e.g., 5% HCl): Insoluble. The compound will remain in its neutral, protonated form.[18]

  • Organic Solvents (e.g., Ethanol, DMSO, Acetone): High solubility is expected due to the organic nature of the bulk of the molecule.

Experimental Protocol: Qualitative Solubility Classification

This systematic approach classifies the compound based on its solubility in a series of standard solvents.[18]

Methodology:

  • Setup: For each test, add ~25 mg of the compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent in three portions (0.25 mL each), shaking vigorously after each addition.[19]

  • Observation: Record the compound as "soluble" or "insoluble."

  • Test Sequence:

    • Test 1: Water. If soluble, test the solution with litmus or pH paper. A pH of 4 or lower confirms a water-soluble acid.[17] If insoluble, proceed.

    • Test 2: 5% NaOH. If soluble, it indicates an acidic compound. Proceed to the next test to determine acid strength. If insoluble, proceed to Test 4.

    • Test 3: 5% NaHCO₃. If soluble in NaOH and also soluble here, the compound is a strong acid (e.g., a carboxylic acid).[18] If insoluble, it is a weak acid (e.g., a phenol).

    • Test 4: 5% HCl. If insoluble in the previous solvents but soluble here, the compound is a base.

    • Test 5: Concentrated H₂SO₄. If insoluble in all previous solvents, test in cold, concentrated sulfuric acid. Solubility (often with a color change) indicates a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[17]

Thermal Properties

The melting and boiling points are fundamental physical properties that provide insights into the purity of a sample and the strength of its intermolecular forces.

Significance of Melting Point

For a crystalline solid, the melting point is a key indicator of purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range.[20] Carboxylic acids often have high melting points due to the formation of stable hydrogen-bonded dimers.[16][21]

Experimental Protocol: Melting Point Determination by Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.[22]

Methodology:

  • Sample Preparation:

    • Place a small amount of the dry, powdered compound on a clean, dry surface.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.[23]

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • Rapid Determination (Optional): Heat the block rapidly to find an approximate melting point. This saves time in the subsequent accurate measurement.

    • Accurate Determination: Allow the apparatus to cool. Heat the block again, but slowly, at a rate of about 1-2 °C per minute as the temperature approaches the approximate melting point.[24]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted (T₂).

    • The melting point is reported as the range T₁ – T₂.

    • Perform at least two careful determinations to ensure consistency.

Conclusion

This compound is a molecule of significant interest whose utility is defined by its physicochemical characteristics. Based on its structure, it is predicted to be a lipophilic (logP > 4), weakly acidic (pKa ~3-5) solid with low aqueous solubility that can be enhanced in basic media. Its thermal properties are expected to reflect strong intermolecular hydrogen bonding. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling researchers to accurately characterize this compound and effectively leverage its properties in drug design, synthesis, and materials science applications.

References

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  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Available at: [Link]

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  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Available at: [Link]

  • MedPharma. (2021). To determine the melting point of given organic compound. Available at: [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). weebly.com. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry and Biochemistry. Available at: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. Available at: [Link]

  • RSC Publishing. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Chemical Science. Available at: [Link]

  • PubMed. (2008). The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]

  • Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and 1H and 13C NMR Titrations. Journal of Applicable Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chem. Sci., 14, 10731-10738. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • Chemsrc. (n.d.). 2'-Chloro-4-biphenylcarboxylic acid | CAS#:3808-93-3. Available at: [Link]

  • YouTube. (2014). Using Titration Data to Calculate the pKa of a Weak Acid. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Available at: [Link]

  • Química Organica.org. (n.d.). Physical Properties of Carboxylic Acids. Available at: [Link]

Sources

An In-depth Technical Guide to 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1215206-77-1

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Chloro-4'-methylbiphenyl-3-carboxylic acid is a substituted biphenyl carboxylic acid, a class of compounds recognized for its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The biphenyl scaffold provides a rigid and thermally stable core, while the carboxylic acid and substituted phenyl rings offer versatile points for chemical modification.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol via Suzuki-Miyaura cross-coupling, predicted spectroscopic data, and potential applications based on the known activities of related biphenyl carboxylic acid derivatives.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1215206-77-1[2]
Molecular Formula C₁₄H₁₁ClO₂[3]
Molecular Weight 246.69 g/mol [3]
IUPAC Name 3-(2-chloro-4-methylphenyl)benzoic acidN/A
SMILES Code O=C(C1=CC(C2=CC=C(C)C=C2Cl)=CC=C1)O[3]
Physical State Solid (Predicted)[4]
Solubility Soluble in organic solvents like ethanol, DMF, and dioxane.[5][6] Limited solubility in water is expected for the free acid, but its alkali metal salts should be water-soluble.N/A
Storage Store in a dry, cool, and well-ventilated place.[7]N/A

Synthesis of this compound

The most prominent and versatile method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[5][8] This palladium-catalyzed reaction forms the crucial carbon-carbon bond between two aryl moieties with high efficiency and functional group tolerance.[5]

A plausible synthetic route to this compound involves the coupling of 3-boronobenzoic acid with 2-chloro-4-methyl-1-iodobenzene. The following is a detailed, step-by-step experimental protocol based on established Suzuki-Miyaura coupling procedures.[5][9]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3-Boronobenzoic acid P This compound R1->P Suzuki-Miyaura Coupling R2 2-Chloro-4-methyl-1-iodobenzene R2->P Cat Pd(PPh₃)₄ Cat->P Base K₂CO₃ Base->P Solvent Dioxane/Water Solvent->P

Caption: Synthetic scheme for this compound.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-boronobenzoic acid (1.2 mmol), 2-chloro-4-methyl-1-iodobenzene (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). The biphasic system is often beneficial for Suzuki couplings.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data (Predicted)

While specific spectral data for this compound is not publicly available, we can predict the key spectroscopic features based on its structure and known data for similar compounds.[10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a singlet for the methyl group around 2.4 ppm. The carboxylic acid proton will likely appear as a broad singlet downfield (10-13 ppm).[11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the two aromatic rings and the methyl and carboxylic acid carbons. The carboxylic acid carbonyl carbon is expected to appear in the range of 165-175 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings (1400-1600 cm⁻¹).[13]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 246 and an M+2 peak with approximately one-third the intensity, characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the carboxylic group (-COOH, 45 Da) and potentially the chlorine atom.[13]

Potential Applications and Biological Activity

Biphenyl carboxylic acid derivatives are a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1] While specific biological studies on this compound are not yet published, its structural features suggest potential applications in several areas:

  • Anti-inflammatory Agents: Many biphenyl carboxylic acids exhibit anti-inflammatory properties.[1]

  • Antimicrobial and Antifungal Agents: The biphenyl moiety is present in numerous compounds with antimicrobial and antifungal activities.[14]

  • Oncology: Substituted biphenyls have been investigated as potential anticancer agents.[1]

  • Material Science: The rigid biphenyl core makes these compounds suitable as building blocks for liquid crystals and polymers.

Further research is needed to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

Based on safety data sheets for similar compounds, this compound should be handled with care.[15][16][17] It may cause skin and eye irritation.[15][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated fume hood.[18]

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling. While specific experimental data for this compound is limited, its properties and potential applications can be inferred from the broader class of biphenyl carboxylic acids. This technical guide provides a solid foundation for researchers interested in utilizing this compound in their work and encourages further investigation into its unique properties and potential applications.

References

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  • Johansson, M., & Olsen, M. (2008). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 8(1), 1-24.
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structural elucidation of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Introduction

In the landscape of pharmaceutical research and materials science, the biphenyl scaffold is a privileged structure, serving as a core component in numerous functional molecules and active pharmaceutical ingredients. The precise arrangement of substituents on this scaffold dictates molecular conformation, reactivity, and biological activity. Therefore, the unambiguous structural determination of novel biphenyl derivatives is a critical step in the development pipeline. This guide provides a comprehensive, multi-technique approach to the structural elucidation of a specific derivative, This compound , a molecule with the chemical formula C₁₄H₁₁ClO₂.[1]

This document is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. We will explore a logical workflow, beginning with the determination of the molecular formula and identification of functional groups, followed by the meticulous mapping of the atomic framework, and culminating in the definitive determination of its three-dimensional architecture.

A Plausible Synthetic Route: The Suzuki-Miyaura Coupling

Before analysis, it is crucial to understand the molecule's synthetic origin, as this informs potential side products and isomeric impurities. A highly efficient and common method for constructing the biphenyl linkage is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The target molecule can be synthesized by coupling (3-carboxyphenyl)boronic acid with 1-chloro-2-iodo-4-methylbenzene.

  • Reactants: (3-carboxyphenyl)boronic acid and 1-chloro-2-iodo-4-methylbenzene.

  • Catalyst: A Palladium(0) catalyst, such as Pd(PPh₃)₄.[4][5]

  • Base: A base such as sodium carbonate or potassium phosphate is required to activate the boronic acid.

  • Solvent: A solvent system like a mixture of toluene and water or dioxane and water is typically used.

Understanding this pathway establishes the expected connectivity: a bond between C1 of the (3-carboxyphenyl) ring and C2 of the (1-chloro-4-methylphenyl) ring.

Mass Spectrometry: Defining the Elemental Composition

The foundational step in any structural elucidation is to determine the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[6][7]

Expertise & Rationale

We employ HRMS, typically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.[2][6] This provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula. For this acidic molecule, analysis in negative ion mode ([M-H]⁻) is often preferred due to the ease of deprotonation of the carboxylic acid. The presence of a chlorine atom provides a distinct isotopic signature that serves as a crucial validation point.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Polarity: Negative

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 50-500

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and compare it to the theoretical value. Observe the M and M+2 isotopic peaks for the chlorine atom.

Data Presentation: Expected HRMS Results
FeatureTheoretical ValueExpected ObservationInference
Molecular Formula C₁₄H₁₁ClO₂--
Monoisotopic Mass 246.04476--
[M-H]⁻ Ion (Accurate Mass) 245.03748~245.0375Confirms elemental formula C₁₄H₁₀ClO₂⁻.
Chlorine Isotopic Pattern [M-H]⁻ : [M+2-H]⁻ ≈ 3:1A peak at ~245.04 and another at ~247.03 in an approximate 3:1 ratio.Confirms the presence of one chlorine atom.
Major Fragments -m/z ~201Loss of COOH group ([M-H-CO₂]⁻).
-m/z ~165Cleavage of the biphenyl C-C bond.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule.[8][9] The principle lies in the absorption of specific frequencies of IR radiation, which correspond to the vibrational frequencies of different chemical bonds.[9]

Expertise & Rationale

For this compound, the IR spectrum is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group. The O-H stretch of a carboxylic acid is one of the most recognizable peaks in an IR spectrum due to its extreme broadness, a result of strong intermolecular hydrogen bonding.[9][10][11][12] This, combined with the sharp, intense C=O stretch, provides unequivocal evidence for the -COOH moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
2500-3300 (very broad)O-H stretchCarboxylic AcidConfirms the presence of the -OH group involved in hydrogen bonding.[10][12]
~1710 (strong, sharp)C=O stretchCarboxylic AcidConfirms the carbonyl of the acid. Conjugation with the aromatic ring lowers the frequency from a typical ~1760 cm⁻¹.[10]
~1600, ~1475C=C stretchAromatic RingIndicates the presence of the phenyl rings.
~1300C-O stretchCarboxylic AcidSupports the presence of the carboxylic acid group.[12]
3000-3100C-H stretchAromaticAromatic C-H bonds.
2850-2960C-H stretchMethyl (-CH₃)Aliphatic C-H bonds.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and structure of organic molecules in solution.[13][14] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals how the atoms are connected.

Expertise & Rationale

The strategy involves a systematic analysis of several key NMR parameters:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. The carboxylic acid proton is expected to be highly deshielded and appear far downfield.[15][16]

  • Integration: The area under a ¹H signal is proportional to the number of protons it represents.

  • Splitting (J-coupling): The splitting pattern of a ¹H signal reveals the number of neighboring protons.

  • 2D Correlations: These experiments are essential for establishing long-range connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly critical for a biphenyl system, as it can show correlations across the two rings, definitively proving their connection point.[15]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimization of the HMBC experiment for a long-range coupling constant (J) of ~8 Hz is typical for connecting across aromatic systems.

Data Presentation: Predicted ¹H and ¹³C NMR Assignments

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Atom(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-COOH ~12-13 broad s 1H Carboxylic acid proton
H-2, H-4, H-6 ~7.5 - 8.2 m 3H Protons on the carboxylic acid ring
H-3', H-5', H-6' ~7.1 - 7.4 m 3H Protons on the chloro-methyl ring

| H-CH₃ | ~2.4 | s | 3H | Methyl group protons |

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Atom(s) Predicted δ (ppm) Assignment
C-COOH ~171 Carboxylic acid carbonyl carbon[15][16]
C-Ar (quaternary) 125-145 6 aromatic quaternary carbons
C-Ar (CH) 120-135 6 aromatic CH carbons

| C-CH₃ | ~21 | Methyl carbon |

Mandatory Visualization: Key HMBC Correlations

The HMBC experiment is the key to linking the fragments. The diagram below illustrates the crucial correlations that would unambiguously confirm the C3-C2' linkage between the two rings.

G cluster_0 Key HMBC Correlations structure h6 H-6 c2_prime C-2' h6->c2_prime c1_prime C-1' h6->c1_prime h2 H-2 h2->c1_prime c3 C-3 h2->c3 c1 C-1 h6_prime H-6' h6_prime->c1 c2 C-2 h6_prime->c2

Caption: Key 2- and 3-bond HMBC correlations (red arrows) confirming the biphenyl linkage.

Single-Crystal X-ray Crystallography: The Definitive Structure

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[17][18] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.[18][19]

Expertise & Rationale

This technique is unparalleled in its ability to resolve any ambiguity, such as the exact positioning of substituents on the aromatic rings. For a biphenyl system, a key piece of information derived is the dihedral angle between the two aromatic rings, which describes the molecule's twist and is crucial for understanding its conformational properties and potential interactions in a biological or material context.[20][21]

Experimental Protocol: X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.[18][22]

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in a cooled nitrogen stream (e.g., 100 K) to minimize thermal motion and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.[19]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined (structure solution). The model is then refined to achieve the best fit with the experimental data.

The result is a complete 3D model of the molecule, confirming the connectivity, substitution pattern, and conformation.

Integrated Structural Elucidation Workflow

Mandatory Visualization: Elucidation Workflow

Caption: Integrated workflow for structural elucidation.

Conclusion

The , like any novel chemical entity, demands a rigorous and orthogonal analytical approach. This guide has demonstrated a logical workflow where High-Resolution Mass Spectrometry establishes the elemental formula, Infrared Spectroscopy identifies key functional groups, and a suite of NMR experiments meticulously pieces together the molecular framework. Finally, Single-Crystal X-ray Crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This synergistic methodology ensures the highest level of scientific integrity and provides the trustworthy, detailed structural data essential for advancing research, protecting intellectual property, and ensuring safety and efficacy in drug development.

References

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  • Keyhaniyan, M., Shiri, A., Eshghi, H., & Khojastehnezhad, A. (2017). Synthesis, characterization and first application of covalently immobilized nickel-porphyrin on graphene oxide for Suzuki cross coupling reaction. New Journal of Chemistry, 41(19), 10836-10845. The Royal Society of Chemistry. Available at: [Link]

  • NIST. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

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  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21. Available at: [Link]

  • McFarland, B. (2008). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 426, 335-352. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

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  • Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. Available at: [Link]

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discovery and history of substituted biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Biphenyl Carboxylic Acids

Abstract

Substituted biphenyl carboxylic acids are a class of molecules that have fundamentally reshaped the landscape of cardiovascular medicine. As the foundational scaffold for angiotensin II receptor blockers (ARBs), commonly known as "sartans," their discovery and development represent a triumph of rational drug design. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, tracing the journey from initial physiological concepts to the synthesis and optimization of these blockbuster therapeutic agents. We will explore the pivotal discovery of losartan, the evolution of synthetic methodologies, and the intricate structure-activity relationships that guided the refinement of this critical drug class.

The Genesis: Targeting the Renin-Angiotensin System

The story of substituted biphenyl carboxylic acids begins with the need for more specific and tolerable treatments for hypertension. The renin-angiotensin system (RAS) was identified as a primary regulator of blood pressure, with its effector peptide, angiotensin II, being a potent vasoconstrictor.

Limitations of Early Approaches

Initial therapeutic strategies targeted the angiotensin-converting enzyme (ACE), which is responsible for the production of angiotensin II. While ACE inhibitors proved effective, their lack of specificity led to the accumulation of other substrates like bradykinin, causing side effects such as a persistent dry cough and angioedema in some patients.[1][2] This clinical challenge created a clear impetus to develop a more targeted approach: blocking the action of angiotensin II at its receptor.[2]

From Peptide Mimics to Non-Peptide Leads

Early attempts to block the angiotensin II receptor focused on peptide-based antagonists like saralasin.[3][4] Developed in the 1970s, saralasin was a valuable research tool that confirmed the therapeutic potential of receptor blockade.[5] However, as a peptide, it suffered from significant drawbacks, including partial agonist activity and a lack of oral bioavailability, rendering it unsuitable for chronic therapy.[3][4]

The crucial breakthrough came from a shift towards non-peptide antagonists. In the early 1980s, researchers at Takeda Chemical Industries in Japan discovered a series of 1-benzylimidazole-5-acetic acid derivatives.[6][7] Two of these compounds, S-8307 and S-8308, were identified as specific, albeit weak, non-peptide antagonists of the angiotensin II receptor.[6] Though they had limited potency and poor oral bioavailability, they served as the critical lead compounds for a new era of drug discovery.[6]

The Losartan Breakthrough: A New Scaffold for a New Era

Building on Takeda's findings, a team of scientists at DuPont Pharmaceuticals embarked on a program of rational drug design.[8] They hypothesized that the Takeda compounds and angiotensin II bound to the same receptor site and began synthesizing structural variants to better mimic the binding of the native peptide.[6][8]

A pivotal moment in this research was the decision to introduce a biphenyl scaffold. This structural modification was designed to correctly position an acidic functional group to mimic the C-terminal carboxylate and the tyrosine phenol of angiotensin II.[9][10] The addition of a carboxylic acid to the ortho position of the second phenyl ring led to a dramatic, thousand-fold increase in binding affinity.[9] This systematic exploration culminated in the discovery of losartan, the first orally active, potent, and selective non-peptide angiotensin II receptor antagonist.[3][11] Approved for clinical use in 1995, losartan established a new class of antihypertensives and became the progenitor of all subsequent "sartans".[6][12]

The Evolution of Synthetic Strategies: Mastering the Biphenyl Core

The chemical synthesis of the sartans, particularly the construction of the sterically hindered ortho-substituted biphenyl core, presented a significant hurdle. Early synthetic routes were often inefficient. The advent of modern cross-coupling chemistry provided the enabling technology for large-scale and efficient production.

The Suzuki-Miyaura Coupling Revolution

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction became the cornerstone of sartan synthesis.[13] This reaction, which couples an aryl boronic acid with an aryl halide, is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it ideal for complex pharmaceutical synthesis.[14]

Figure 1: The Suzuki-Miyaura cross-coupling reaction is a critical step for efficiently creating the core biphenyl structure of sartan drugs.

Representative Protocol: Synthesis of a Biphenyl Intermediate

Objective: To synthesize 4'-methylbiphenyl-2-carbonitrile, a key precursor for losartan, via Suzuki-Miyaura coupling.

Materials:

  • 2-Bromobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (as a biphasic solvent system)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Setup: A three-neck round-bottom flask is equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.

  • Reagent Addition: The flask is charged with 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1-1.3 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Toluene and water (e.g., in a 4:1 ratio) are added to the flask.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Palladium(II) acetate (1-3 mol%) and the phosphine ligand (2-6 mol%) are added to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: The mixture is heated to reflux (typically 80-110 °C) and stirred vigorously for 4-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure biphenyl intermediate.[13]

Causality Behind Experimental Choices:

  • Catalyst System: The palladium source and phosphine ligand form the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

  • Biphasic Solvent: This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: Preventing oxidation of the Pd(0) catalyst is critical for maintaining its catalytic activity throughout the reaction.

Structure-Activity Relationships (SAR): Optimizing for Potency and Specificity

The development of second-generation sartans beyond losartan was driven by meticulous SAR studies to enhance potency, bioavailability, and duration of action.

The Core Pharmacophore

The essential structural features for high-affinity binding to the AT₁ receptor were identified as:

  • An Acidic Group: An ortho-substituent on one of the phenyl rings, capable of ionic interaction with the receptor. While the initial discovery utilized a carboxylic acid, this was often replaced by a bioisosteric tetrazole ring, which offers similar acidity but improved metabolic stability and lipophilicity.[7]

  • Biphenyl Scaffold: Provides a rigid framework to orient the other functional groups in the optimal conformation for receptor binding.

  • Lipophilic Side Chain: An alkyl group, typically an n-butyl chain, on the imidazole or other heterocyclic ring, which occupies a key hydrophobic pocket within the receptor.[9]

  • Heterocyclic System: An imidazole ring (as in losartan) or other nitrogen-containing heterocycles that participate in hydrogen bonding or other crucial interactions.[9]

SAR_Pharmacophore cluster_pharmacophore Key Pharmacophoric Features of ARBs Biphenyl Biphenyl Scaffold (Rigid Core) AcidicGroup Acidic Group (Carboxylic Acid or Tetrazole) (Ionic Interaction) Biphenyl->AcidicGroup ortho-positioning is critical Heterocycle Heterocycle (e.g., Imidazole) (H-Bonding) Biphenyl->Heterocycle AlkylChain n-Butyl Chain (Hydrophobic Pocket Binding) Heterocycle->AlkylChain

Figure 2: A diagram illustrating the essential pharmacophoric elements common to the sartan class of AT₁ receptor antagonists.

Evolution of the Sartan Class

Subsequent ARBs were developed by modifying the losartan template to optimize pharmacological properties.

DrugKey Structural ModificationAT₁ Receptor Affinity (IC₅₀)Notes
Losartan Imidazole with hydroxymethyl group~20-40 nMProgenitor of the class; partially metabolized to a more potent carboxylic acid metabolite (EXP3174).[6]
Valsartan Acylated amino acid replaces imidazole~30 nMNon-heterocyclic structure.[6]
Irbesartan Spirocyclopentane fused to imidazole~2 nMIncreased lipophilicity and potency.[2][6]
Candesartan Benzimidazole with a carboxyl group~1 nMAdministered as a prodrug (candesartan cilexetil) for improved bioavailability.[5][6]
Telmisartan Dual benzimidazole structure~3 nMLongest elimination half-life (~24 hours).[6][15]

Table 1. Comparative overview of prominent angiotensin II receptor blockers (ARBs), highlighting the structural evolution and resulting improvements in receptor binding affinity.

Conclusion and Future Perspectives

The discovery and development of substituted biphenyl carboxylic acids as angiotensin II receptor blockers is a landmark case study in modern medicinal chemistry. It demonstrates a clear progression from understanding a physiological pathway to identifying lead compounds, and ultimately, to using rational, structure-based design and advanced synthetic methods to create a highly successful class of drugs. The journey from the peptide-based saralasin to the sophisticated, non-peptide sartans has provided clinicians with vital tools to manage hypertension and related cardiovascular diseases.[1]

Future research continues to build on this legacy. Efforts are focused on developing molecules with dual or multiple mechanisms of action (e.g., combined angiotensin and endothelin receptor antagonists), exploring new therapeutic indications, and designing compounds with even more refined pharmacokinetic and safety profiles.[16] The foundational principles established during the discovery of this remarkable class of molecules will continue to inform and inspire the next generation of drug development.

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theoretical modeling of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Modeling of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the , a molecule of interest within the broader class of pharmacologically significant biphenyl carboxylic acids[1][2]. We move beyond a simple recitation of methods to deliver a strategic guide grounded in first-principles, elucidating the causal logic behind protocol design. This document details three core computational methodologies: Density Functional Theory (DFT) for electronic structure and property prediction, Molecular Dynamics (MD) for simulating dynamic behavior and conformational landscape, and Quantitative Structure-Activity Relationship (QSAR) for predictive activity modeling. Each section includes field-proven, step-by-step protocols, illustrative data tables, and workflow diagrams to ensure both clarity and reproducibility. The overarching goal is to equip researchers with the expertise to design, execute, and interpret robust computational studies, thereby accelerating research and development efforts.

Introduction: The Rationale for Modeling this compound

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents[2]. The specific molecule, this compound (CAS: 1215206-77-1, Formula: C₁₄H₁₁ClO₂)[3], combines several key features: a biphenyl scaffold, a carboxylic acid group crucial for biological interactions, and halogen/alkyl substitutions that modulate its physicochemical properties.

Theoretical modeling provides a powerful lens to investigate this molecule at an atomic level, a feat often impractical or impossible through experimental means alone. Computational chemistry allows for the prediction of molecular properties, the simulation of behavior in biological environments, and the rational design of more potent and selective analogs[4][5]. By employing these in silico techniques, we can significantly streamline the drug discovery process, reducing costs and focusing laboratory efforts on the most promising candidates[6]. This guide serves as a practical roadmap for applying these powerful predictive methods.

Quantum Mechanical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum-mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules[7][8]. It offers a formidable balance of computational efficiency and accuracy, making it the workhorse for studying the intrinsic properties of organic molecules[9].

2.1. Core Objectives of DFT Analysis

For this compound, DFT is employed to:

  • Determine Ground State Geometry: Calculate the most stable three-dimensional conformation.

  • Elucidate Electronic Properties: Analyze the distribution of electrons to understand reactivity. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electronic transitions and reactivity[10].

  • Predict Spectroscopic Signatures: Compute vibrational frequencies to predict an infrared (IR) spectrum, which can be used to validate experimental data.

  • Map Electrostatic Potential (ESP): Visualize electron-rich and electron-poor regions of the molecule to predict sites for non-covalent interactions.

2.2. Self-Validating DFT Protocol

This protocol outlines a robust and validated workflow for DFT calculations.

  • Step 1: Initial Structure Generation

    • Construct the 2D structure of this compound in a molecular editor.

    • Convert the 2D sketch to a preliminary 3D structure using a tool with built-in molecular mechanics for a reasonable starting geometry.

  • Step 2: Geometry Optimization

    • Causality: The initial 3D structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the coordinates on the potential energy surface that correspond to a stable equilibrium conformation.

    • Method: Employ a widely used functional, such as B3LYP or O3LYP, paired with a robust basis set like def2-TZVP. The choice represents a well-vetted compromise between accuracy for organic molecules and computational demand.

    • Software: Utilize computational chemistry packages like Gaussian, ORCA, or demon2k[10].

  • Step 3: Vibrational Frequency Analysis

    • Causality & Validation: This step is critical for two reasons. First, it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it provides the theoretical vibrational frequencies corresponding to the molecule's IR spectrum.

    • Execution: Perform a frequency calculation at the same level of theory (functional and basis set) used for optimization.

  • Step 4: Single-Point Energy and Property Calculation

    • Causality: With a validated ground-state geometry, more computationally intensive (and thus more accurate) calculations can be performed to refine electronic properties without the cost of re-optimizing the geometry.

    • Execution: Using the optimized coordinates, perform a single-point energy calculation to obtain final energies, molecular orbital information (HOMO/LUMO), dipole moment, and the electrostatic potential map.

2.3. DFT Workflow Visualization

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis & Output start 2D Structure Drawing init_3d Initial 3D Conformation start->init_3d MMFF94 opt Geometry Optimization (e.g., B3LYP/def2-TZVP) init_3d->opt freq Frequency Analysis opt->freq Use Optimized Geometry spe Single-Point Energy & Property Calculation freq->spe Use Validated Geometry validation Validate Minimum (No Imaginary Frequencies) freq->validation results Extract Properties: - Final Energy - HOMO/LUMO - ESP Map - IR Spectrum spe->results validation->spe Confirm True Minimum

DFT calculation workflow for molecular property prediction.

2.4. Illustrative DFT Data Summary

PropertyIllustrative ValueUnitSignificance
Final Electronic Energy-1025.75HartreeTotal energy of the molecule at 0 K.
HOMO Energy-6.8eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.5eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap5.3eVIndicates electronic excitability and chemical stability[10].
Dipole Moment2.45DebyeMeasures the molecule's overall polarity.

System Dynamics: Molecular Dynamics (MD) Simulation

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations model the physical movement of atoms over time[11]. This is essential for understanding the conformational flexibility of this compound, its interactions with a solvent, and its potential binding dynamics with a biological target[5][12].

3.1. Core Objectives of MD Analysis

  • Conformational Sampling: Explore the range of shapes the molecule can adopt, particularly the rotation around the biphenyl single bond (dihedral angle).

  • Solvation Behavior: Analyze how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds.

  • System Stability: Assess the stability of the molecule over time in a simulated physiological environment.

  • Binding Dynamics: (In advanced studies) Simulate the interaction of the molecule with a target protein to understand its binding mode and stability[11].

3.2. Self-Validating MD Protocol

This protocol describes a standard workflow for simulating a small molecule in an explicit solvent.

  • Step 1: System Preparation & Parameterization

    • Causality: MD simulations rely on a "force field," a set of parameters that defines the potential energy of the system. The molecule's atomic charges and atom types must be assigned according to a chosen force field (e.g., AMBER, GROMACS).

    • Execution: Use the DFT-optimized geometry as the starting point. Assign force field parameters using tools like Antechamber for organic molecules.

  • Step 2: Solvation and Ionization

    • Causality: To simulate a realistic environment, the molecule is placed in a periodic box of solvent (e.g., TIP3P water). Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's total charge and mimic a physiological salt concentration.

    • Execution: Define a simulation box (e.g., cubic or octahedral) ensuring a sufficient buffer of solvent around the molecule.

  • Step 3: Energy Minimization

    • Causality & Validation: The initial placement of solvent molecules can create unfavorable steric clashes. Energy minimization removes these high-energy contacts, relaxing the system to a more stable starting point for the dynamics.

    • Execution: Perform a series of steepest descent and conjugate gradient minimization steps.

  • Step 4: System Equilibration

    • Causality & Validation: This crucial two-phase step ensures the system reaches the desired temperature and pressure before data collection begins.

    • Phase 1 (NVT Ensemble): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to reorient around the solute.

    • Phase 2 (NPT Ensemble): Maintain the target temperature while also allowing the pressure to equilibrate to the target value (e.g., 1 bar). This ensures the correct solvent density. System stability is monitored via properties like temperature, pressure, and density plots.

  • Step 5: Production MD

    • Causality: Once the system is equilibrated, the production simulation is run for an extended period (e.g., 100 ns to 1 µs) to generate a trajectory for analysis.

    • Execution: Run the simulation with the final equilibrated parameters, saving the atomic coordinates at regular intervals.

  • Step 6: Trajectory Analysis

    • Analyze the saved trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess structural stability, dihedral angle distributions to understand flexibility, and Radial Distribution Functions (RDFs) to study solvation shells.

3.3. MD Workflow Visualization

MD_Workflow cluster_setup System Setup cluster_run Simulation Run cluster_analysis Analysis start Optimized 3D Structure (from DFT) param Assign Force Field Parameters start->param solvate Solvate in Water Box & Add Ions param->solvate minimize Energy Minimization solvate->minimize nvt Equilibration (NVT) Heating minimize->nvt npt Equilibration (NPT) Pressure nvt->npt Constant Temp prod Production MD npt->prod Constant Temp/Pressure validate Check Equilibration (Temp, Pressure, Density) npt->validate analysis Trajectory Analysis: - RMSD - Dihedral Angles - RDFs prod->analysis validate->prod If Stable

Molecular Dynamics (MD) simulation workflow for dynamic analysis.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a set of molecules and their biological activity[4][6]. If a series of related biphenyl carboxylic acids with known biological data were available, a QSAR model could be built to predict the activity of this compound and guide the design of new analogs[13][14].

4.1. Core Objectives of QSAR Analysis

  • Predict Biological Activity: Estimate the activity of untested molecules based on their structure.

  • Identify Key Descriptors: Determine which molecular properties (e.g., size, polarity, electronic character) are most important for the desired biological effect[15].

  • Guide Lead Optimization: Use the model to prioritize which new molecular modifications are most likely to improve activity.

4.2. Self-Validating QSAR Protocol

  • Step 1: Data Set Preparation

    • Causality: A QSAR model is only as good as the data used to build it. A diverse set of compounds with accurately measured biological activity (e.g., IC₅₀ values) against a single target is required.

    • Execution: Curate a dataset of molecules. Divide the set into a larger "training set" (for building the model) and a smaller "test set" (for validating the model).

  • Step 2: Molecular Descriptor Calculation

    • Causality: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

    • Execution: For each molecule in the dataset, calculate a wide range of descriptors using software like RDKit or PaDEL-Descriptor.

  • Step 3: Feature Selection and Model Building

    • Causality: Using hundreds of descriptors can lead to overfitting. Feature selection identifies a smaller subset of descriptors that are most correlated with biological activity. A mathematical model is then built relating these descriptors to the activity.

    • Execution: Use algorithms (e.g., stepwise multiple linear regression, genetic algorithms) to select the best descriptors. Build the model using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines[13].

  • Step 4: Rigorous Model Validation

    • Causality & Validation: Validation is paramount to ensure the model has true predictive power and is not just memorizing the training data.

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the model to predict the activity of the test set molecules, which were not used in model creation. A high correlation between predicted and actual activity for the test set demonstrates the model's predictive utility.

4.3. QSAR Workflow Visualization

QSAR_Workflow cluster_model Model Generation (on Training Set) data Curated Dataset (Structures + Activities) split Split Data (Training Set & Test Set) data->split desc Calculate Molecular Descriptors split->desc select Feature Selection desc->select build Build Model (e.g., MLR, RF) select->build internal_val Internal Validation (Cross-Validation) build->internal_val external_val External Validation (Predict Test Set Activity) internal_val->external_val Use Trained Model final_model Final Predictive Model external_val->final_model If Validated

Quantitative Structure-Activity Relationship (QSAR) model development workflow.

4.4. Illustrative QSAR Descriptor Summary

Descriptor ClassExample DescriptorIllustrative ValueSignificance
PhysicochemicalLogP4.2Lipophilicity, membrane permeability.
ElectronicDipole Moment2.45Polarity and interaction potential.
TopologicalBalaban J index2.15Molecular size and branching.
ConstitutionalMolecular Weight246.69Overall size of the molecule.

Conclusion

The through a synergistic application of DFT, MD, and QSAR methodologies provides a multi-faceted and deeply insightful approach to understanding its behavior from the electronic to the systemic level. DFT elucidates its fundamental electronic structure and reactivity, MD simulations reveal its dynamic conformational landscape and environmental interactions, and QSAR provides a framework for predicting biological activity and guiding rational drug design. By following the validated, step-by-step protocols outlined in this guide, researchers can generate reliable, reproducible, and impactful computational data to accelerate discovery and innovation.

References

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An In-depth Technical Guide on the Solubility and Stability of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Chloro-4'-methylbiphenyl-3-carboxylic acid is an organic compound with a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. As with any compound intended for further development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters critically influence bioavailability, formulation strategies, and shelf-life, thereby directly impacting the translational potential of the molecule.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes theoretical principles, data from structurally related compounds, and detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize this and similar biphenyl carboxylic acid derivatives.

Predicted Physicochemical Properties

The structure of this compound is characterized by a biphenyl core, which imparts significant hydrophobicity. The presence of a carboxylic acid group introduces a polar, ionizable center, while the chloro and methyl substituents modulate the electronic properties and steric conformation of the molecule.

Table 1: Predicted Physicochemical Properties of Biphenyl Carboxylic Acid Derivatives

PropertyPredicted Value (for related structures)Implication
Molecular FormulaC₁₄H₁₁ClO₂-
Molecular Weight246.69 g/mol Influences molar concentration calculations.
Physical StateSolid at room temperatureBased on melting points of similar compounds.
Melting PointHigh (e.g., 247°C for 2'-Chloro-biphenyl-4-carboxylic acid)[1]Strong intermolecular forces, likely hydrogen bonding from the carboxylic acid dimers.
Boiling PointHigh (e.g., predicted 382.4 ± 25.0°C for 2'-Chloro-biphenyl-4-carboxylic acid)[1]Indicates low volatility.
Density~1.3 g/cm³[1][2]Typical for halogenated aromatic carboxylic acids.
pKaPredicted ~4.07 ± 0.10 for 2'-Chloro-biphenyl-4-carboxylic acid[1]Moderately strong carboxylic acid. The acidity is influenced by the electron-withdrawing effects of the aromatic system and the chlorine atom.
LogPPredicted ~4.23 for 2'-Chloro-biphenyl-4-carboxylic acid[1][2]Indicates significant lipophilicity and likely low aqueous solubility.

Solubility Profile: A Theoretical and Practical Framework

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Theoretical Considerations
  • Aqueous Solubility: Due to the hydrophobic nature of the biphenyl backbone, this compound is expected to have limited solubility in water.[1][3] The carboxylic acid group can engage in hydrogen bonding with water, but this is likely insufficient to overcome the hydrophobicity of the larger hydrocarbon structure.[3]

  • pH-Dependent Solubility: As a carboxylic acid, its aqueous solubility will be highly dependent on the pH of the medium. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and exist in its neutral, less soluble form. In basic solutions (pH > pKa), it will be deprotonated to form the more polar and, therefore, more water-soluble carboxylate salt.[3]

  • Solubility in Organic Solvents: The compound is expected to exhibit greater solubility in a range of organic solvents.

    • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be good solvents. They can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the biphenyl structure.

    • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should also be effective solvents due to their ability to form hydrogen bonds with the carboxylic acid group. However, as the alkyl chain length of the alcohol increases, the solubility is expected to decrease.

    • Non-polar Solvents: Solubility in non-polar solvents like hexane and toluene is expected to be lower than in polar solvents, as these solvents cannot effectively solvate the polar carboxylic acid group.[3]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Protocol for Shake-Flask Solubility Determination

  • Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, DMSO, etc.). The excess solid is crucial to ensure that a saturated solution is achieved.[4][5]

    • Prepare duplicate or triplicate samples for each solvent to ensure reproducibility.[6]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).[5]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6][7] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the samples to stand to let the undissolved solid settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove any undissolved particles.[6][8]

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

    • Construct a calibration curve using standards of known concentrations to accurately quantify the solubility.[5][6]

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to vials prep2 Add various solvents prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge or filter equil2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile: Assessing the Chemical Integrity

Evaluating the chemical stability of a compound is a critical step in its development. Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10][11] These studies expose the compound to conditions more severe than those it would encounter during storage.[10][11]

Forced Degradation Studies

Forced degradation studies should be performed on the compound in both solid and solution states.[9] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the degradation products can be adequately detected and characterized without completely consuming the parent compound.[12]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60°C) for a specified time.[12][13]Hydrolysis of susceptible functional groups.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60°C) for a specified time.[12][13]Hydrolysis, potential for reactions involving the acidic proton.
Oxidation 3% Hydrogen Peroxide (H₂O₂), at room temperature.[12][13]Oxidation of the aromatic rings or the methyl group.
Thermal Degradation Solid compound heated in an oven (e.g., 70-80°C).[9]Thermally induced decomposition.
Photostability Expose the compound (solid and in solution) to UV and visible light, as per ICH Q1B guidelines.[10]Photolytic degradation, potentially leading to radical-mediated reactions.
Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14] HPLC is the most common technique for this purpose.[15][16][17]

Protocol for Developing a Stability-Indicating HPLC Method

  • Initial Method Development:

    • Select a suitable reversed-phase HPLC column (e.g., C18 or C8).

    • Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[18]

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good peak shape and retention for the parent compound.

    • Select a UV detection wavelength where the compound has significant absorbance.

  • Forced Degradation Sample Analysis:

    • Inject the stressed samples into the HPLC system.

    • Analyze the chromatograms to see if any new peaks (degradation products) have appeared.

  • Method Optimization for Selectivity:

    • The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • If co-elution occurs, modify the chromatographic conditions (e.g., change the gradient slope, mobile phase pH, or organic modifier) until all peaks are well-resolved.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as degradation products.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Accuracy: The closeness of the test results to the true value.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

      • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Diagram 2: Logic Flow for Stability-Indicating Method Development

G start Start: Compound of Interest stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress develop_hplc Develop Initial HPLC Method (Column, Mobile Phase, Detection) start->develop_hplc analyze Analyze Stressed Samples stress->analyze develop_hplc->analyze check_sep Is there adequate separation of parent and degradant peaks? analyze->check_sep optimize Optimize HPLC Method (Gradient, pH, etc.) check_sep->optimize No validate Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) check_sep->validate Yes optimize->analyze final_method Final Stability-Indicating Method validate->final_method

Caption: A logical workflow for the development of a stability-indicating HPLC method.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, a strong predictive and practical framework can be established based on its chemical structure and established analytical methodologies. The compound is anticipated to be a lipophilic, moderately acidic molecule with low, pH-dependent aqueous solubility and greater solubility in polar organic solvents. Its chemical stability can be thoroughly assessed through systematic forced degradation studies coupled with the development of a validated stability-indicating HPLC method. The protocols and theoretical considerations outlined in this guide provide a robust starting point for researchers to generate the necessary data to support the advancement of this compound in their research and development pipelines.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Chemsrc. (2025, September 16). 2'-Chloro-4-biphenylcarboxylic acid | CAS#:3808-93-3. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methyl-biphenyl-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

review of synthetic methodologies for biphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Methodologies for Biphenyl Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged structural motif integral to advancements in medicinal chemistry, materials science, and organic electronics.[1][2][3] Its unique conformational and electronic properties have established it as a fundamental backbone in a multitude of marketed pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs).[1][2] The effective synthesis of substituted biphenyls is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive review of the core synthetic methodologies for constructing the biphenyl scaffold, moving from the dominant palladium-catalyzed cross-coupling reactions to classical methods and modern C-H activation strategies. We will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide field-proven protocols to empower scientists in their synthetic design and execution.

The Cornerstone of Biphenyl Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the formation of carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance. These methods are the workhorses for modern biphenyl synthesis, sharing a common mechanistic framework but differing in the nature of the organometallic nucleophile employed.[4]

The Unifying Catalytic Cycle

Most palladium-catalyzed cross-couplings proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.

  • Oxidative Addition: An aryl halide (or pseudohalide, like a triflate) reacts with a low-valent Pd(0) complex. The palladium atom inserts itself into the carbon-halogen bond, forming a new, higher-valent organopalladium(II) species.[5] The reactivity of the halide is proportional to the C-X bond dissociation energy (I > Br > Cl > F).[5]

  • Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, organozinc) transfers its organic group to the Pd(II) complex, displacing the halide. This step forms a diorganopalladium(II) intermediate.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n label1 Oxidative Addition PdII_Intermediate Ar-Pd(II)-X (L_n) label2 Transmetalation Diorgano_PdII Ar-Pd(II)-Ar' (L_n) label3 Reductive Elimination label1->PdII_Intermediate Ar-X label2->Diorgano_PdII Ar'-M label3->Pd0 Ar-Ar' Suzuki_Miyaura_Cycle Pd0 Pd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X (Oxidative Addition) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Ar'B(OH)₂ + Base (Transmetalation) Transmetal->Pd0 Ar-Ar' (Reductive Elimination) Stille_Cycle Pd0 Pd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X (Oxidative Addition) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Ar'SnR₃ (Transmetalation) Transmetal->Pd0 Ar-Ar' (Reductive Elimination) Negishi_Cycle Pd0 Pd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X (Oxidative Addition) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Ar'ZnX (Transmetalation) Transmetal->Pd0 Ar-Ar' (Reductive Elimination) Diels_Alder_Workflow Start Diene + Dienophile Cycloaddition [4+2] Cycloaddition Start->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Aromatization Aromatization (e.g., Oxidation, Elimination) Intermediate->Aromatization Product Biphenyl Derivative Aromatization->Product

Sources

Methodological & Application

Synthesis of Substituted Biphenyl Carboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted biphenyl carboxylic acids are a cornerstone in modern medicinal chemistry and materials science. Their rigid biphenyl scaffold, combined with the versatile carboxylic acid functional group, provides a privileged structure for designing novel therapeutics and functional materials. This guide offers an in-depth exploration of the primary synthetic routes to this important class of molecules, with a focus on practical experimental protocols, mechanistic insights, and a comparative analysis of methodologies.

Introduction: The Significance of the Biphenyl Carboxylic Acid Motif

The biphenyl carboxylic acid framework is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as Diflunisal and Fenbufen, highlighting its importance in drug discovery. The structural rigidity of the biphenyl unit allows for precise positioning of substituents to interact with biological targets, while the carboxylic acid group often serves as a key anchoring point or can be modified to modulate pharmacokinetic properties. Beyond pharmaceuticals, these molecules are valuable precursors in the synthesis of advanced polymers and liquid crystals.

This document provides a comprehensive overview of the most effective methods for synthesizing substituted biphenyl carboxylic acids, empowering researchers to make informed decisions for their specific synthetic challenges.

The Suzuki-Miyaura Coupling: The Gold Standard for Biphenyl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for the synthesis of biaryl compounds, including biphenyl carboxylic acids.[1][2] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., a bromobenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium center. The base is critical as it activates the boronic acid, making it more nucleophilic.[5]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The versatility of the Suzuki coupling allows for a wide range of reaction conditions. Below are two representative protocols for the synthesis of substituted biphenyl carboxylic acids.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a general and robust method suitable for a wide variety of substrates.

Materials:

  • Aryl halide (e.g., 4-bromobenzoic acid, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, 2:1:1, 8 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: "Green" Suzuki-Miyaura Coupling in Water

This environmentally friendly protocol utilizes a water-soluble catalyst and is performed at room temperature.[3][6]

Materials:

  • Aryl halide (e.g., 3-bromobenzoic acid, 1.0 mmol)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid, 1.2 mmol)

  • Water-soluble palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[3]

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent (Distilled water, 5.0 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, water-soluble palladium catalyst, and base.[5]

  • Add distilled water to the flask.[5]

  • Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours.[3]

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product will often form.

  • Filter the precipitate and wash thoroughly with water to remove inorganic salts.[5]

  • If necessary, dissolve the crude product in a suitable organic solvent, dry, and concentrate to obtain the purified product. Further purification by recrystallization may be performed if needed.

Data Presentation: A Comparative Look at Suzuki Coupling Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromobenzoic acids with different arylboronic acids.

EntryAryl HalideArylboronic AcidProductYield (%)Reference
13-Bromobenzoic acidPhenylboronic acid3-Phenylbenzoic acid97[5]
23-Bromobenzoic acid4-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95[5]
34-Bromobenzoic acidPhenylboronic acidBiphenyl-4-carboxylic acid99[3]
44-Bromobenzoic acid4-Methoxyphenylboronic acid4'-Methoxybiphenyl-4-carboxylic acid96[3]
54-Bromobenzoic acid4-Fluorophenylboronic acid4'-Fluorobiphenyl-4-carboxylic acid92[3]
62-Bromobenzoic acidPhenylboronic acidBiphenyl-2-carboxylic acid91[3]

Alternative Synthetic Strategies

The Ullmann Condensation

The Ullmann reaction is a classical method for forming biaryl linkages through the copper-catalyzed coupling of two aryl halides.[3] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have improved its utility.[7][8]

Mechanistic Considerations: The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.[9][10] An active copper(I) species is generated, which then undergoes oxidative addition with the aryl halide.[7] A subsequent reductive elimination step yields the biaryl product.[7]

Illustrative Protocol: Ullmann-type Synthesis This protocol outlines a more modern approach to the Ullmann condensation.

Materials:

  • Aryl halide (e.g., 2-bromobenzoic acid)

  • Aryl halide coupling partner

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., a phenanthroline derivative)

  • Base (e.g., K₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine the aryl halide, the coupling partner, the copper catalyst, the ligand, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction to a high temperature (often >150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify by column chromatography or recrystallization.

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls.[6][11] This method avoids the need for pre-functionalized starting materials like organoboron or organotin compounds by directly coupling an aryl halide with a C-H bond of another arene.[5]

Mechanistic Insights: The mechanism of direct C-H arylation can vary depending on the catalyst and substrates but often involves a concerted metalation-deprotonation (CMD) pathway or a synergistic bimetallic mechanism.[5][6]

General Protocol for Direct C-H Arylation

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arene with a C-H bond to be functionalized (e.g., benzoic acid)

  • Palladium or Ruthenium catalyst

  • Ligand (if required)

  • Base

  • Solvent

Procedure:

  • Combine the aryl halide, the arene, the catalyst, ligand (if any), and base in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the required temperature.

  • Monitor the reaction's progress.

  • Perform a suitable workup and purification.

Case Studies: Synthesis of Commercially Important Biphenyl Carboxylic Acids

The following sections detail the synthesis of two well-known NSAIDs, Fenbufen and Diflunisal, showcasing the practical application of the discussed methodologies.

Synthesis of Fenbufen

Fenbufen is typically synthesized via a Friedel-Crafts acylation reaction between biphenyl and succinic anhydride.[12]

Fenbufen_Synthesis Biphenyl Biphenyl Fenbufen Fenbufen Biphenyl->Fenbufen SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Fenbufen AlCl3 AlCl₃ AlCl3->Fenbufen

Figure 2: Synthetic route to Fenbufen via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Synthesis of Fenbufen

Materials:

  • Biphenyl

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Solvent (e.g., nitrobenzene or 1,2-dichloroethane)[13]

Procedure:

  • Dissolve anhydrous aluminum chloride in the solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.[13]

  • Slowly add a mixture of biphenyl and succinic anhydride to the cooled solution while maintaining the temperature below 10 °C.[13]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (this can be a slow reaction).[13]

  • Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Isolate the crude product, which may involve steam distillation to remove the solvent, followed by filtration.

  • Purify the crude Fenbufen by recrystallization from a suitable solvent system.

Synthesis of Diflunisal

Diflunisal can be efficiently synthesized in one step via a Suzuki cross-coupling reaction.[14][15]

Experimental Protocol: One-Pot Suzuki Synthesis of Diflunisal

Materials:

  • 5-Bromosalicylic acid

  • 2,4-Difluorophenylboronic acid

  • Palladium catalyst (e.g., a Pd-diamine complex)[14]

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction flask, combine 5-bromosalicylic acid, 2,4-difluorophenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 150 °C) and stir until the reaction is complete.[14]

  • After cooling, perform an aqueous workup, acidifying the solution to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain Diflunisal.

Method Comparison and Selection Criteria

FeatureSuzuki-Miyaura CouplingUllmann CondensationDirect C-H Arylation
Generality & Scope Very broadModerate, often requires activated halidesEvolving, can be substrate-specific
Reaction Conditions Mild (often room temp. to reflux)Harsh (high temperatures)Can be mild to moderate
Catalyst PalladiumCopperPalladium, Ruthenium, Copper
Starting Materials Aryl halides & boronic acidsAryl halidesAryl halides & arenes
Byproducts Non-toxic boron compoundsCopper saltsMinimal
Key Advantage High yields and functional group toleranceLow-cost catalystAtom economy
Key Disadvantage Stability of boronic acidsHarsh conditions, lower yieldsSite selectivity can be a challenge

Choosing the Right Method:

  • For general-purpose synthesis with high yields and broad substrate availability, the Suzuki-Miyaura coupling is the method of choice.

  • When cost is a primary concern and harsh conditions are tolerable, the Ullmann condensation can be a viable option.

  • For syntheses where atom economy is paramount and pre-functionalization of starting materials is to be avoided, direct C-H arylation is an attractive and "greener" alternative.

Conclusion

The synthesis of substituted biphenyl carboxylic acids is a well-established field with a variety of powerful methodologies at the disposal of the modern chemist. The Suzuki-Miyaura coupling remains the most versatile and widely applicable method. However, a thorough understanding of alternative routes such as the Ullmann condensation and direct C-H arylation is essential for a comprehensive synthetic strategy. By carefully considering the factors outlined in this guide, researchers can select the optimal protocol to efficiently access these valuable compounds for their applications in drug discovery and materials science.

References

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  • Liu, W., Zhou, X., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52. [Link]

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  • Wikipedia. (n.d.). Fenbufen. [Link]

  • Corrosive Chemistry. (2023). Fenbufen Synthesis. YouTube. [Link]

  • Mohamed, S. K., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18416-18458. [Link]

  • OpenUCT. (n.d.). Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. [Link]

  • Google Patents. (n.d.). Refining method of fenbufen.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Cochrane, J. C., et al. (2016). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 120(49), 28029–28038. [Link]

  • Mohamed, S. K., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]

  • Xia, G., & Liu, Z. (2013). Copper-catalyzed direct oxidation and N-arylation of benzylamines with diaryliodonium salts. Science China Chemistry, 56(8), 1101-1105. [Link]

  • ResearchGate. (n.d.). General catalytic cycle for C–C cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. [Link]

  • Chegg.com. (2017). Solved Draw the catalytic cycle for the Suzuki-Miyaura cross. [Link]

  • Chegg.com. (2022). 1 ) Draw the catalytic cycle for the SuzukiMiyaura cross coupling reaction between phenyl iodide and phenyl boronic acid, and name all of the steps. [Link]

  • Antenucci, A., & Dughera, S. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3589. [Link]

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Application Notes and Protocols: 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold in Drug Discovery

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The inherent structural rigidity of the biphenyl core, coupled with the ionizable carboxylic acid group, provides a framework for potent interactions with various biological targets.[1] This document provides a detailed technical guide on the potential applications of a specific analogue, 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid , in medicinal chemistry, with a primary focus on its prospective role as an anti-inflammatory agent. While specific data for this exact molecule is not extensively published, this guide extrapolates from well-established principles and methodologies for structurally related compounds to provide robust, field-proven protocols for its synthesis and evaluation.

The carboxylic acid functionality is a cornerstone in the design of many drugs, enhancing polarity and bioavailability.[2] In the context of NSAIDs, this group often mimics the carboxylate of arachidonic acid, allowing for competitive inhibition of cyclooxygenase (COX) enzymes.[3] However, the acidic nature of this group has also been linked to gastrointestinal side effects, prompting ongoing research into derivatives with improved safety profiles.[3] This guide will therefore explore not only the synthesis and anti-inflammatory testing of this compound but also the rationale behind these experimental designs.

PART 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most versatile and widely adopted method for the synthesis of biphenyl carboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of our target molecule, we will couple 3-bromo-2-chlorobenzoic acid with 4-methylphenylboronic acid.

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Reactants 3-bromo-2-chlorobenzoic acid + 4-methylphenylboronic acid Stir_Heat Stir at 80°C for 16h Reactants->Stir_Heat Add Catalyst & Base Catalyst Pd(PPh3)4 Base K2CO3 Solvent 1,4-dioxane/H2O Dilute Dilute with H2O Stir_Heat->Dilute Cool to RT Extract Extract with EtOAc Dilute->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 3-bromo-2-chlorobenzoic acid

  • 4-methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Ethyl acetate/Petroleum ether)

Procedure:

  • To a round-bottom flask, add 3-bromo-2-chlorobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80°C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Application as an Anti-Inflammatory Agent - In Vitro and In Vivo Evaluation

Biphenyl carboxylic acids are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and upregulated during inflammation.[4] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[4][5]

In Vitro Evaluation: COX-1/COX-2 Inhibition Assay

This protocol outlines a common in vitro assay to determine the inhibitory potency (IC50) of the synthesized compound against COX-1 and COX-2.

Experimental Workflow: In Vitro COX Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis Enzyme COX-1 or COX-2 Enzyme Incubate Incubate Enzyme + Compound Enzyme->Incubate Compound Test Compound (Varying Conc.) Compound->Incubate Substrate Arachidonic Acid Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Reaction Enzymatic Reaction (Prostaglandin Production) Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Quantify Quantify Prostaglandin E2 (PGE2) via ELISA Stop_Reaction->Quantify Calculate Calculate % Inhibition & IC50 Quantify->Calculate

Caption: Workflow for in vitro COX inhibition assay.

Detailed Protocol: COX Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Reference compounds (e.g., Ibuprofen, Celecoxib)

  • Prostaglandin E2 (PGE2) EIA Kit (for detection)

  • 96-well plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add serial dilutions of the test compound or reference compound to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
Ibuprofen (Reference)5.112.50.4
Celecoxib (Reference)>1000.05>2000

This data is hypothetical and for illustrative purposes only.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound in vivo.[6]

Detailed Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Wistar rats (male, 180-220 g)

  • This compound (test compound)

  • Diclofenac sodium (reference drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, Reference drug (e.g., Diclofenac 10 mg/kg), and Test compound at various doses (e.g., 10, 20, 40 mg/kg).

  • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

PART 3: Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl carboxylic acids is influenced by the nature and position of substituents on the biphenyl rings.[7]

Logical Relationships in SAR

G cluster_0 Core Scaffold cluster_1 Key Structural Features & Their Impact cluster_2 Biological Activity Scaffold Biphenyl Carboxylic Acid Carboxylic_Acid Carboxylic Acid Position Scaffold->Carboxylic_Acid Substituents Substituents on Rings Scaffold->Substituents Torsion_Angle Biphenyl Torsion Angle Scaffold->Torsion_Angle Activity Anti-inflammatory Potency & COX Selectivity Carboxylic_Acid->Activity Ortho-position often crucial Substituents->Activity Size, electronics, and position matter Torsion_Angle->Activity Affects binding pocket fit

Caption: Factors influencing the SAR of biphenyl carboxylic acids.

  • Carboxylic Acid Position: The position of the carboxylic acid is critical. For many NSAIDs, an ortho-substituted carboxylic acid on one of the phenyl rings is essential for high affinity to the COX active site.[7]

  • Substituents on the Biphenyl Rings:

    • 2'-Chloro group: The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and binding affinity. Its position at the 2'-position will influence the torsion angle between the two phenyl rings.

    • 4'-Methyl group: A methyl group at the 4'-position can contribute to hydrophobic interactions within the enzyme's active site.

  • Biphenyl Torsion Angle: The substituents at the ortho positions of the biphenyl rings dictate the dihedral angle between the two rings. This angle is crucial for the molecule to adopt the correct conformation to fit into the active site of the target enzyme.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The synthetic and analytical protocols provided herein offer a robust framework for its preparation and biological evaluation. Based on the well-established pharmacology of related biphenyl carboxylic acids, it is hypothesized that this compound will exhibit inhibitory activity against COX enzymes. The detailed in vitro and in vivo assays will enable researchers to quantify its potency, selectivity, and anti-inflammatory efficacy, thereby paving the way for further preclinical development.

References

  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63–67. [Link]

  • Deep, A., et al. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. (n.d.). SciSpace. [Link]

  • PrepChem. (n.d.). Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. PrepChem.com. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis and biological activity of 4'-(5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2 -carboxylic acid as antihypertensive agents. (n.d.). ResearchGate. [Link]

  • Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology, 82(7), 783-793. [Link]

  • Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 5, 101135. [Link]

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. [Link]

  • Jalali-Zavarei, A., & Zavarei, A. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 12(4), 645–656. [Link]

  • Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. (n.d.). ResearchGate. [Link]

  • D'Agostino, J., & Tadi, P. (2023). COX Inhibitors. StatPearls. [Link]

  • Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8853738. [Link]

  • Przybyła, M., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Molecules, 26(11), 3323. [Link]

  • Hassan, G. S., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 157-171. [Link]

  • Papageorgiou, G., & Corrie, J. E. (1998). Synthesis, photochemistry, and biological characterization of photolabile protecting groups for carboxylic acids and neurotransmitters. Methods in Enzymology, 291, 30-50. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.).

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use of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid as a pivotal intermediate in modern organic synthesis.

Introduction: The Strategic Importance of Biphenyl Carboxylic Acids

Biphenyl scaffolds are a cornerstone in synthetic organic chemistry, recognized for their prevalence in medicinally active compounds, marketed drugs, and natural products.[1][2] Their unique structural and electronic properties make them versatile platforms in medicinal chemistry and materials science.[1][3][4] Biphenyl derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial agents.[3][5]

This compound is a functionalized biphenyl derivative that serves as a highly valuable intermediate.[4][6] Its structure is strategically equipped with three key features for synthetic elaboration:

  • A biphenyl core , providing a rigid, well-defined three-dimensional structure.

  • A carboxylic acid group , a versatile functional handle for a multitude of chemical transformations, most notably amide bond formation.[7]

  • Substituents on the rings (a chloro group and a methyl group), which modulate the electronic properties and provide steric influence, allowing for fine-tuning of the final molecule's pharmacological profile.

This guide provides a detailed overview of the synthesis of this intermediate and a comprehensive protocol for its subsequent use in constructing more complex molecular architectures.

Synthetic Strategy: Accessing the Intermediate via Suzuki-Miyaura Coupling

The most robust and widely adopted method for constructing the C-C bond between the two aryl rings of a biphenyl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8][9][10] This reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions.

The synthesis of this compound is efficiently achieved by coupling two key fragments: a boronic acid derivative and an aryl halide. A representative synthetic pathway is the coupling of 3-Carboxyphenylboronic acid with 2-Chloro-4-bromotoluene.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Carboxyphenylboronic Acid Process Suzuki-Miyaura Coupling B 2-Chloro-4-bromotoluene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Catalyzes Base Base (e.g., Na₂CO₃) Base->Process Activates Solvent Solvent (e.g., DME/H₂O) Solvent->Process Dissolves Product 2'-Chloro-4'-methylbiphenyl- 3-carboxylic acid Process->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target intermediate.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for a laboratory-scale Suzuki-Miyaura coupling.

Materials:

  • 3-Carboxyphenylboronic acid

  • 2-Chloro-4-bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Toluene

  • Hydrochloric Acid (2M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-carboxyphenylboronic acid (1.0 eq), 2-chloro-4-bromotoluene (1.05 eq), and sodium carbonate (2.5 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the solvent system, typically a 4:1 mixture of DME and water.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Wash the aqueous layer with toluene or ethyl acetate (2x) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl. The desired carboxylic acid product should precipitate as a solid.

  • Collect the solid by vacuum filtration, washing with cold water.

  • If further purification is needed, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

  • Dry the purified product under vacuum to yield this compound.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd/CEfficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]
Base Na₂CO₃, K₂CO₃Activates the boronic acid for transmetalation and neutralizes acids formed during the reaction.[8][11]
Solvent DME/Water, Toluene/WaterA biphasic system is often used to dissolve both the organic reactants and the inorganic base.[8]
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate without significant catalyst decomposition.

Application Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound is a prime site for synthetic elaboration. One of the most fundamental and crucial reactions in drug discovery is the formation of an amide bond, linking the acid intermediate to an amine-containing fragment. This is typically achieved using a coupling agent to activate the carboxylic acid.[7]

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents Acid 2'-Chloro-4'-methylbiphenyl- 3-carboxylic acid Process Amide Bond Formation Amine Primary or Secondary Amine (R₁R₂NH) Coupling Coupling Agent (e.g., EDC, DCC) Coupling->Process Activates Acid Base Base (e.g., DIPEA) Base->Process Scavenges Acid Solvent Solvent (e.g., DMF) Product Target Amide Product Process->Product

Caption: General workflow for amide coupling using the intermediate.

Protocol 2: Synthesis of a Biphenyl-3-carboxamide Derivative

This protocol describes a general procedure for coupling the intermediate with a representative amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • EDC Hydrochloride

  • Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.2 eq), HOBt (1.2 eq, if used), and the desired amine (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture. The base is crucial to neutralize the HCl salt of EDC and any acid formed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

ParameterRecommended ConditionRationale
Coupling Agent EDC, DCC, HATUForms a highly reactive O-acylisourea intermediate with the carboxylic acid, which is readily attacked by the amine nucleophile.[7]
Additive HOBt, HOAtSuppresses racemization (if chiral centers are present) and minimizes the formation of N-acylurea byproducts.
Base DIPEA, TEAA non-nucleophilic organic base used to maintain basic conditions without competing in the reaction.
Solvent DMF, DCMAprotic solvents that effectively dissolve the reactants without interfering with the reaction mechanism.

Analytical Characterization

The identity, structure, and purity of the synthesized intermediate and final products must be rigorously confirmed using standard analytical techniques.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information about the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition.[14]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any unreacted starting materials or byproducts.

Safety and Handling

While a specific safety data sheet for this compound may not be universally available, data from structurally similar biphenyl carboxylic acids should be used to guide handling procedures.[15][16][17]

  • Hazard Identification: Assumed to be a skin, eye, and respiratory irritant.[15][16] May be harmful if swallowed, inhaled, or in contact with skin.[17]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[16][18]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[17][18]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[15][18]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[15][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermedi
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow Theses.
  • Representative examples for biphenyl containing marketed drugs.
  • SAFETY DATA SHEET - 2-Biphenylcarboxylic acid. Fisher Scientific.
  • Understanding the Properties and Applications of Biphenyl Deriv
  • SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4'-Methylbiphenyl-3-carboxylic acid. Fisher Scientific.
  • This compound. BLDpharm.
  • 4'-CHLORO-BIPHENYL-3-CARBOXYLICACID SDS. Echemi.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide.
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Process for the preparation of biphenyl intermediates.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.

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Application Notes and Protocols for the Characterization of 2'-Chloro-4'-methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2'-Chloro-4'-methylbiphenyl-3-carboxylic acid is a substituted biphenyl carboxylic acid. The biphenyl scaffold is a common structural motif in medicinal chemistry and materials science, and the specific substitutions on this molecule suggest its potential utility as an intermediate in the synthesis of pharmaceuticals or other high-value organic materials. Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its structure, and understanding its physicochemical properties, which are critical aspects of drug development and quality control.

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of this compound. The methodologies described herein are designed to be robust and provide a holistic understanding of the molecule's identity, purity, and stability.

Physicochemical Properties

A foundational aspect of characterization is the determination of the fundamental physicochemical properties of the target compound. While experimental data for this compound is not extensively published, its properties can be estimated based on its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2'-Chloro-biphenyl-4-carboxylic acid4'-Methylbiphenyl-2-carboxylic acidBiphenyl-4-carboxylic acid
CAS Number 1215206-77-1[1]3808-93-37148-03-092-92-2[2]
Molecular Formula C₁₄H₁₁ClO₂[1]C₁₃H₉ClO₂C₁₄H₁₂O₂C₁₃H₁₀O₂[2]
Molecular Weight 246.69 g/mol [1]232.66 g/mol 212.24 g/mol 198.22 g/mol [2]
Melting Point (°C) Not availableNot available146-148220-225[3]
Boiling Point (°C) Not availableNot available354.5 at 760 mmHgNot available
Appearance Likely a white to off-white solidLikely a white to off-white solidWhite to off-white crystalline solidCrystals[2]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the premier method for non-volatile compounds like carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like a carboxylic acid, reversed-phase HPLC is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Rationale for Method Design: The choice of a C18 column is due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is selected to elute the compound with a reasonable retention time and good peak shape. The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which would otherwise lead to poor peak shape (tailing) and inconsistent retention times.[4] UV detection is suitable as the biphenyl system provides a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (or Phosphoric acid), analytical grade

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 50% B

      • 26-30 min: Hold at 50% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

    • Injection Volume: 10 µL

    • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 2: Expected HPLC Purity Data

Peak No.Retention Time (min)Area (%)Identity
1~15-18>98%This compound
2Varies<2%Impurities
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.

Rationale for Method Design: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This allows the compound to be analyzed by GC. The mass spectrometer provides structural information for unequivocal identification. This technique is particularly useful for identifying volatile impurities.

Experimental Protocol: GC-MS Analysis after Derivatization

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).[5][6]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Hexane (GC grade)

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine in a sealed vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, dilute the sample with hexane before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 300 °C

      • Hold at 300 °C for 10 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-500 amu

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR and ¹³C NMR are fundamental for organic compounds.

Rationale for Spectral Interpretation:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be complex due to the restricted rotation around the biphenyl bond and the substitution pattern. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[7][8]

  • ¹³C NMR: The spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (around 165-185 ppm).[7][8] The number and chemical shifts of the aromatic carbons will confirm the substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Acquisition Parameters (Typical for 400 MHz):

    • ¹H NMR:

      • Number of scans: 16

      • Spectral width: -2 to 16 ppm

      • Relaxation delay: 1 s

    • ¹³C NMR:

      • Number of scans: 1024 or more

      • Spectral width: 0 to 220 ppm

      • Proton decoupling applied.

Table 3: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-COOH>10broad singlet1H
Aromatic-H7.0 - 8.5multiplets7H
-CH₃~2.4singlet3H

Table 4: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
-C=O165 - 185
Aromatic-C120 - 150
-CH₃~20
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.

Rationale for Spectral Interpretation: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic rings. A very broad O-H stretching band from 2500-3300 cm⁻¹ is a hallmark of a carboxylic acid due to hydrogen bonding.[7][8][9] The C=O stretch will be a strong, sharp band around 1700 cm⁻¹.[7][8][9]

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation:

    • FT-IR spectrometer.

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Table 5: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~3050C-H stretchAromatic
~2950C-H stretchMethyl
~1700 (strong)C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~1200O-H bendCarboxylic acid
Below 850C-Cl stretchAryl chloride

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition profile of a compound.

Rationale for Analysis: TGA will reveal the temperature at which the compound begins to decompose. For a pure, stable compound, a single-step decomposition is often observed. The presence of volatile impurities or solvates would be indicated by mass loss at lower temperatures. The thermal decomposition of carboxylic acids can proceed through various pathways, including decarboxylation.[10]

Experimental Protocol: Thermogravimetric Analysis

  • Instrumentation:

    • Thermogravimetric analyzer.

  • Experimental Conditions:

    • Sample Size: 5-10 mg

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 600 °C

    • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and glass transition temperature.

Rationale for Analysis: DSC provides a precise measurement of the melting point of the compound, which is a key indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak may indicate the presence of impurities.

Experimental Protocol: Differential Scanning Calorimetry

  • Instrumentation:

    • Differential scanning calorimeter.

  • Experimental Conditions:

    • Sample Size: 2-5 mg in a sealed aluminum pan.

    • Heating Rate: 10 °C/min

    • Temperature Range: Typically from room temperature to a temperature above the expected melting point.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Characterization Data sample This compound hplc HPLC sample->hplc gcms GC-MS (with derivatization) sample->gcms nmr NMR (¹H, ¹³C) sample->nmr ftir FT-IR sample->ftir thermal Thermal Analysis (TGA/DSC) sample->thermal purity Purity & Quantification hplc->purity gcms->purity structure Structural Elucidation nmr->structure ftir->structure stability Thermal Stability & Melting Point thermal->stability

Caption: Experimental workflow for the characterization of the target compound.

hplc_protocol start Start: Sample Weighing dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect data Data Analysis: Purity Calculation detect->data

Caption: Step-by-step HPLC protocol for purity analysis.

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Cromlab. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Bavisotto, R., Rana, R., Hopper, N., Hou, K., & Tysoe, W. T. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(32), 17356-17365. [Link]

  • Bavisotto, R., Rana, R., Hopper, N., Hou, K., & Tysoe, W. T. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. ChemRxiv. [Link]

  • Interchim. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/M S. Retrieved from [Link]

Sources

Introduction: The Analytical Challenge of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chromatographic Analysis of Carboxylic Acids by HPLC and GC

Carboxylic acids are fundamental to countless biological and industrial processes, from metabolic pathways like the Krebs cycle to their role as building blocks in pharmaceuticals and polymers. Their quantification is therefore a critical task for researchers, scientists, and drug development professionals. However, the very properties that make them functionally versatile—high polarity, capacity for hydrogen bonding, and aqueous solubility—present significant analytical challenges.[1][2][3] Direct analysis is often hindered by poor volatility for Gas Chromatography (GC) and insufficient retention or detection for High-Performance Liquid Chromatography (HPLC).[4][5][6]

This guide provides a detailed exploration of the two primary chromatographic techniques for their analysis: HPLC and GC. It moves beyond simple protocols to explain the causality behind methodological choices, empowering the analyst to develop and troubleshoot robust methods. We will dissect the strategic decisions involved in selecting the right technique, column chemistry, mobile phase or carrier gas, and detection method, with a special focus on the critical role of derivatization in GC.

The following diagram illustrates the initial decision-making process when choosing between HPLC and GC for carboxylic acid analysis.

G Start Carboxylic Acid Analyte(s) Decision1 Is the analyte thermally stable & volatile? (Or can it be made so via derivatization?) Start->Decision1 Sub_Decision_GC Is derivatization feasible & desirable? Decision1->Sub_Decision_GC Yes HPLC_Path Pursue HPLC Decision1->HPLC_Path No / Non-volatile / Thermally Labile Sub_Decision_HPLC Does the analyte have a UV chromophore? Direct_HPLC Direct Analysis Possible (e.g., Aromatic Acids) Sub_Decision_HPLC->Direct_HPLC Yes IC_HPLC Consider Ion Chromatography (Conductivity Detection) Sub_Decision_HPLC->IC_HPLC No GC_Path Pursue GC Sub_Decision_GC->GC_Path Yes Direct_GC Direct Analysis (Challenging) Requires specialized polar columns (e.g., FFAP) Sub_Decision_GC->Direct_GC No (Attempt Direct) HPLC_Path->Sub_Decision_HPLC Deriv_GC Derivatization Required (Most Common Approach) GC_Path->Deriv_GC Deriv_HPLC Derivatization needed for UV or Fluorescence Detection IC_HPLC->Deriv_HPLC Alternative

Caption: Initial decision matrix for selecting between HPLC and GC.

Part I: High-Performance Liquid Chromatography (HPLC) of Carboxylic Acids

HPLC is often the method of choice for analyzing non-volatile, thermally labile, or highly polar carboxylic acids, particularly those found in biological matrices. The key to a successful HPLC method lies in managing the analyte's ionization state to control its retention on the stationary phase.

Core HPLC Separation Modes

The choice of separation mode is dictated by the properties of the carboxylic acid analytes and the sample matrix.

  • Reversed-Phase (RP-HPLC): While the most common HPLC mode, RP-HPLC is challenging for small, polar carboxylic acids which exhibit poor retention on non-polar stationary phases (like C18).[5][7] The core strategy is to suppress the ionization of the carboxyl group by acidifying the mobile phase. By adjusting the mobile phase pH to at least 2 units below the analyte's pKa, the carboxylic acid becomes protonated (R-COOH), rendering it less polar and increasing its retention time.

    • Expert Insight: The use of buffers is non-negotiable for reproducible retention times. Phosphate buffers are common, but for LC-MS applications, volatile buffers like formic acid or ammonium formate are required to avoid source contamination.[8]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[9][10][11] For carboxylic acids, which are anionic at neutral or basic pH (R-COO⁻), anion-exchange chromatography is used.[10] Analytes bind to a positively charged stationary phase and are eluted by increasing the ionic strength (salt concentration) or decreasing the pH of the mobile phase. IEC is highly effective for separating complex mixtures of organic acids.[12]

  • Ion-Exclusion Chromatography (ICE): ICE is a powerful technique for separating weak organic acids from strong inorganic acids or other sample matrix components.[13] The stationary phase is a high-performance, strong cation-exchange resin. The separation mechanism is based on the Donnan exclusion principle : ionic species (like anions from fully dissociated strong acids) are repelled by the fixed negative charges on the resin surface and are excluded from the pores, causing them to elute quickly.[14][15] Neutral, protonated carboxylic acids, however, can penetrate the pores and interact with the stationary phase via partitioning mechanisms, leading to their retention and separation.[14][15]

    • Causality: The mobile phase is typically a dilute strong acid (e.g., sulfuric acid), which serves two purposes: it acts as the eluent and suppresses the ionization of the carboxylic acid analytes, allowing them to be retained.[14][16]

HPLC Mode Principle Stationary Phase Mobile Phase Best For
Reversed-Phase Hydrophobic PartitioningC18, C8 (Non-polar)Acidified (pH < pKa) aqueous/organic mixtureAromatic or long-chain aliphatic carboxylic acids.
Anion-Exchange Ionic InteractionQuaternary Ammonium (SAX) or Tertiary Amine (WAX)Buffered, increasing salt gradient or decreasing pHComplex mixtures of mono-, di-, and tricarboxylic acids.
Ion-Exclusion Donnan Exclusion & PartitioningStrong Cation-Exchange ResinDilute strong acid (e.g., H₂SO₄)Simple aliphatic acids, Krebs cycle intermediates, separation from strong acids.[14][16]

Table 1: Overview of Primary HPLC Modes for Carboxylic Acid Separation.

Detection Strategies in HPLC

Effective detection is as crucial as separation, especially since many simple carboxylic acids lack strong chromophores.

  • UV-Vis Detection: This is the simplest method but is generally limited to aromatic carboxylic acids or those containing conjugated double bonds.[1][13] For aliphatic acids, detection is often attempted at low wavelengths (~210 nm), but this suffers from low sensitivity and high potential for interference.[8]

  • Conductivity Detection: This is the detector of choice for ion chromatography (both exchange and exclusion).[13] To achieve high sensitivity, it is almost always paired with a suppressor , a device placed after the column that reduces the conductivity of the eluent while enhancing the conductivity of the analytes.[13][17]

  • Mass Spectrometry (LC-MS): LC-MS provides unparalleled sensitivity and specificity, allowing for definitive identification and quantification.[1][8] However, challenges exist, including poor ionization efficiency of carboxylic acids in negative ion mode and signal suppression from non-volatile buffers used in RP-HPLC.[7] Derivatization to create an easily ionizable ester or amide can significantly improve performance.[18][19]

  • Fluorescence Detection: This highly sensitive technique requires that the carboxylic acid be derivatized with a fluorescent tag either before (pre-column) or after (post-column) the separation.[1]

Protocol: Analysis of Krebs Cycle Intermediates by Ion-Exclusion HPLC

This protocol outlines a typical method for separating key organic acids like citric, malic, and succinic acid from a biological sample extract.

  • Sample Preparation:

    • Deproteinize aqueous samples (e.g., cell culture media, tissue homogenate) by adding ice-cold acetonitrile or perchloric acid, followed by centrifugation to precipitate proteins.

    • Filter the supernatant through a 0.22 µm syringe filter to remove particulates.

  • HPLC System & Conditions:

    • Column: A dedicated ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm).

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60 °C (elevated temperature improves peak shape and resolution).

    • Detector: UV Detector at 210 nm or a Refractive Index (RI) Detector. For higher sensitivity, a Conductivity Detector with a suppressor is ideal.

    • Injection Volume: 10-20 µL.

  • Execution & Data Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.

    • Prepare a series of calibration standards for each target acid in HPLC-grade water.

    • Inject standards and samples.

    • Identify peaks based on retention time comparison with standards. Quantify using the peak area from the calibration curve.

Part II: Gas Chromatography (GC) of Carboxylic Acids

GC offers high resolution and is often coupled with robust detectors like FID and MS. However, for carboxylic acids, its application is almost entirely dependent on a critical preceding step: derivatization .

The Imperative of Derivatization

Direct GC analysis of underivatized carboxylic acids is plagued with problems.[3] The polar carboxyl group and its active hydrogen atom engage in strong hydrogen bonding with any active sites (e.g., silanol groups) in the GC system, leading to severe peak tailing, poor sensitivity, and even irreversible adsorption on the column.[2][6] Furthermore, their low volatility makes it difficult to transfer them into the gas phase without thermal degradation.[4]

Derivatization chemically modifies the carboxyl group to create a new molecule that is more "GC-friendly."[20] The primary goals are to:

  • Increase Volatility: By replacing the active hydrogen, hydrogen bonding is eliminated.

  • Improve Thermal Stability: The resulting derivatives (typically esters) are less prone to degradation at high temperatures.

  • Enhance Peak Shape & Detectability: Reduced polarity leads to symmetrical, sharp peaks and can improve detector response.[2][21]

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC Analysis Extraction Extraction (LLE/SPE) Drying Evaporation/Drying Extraction->Drying Reagent Add Derivatization Reagent (e.g., BSTFA, BF3/MeOH) Drying->Reagent Reaction Incubate (Heat) Allow reaction to complete Reagent->Reaction Injection Inject Derivative into GC-FID/MS Reaction->Injection Separation Separation on Non-Polar/Mid-Polar Column Injection->Separation Detection Detection & Quantification Separation->Detection Data Data Analysis Detection->Data

Caption: General workflow for the GC analysis of carboxylic acids.

Common Derivatization Strategies

Choosing the right derivatization reagent depends on the analyte, the detector, and the required sensitivity.

  • Silylation: This is one of the most common methods, where the active proton of the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. It is often used with a catalyst like trimethylchlorosilane (TMCS).

    • Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃

    • Trustworthiness: Silylation reactions are generally fast and quantitative but the resulting TMS-esters are sensitive to moisture, so all glassware, solvents, and samples must be anhydrous.[22]

  • Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters (e.g., methyl, ethyl, propyl esters).[23]

    • Reagents:

      • BF₃/Methanol (14% w/v): A classic reagent for creating fatty acid methyl esters (FAMEs). The reaction requires heating.

      • Pentafluorobenzyl Bromide (PFBBr): Forms PFB-esters, which are ideal for highly sensitive analysis using an Electron Capture Detector (ECD).[23][24]

      • N,N-Dimethylformamide dialkyl acetals (e.g., DMF-DMA): These reagents react quickly under mild conditions.[25]

    • Expertise: Esterification is a robust and widely used technique. The choice of alkyl group can be used to alter the volatility and retention time of the derivative.[20]

Reagent Derivative Type Key Advantages Considerations
BSTFA (+ TMCS) Trimethylsilyl (TMS) EsterFast, quantitative, common for metabolomics.Moisture sensitive derivatives.
BF₃ in Methanol Methyl Ester (FAME)Robust, widely used for fatty acids.Requires heating; acidic conditions.
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) EsterExcellent for trace analysis with ECD.[24]Reagent is a strong lachrymator.[23]
DMF-Dimethylacetal Methyl EsterFast reaction at moderate temperatures.[25]Reagent is moisture sensitive.[25]

Table 2: Comparison of Common Derivatization Reagents for GC.

GC System and Detection
  • Column Selection: Once derivatized, the analytes are much less polar. Therefore, standard, robust, non-polar or mid-polar columns like those with 5% phenyl methylpolysiloxane (e.g., DB-5, HP-5ms) or 50% phenyl phases are typically sufficient. For the challenging direct analysis of underivatized acids, a specially designed acid-modified polar column like a Free Fatty Acid Phase (FFAP) is required.[2][26]

  • Flame Ionization Detector (FID): The FID is a workhorse detector for GC. It is robust, has a wide linear range, and responds to nearly all carbon-containing compounds.[27] Its response is proportional to the number of "effective" carbon atoms in a molecule; the carbon in a carboxyl group contributes very little to the signal.[21] Derivatization to an ester can significantly increase the carbon count and thus improve the FID response.[21]

  • Mass Spectrometry (GC-MS): This provides definitive structural information, making it indispensable for confirming the identity of analytes and analyzing complex mixtures.[28][29] The mass spectra of derivatives often show predictable fragmentation patterns that aid in identification.

Protocol: GC-FID Analysis of Fatty Acids as FAMEs

This protocol describes the conversion of fatty acids (e.g., from an oil sample) to fatty acid methyl esters (FAMEs) for GC analysis.

  • Sample Preparation & Hydrolysis (if needed):

    • For free fatty acids, proceed to step 2.

    • For triglycerides (oils/fats), first perform a saponification/hydrolysis step by heating the sample with methanolic NaOH to release the fatty acids.

  • Derivatization (Esterification):

    • To the dry sample containing free fatty acids, add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Cap the vial tightly and heat in a heating block at 100°C for 5-10 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 30 seconds.

    • Allow the layers to separate. The top hexane layer contains the FAMEs.

  • GC System & Conditions:

    • Column: DB-23, HP-88, or similar cyanopropyl-phase capillary column suitable for FAME separation (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen, constant flow rate of ~1 mL/min.

    • Injector: Split/Splitless injector at 250°C. Use a split ratio of 20:1 or higher depending on concentration.

    • Oven Program: Start at 100°C, ramp at 10°C/min to 240°C, and hold for 5 minutes. (This program must be optimized for the specific fatty acid profile).

    • Detector: FID at 260°C.

  • Execution & Analysis:

    • Carefully transfer the top hexane layer from the derivatization step into a GC vial.

    • Inject 1 µL into the GC system.

    • Identify FAME peaks by comparing retention times to a known FAME standard mix (e.g., Supelco 37 Component FAME Mix).

    • Quantify using internal or external standards.

References

  • BenchChem. (2025). Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine.
  • Hadjmohammadi, M. R., & Sharifi, M. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • Yamamoto, A., et al. (1995). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. PubMed. Available at: [Link]

  • Kuhara, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Various Authors. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate.
  • Diduco. (n.d.). Technique: ion-exclusion chromatography. Diduco. Available at: [Link]

  • Regis Technologies. (2012). Derivatization Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • Rocklin, R. D., Slingsby, R. W., & Pohl, C. A. (1986). Separation and Detection of Carboxylic Acids by Ion Chromatography. Marcel Dekker, Inc.
  • Various Authors. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate.
  • Korablev, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. Available at: [Link]

  • Kubica, P., et al. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. PubMed. Available at: [Link]

  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. Sigma-Aldrich.
  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]

  • Gstöttner, C., & Lämmerhofer, M. (2023). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. ACS Publications. Available at: [Link]

  • Kailasam, S. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. Available at: [Link]

  • Various Authors. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]

  • Tarjána, J. M., et al. (2013). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Semantic Scholar. Available at: [Link]

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  • Huber, J. F., et al. (2019). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. PubMed. Available at: [Link]

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  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Wang, Z., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. University of Calgary.
  • Judita, B. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. Available at: [Link]

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  • McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Semantic Scholar. Available at: [Link]

  • Talebi, M., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. ScienceDirect.
  • Liu, Y., et al. (2012). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals. Available at: [Link]

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  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
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derivatization of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid for Chromatographic Analysis

Abstract

This application note provides a detailed guide for the analytical derivatization of this compound, a compound of interest in pharmaceutical and environmental analysis. Due to its inherent polarity and low volatility, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[1] Chemical derivatization is a critical pre-analytical step to convert the carboxylic acid into a more volatile and thermally stable form suitable for GC-Mass Spectrometry (GC-MS) analysis.[2][3] This document outlines two primary, field-proven derivatization strategies—silylation and esterification—providing comprehensive, step-by-step protocols. We will explore the causality behind reagent selection and reaction conditions, ensuring a robust and reproducible analytical workflow. Furthermore, we will briefly discuss Liquid Chromatography-Mass Spectrometry (LC-MS) as a viable alternative for analysis.

Introduction: The Rationale for Derivatization

This compound possesses a polar carboxylic acid functional group. This group can engage in strong intermolecular hydrogen bonding, which significantly increases its boiling point and reduces its volatility.[1] When injected directly into a hot GC inlet, such compounds tend to exhibit poor chromatographic behavior, including:

  • Broad, tailing peaks: Resulting from non-linear sorption isotherms and interactions with active sites within the GC system.[1]

  • Thermal degradation: The high temperatures required for volatilization can lead to the decomposition of the analyte.

  • Poor sensitivity and reproducibility: Incomplete transfer of the analyte through the column leads to unreliable quantification.

Chemical derivatization addresses these issues by replacing the active hydrogen atom of the carboxyl group with a non-polar, protecting group.[1][2] This transformation blocks hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC analysis. The primary goals of derivatizing this compound are to improve chromatographic efficiency, enhance detection sensitivity, and ensure the structural integrity of the analyte during analysis.[3]

Derivatization Strategies for GC-MS Analysis

The two most universal and effective methods for the derivatization of carboxylic acids are silylation and alkylation (esterification).[1][4] The choice between these methods depends on the sample matrix, available reagents, and desired analytical outcome.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and widely used technique that involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[5][6] This conversion effectively caps the polar functional group, yielding a less polar and more volatile TMS ester.

Mechanism & Reagent Choice: The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] These reagents are highly effective and produce volatile byproducts that typically do not interfere with the chromatography of the derivatized analyte.[8] To enhance the reactivity of the silylating agent, especially for hindered carboxylic acids, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reagent mixture.[9]

dot

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution in Aprotic Solvent Dry Evaporate to Dryness (under N2 stream) Sample->Dry AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->AddReagent Incubate Incubate (e.g., 70°C for 30 min) AddReagent->Incubate Cool Cool to Room Temp. Incubate->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for silylation derivatization prior to GC-MS analysis.

Esterification: Formation of Methyl Esters

Esterification, a form of alkylation, is another classic and highly effective derivatization technique for carboxylic acids.[4] This method converts the carboxylic acid into its corresponding ester, most commonly a methyl ester, which is significantly more volatile.

Mechanism & Reagent Choice: Several reagents can accomplish this transformation. While diazomethane is known for its rapid and quantitative reaction at room temperature, it is highly toxic, carcinogenic, and potentially explosive, making it less favorable in modern laboratories.[4] A safer and widely accepted alternative is the use of an alcohol (e.g., methanol) in the presence of an acid catalyst, such as Boron Trifluoride (BF₃). The BF₃-Methanol reagent facilitates the Fischer esterification under relatively mild conditions.[10][11]

dot

Caption: Reaction scheme for the esterification of the target analyte.

Detailed Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.

Protocol 1: Silylation with BSTFA + 1% TMCS

Principle: This protocol utilizes BSTFA with a TMCS catalyst to convert the carboxylic acid to its TMS ester. The reaction is typically rapid and clean. Silylation reactions are sensitive to moisture, which can consume the reagent and hydrolyze the derivative; therefore, anhydrous conditions are critical.[6][9]

ParameterRecommended Condition
Reagent BSTFA + 1% TMCS
Solvent Acetonitrile, Pyridine, or Dichloromethane (anhydrous)
Reaction Temp. 60-80°C
Reaction Time 30-60 minutes

Reagents and Materials:

  • This compound standard or extracted sample

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas stream for evaporation

  • Micropipettes

Step-by-Step Methodology:

  • Sample Preparation: Place an accurately known amount of the analyte (or the dried residue from a sample extract) into a 2 mL GC vial. If starting from a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.[5] The reagent should be in significant molar excess to drive the reaction to completion.

  • Reaction Incubation: Tightly cap the vial immediately. Vortex briefly to mix. Place the vial in a heating block or oven set to 70°C and incubate for 30 minutes.[5]

  • Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Methyl Esterification with BF₃-Methanol

Principle: This protocol employs a commercially available solution of Boron Trifluoride in methanol (typically 14% w/v) to catalyze the esterification of the carboxylic acid. The reaction requires heating to proceed to completion.

ParameterRecommended Condition
Reagent 14% Boron Trifluoride in Methanol (BF₃-Methanol)
Solvent Methanol (provided in reagent)
Reaction Temp. 80-100°C
Reaction Time 15-30 minutes

Reagents and Materials:

  • This compound standard or extracted sample

  • BF₃-Methanol (14% w/v) reagent

  • Saturated sodium chloride (NaCl) solution

  • Hexane (or other non-polar extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Micropipettes and Pasteur pipettes

Step-by-Step Methodology:

  • Sample Preparation: Place the dried analyte into a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of the BF₃-Methanol reagent to the vial.

  • Reaction Incubation: Cap the vial tightly and heat at 90°C for 20 minutes.

  • Work-up and Extraction: a. Cool the vial to room temperature. b. Add 1 mL of saturated NaCl solution and 500 µL of hexane to the vial. c. Cap the vial and vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer. d. Allow the layers to separate.

  • Final Preparation: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Suggested GC-MS Conditions

The following are suggested starting conditions for the analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
GC System Agilent GC-MS or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Injection Mode Splitless
Inlet Temperature 280°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100°C, hold 1 min; ramp at 15°C/min to 300°C, hold 5 min
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Alternative: Analysis by LC-MS/MS

For laboratories equipped with LC-MS/MS, direct analysis of this compound without derivatization is a potential alternative. This approach avoids additional sample preparation steps.

Challenges:

  • Poor Retention: As a polar compound, the analyte may exhibit poor retention on traditional reversed-phase (e.g., C18) columns, eluting near the void volume.[12][13]

  • Ion Suppression: Complex biological matrices can cause significant ion suppression, affecting sensitivity and reproducibility.[12]

Potential Solutions:

  • Chromatography: Utilize a different stationary phase, such as a Biphenyl column, which can offer alternative selectivity for aromatic compounds.[14][15]

  • Mobile Phase: Adjusting the mobile phase pH with additives like formic or acetic acid can suppress the ionization of the carboxylic acid, potentially improving retention.[14]

  • Ionization: Electrospray ionization in negative mode (ESI-) is generally preferred for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions.[16]

Derivatization can also be employed for LC-MS to enhance retention and improve ionization efficiency, using reagents designed to introduce a permanently charged or highly ionizable tag onto the molecule.[17][18]

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. Both silylation with BSTFA and esterification with BF₃-Methanol are highly effective methods for converting the analyte into a volatile and thermally stable derivative suitable for GC analysis. The choice of method may depend on laboratory safety protocols and sample matrix considerations. The detailed protocols provided in this note serve as a robust starting point for method development and routine analysis, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • BenchChem. (2025). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. BenchChem Scientific.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
  • Challacombe, D. N., et al. (1974).
  • ResearchGate. (2025).
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  • Yeboah, O. (2012).
  • Bibel, M. (2025).
  • Yeh, M. K., & Zee, T. S. (2025). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. PDF.
  • Yeh, M. K., & Zee, T. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
  • Agilent Technologies. (n.d.).
  • McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle.
  • NIOSH. (2021). ANALYTICAL METHOD SUMMARIES.
  • Ashenhurst, J. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • PrepChem.com. (n.d.).
  • Supelco. (n.d.).
  • BLDpharm. (n.d.). 1215206-77-1|this compound.
  • Griffiths, W. J. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • United States Biological. (n.d.). 421064 2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid CAS: 1215206-25-9.
  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST WebBook.
  • BenchChem. (2025).
  • Scherer, M., et al. (2024).
  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS.

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The Role of 2'-Chloro-4'-methylbiphenyl-3-carboxylic Acid Derivatives in the Vanguard of Antihypertensive Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of a Privileged Scaffold

In the landscape of cardiovascular therapeutics, the "sartan" class of drugs, formally known as Angiotensin II Receptor Blockers (ARBs), represents a triumph of rational drug design. These agents offer a more targeted approach to mitigating hypertension compared to their predecessors, the ACE inhibitors, by directly antagonizing the Angiotensin II Type 1 (AT₁) receptor.[1][2] At the heart of many of these life-saving medications lies a biphenyl scaffold, a structural motif critical for their pharmacological activity. The molecule 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid and its close analogs are pivotal intermediates in the synthesis of this key structural feature, making them unsung heroes in the development of modern antihypertensive therapies.[3] This document serves as a comprehensive guide to understanding the significance of this chemical entity, its application in the synthesis of sartans, and the protocols to evaluate the efficacy of the resulting therapeutic agents.

The core principle behind the efficacy of ARBs is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[4] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT₁ receptor.[5] By competitively inhibiting this interaction, sartans prevent vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[6] The biphenyl structure of these drugs is essential for their high binding affinity to the AT₁ receptor.[7]

Application Note I: The Biphenyl Core - A Synthetic Keystone

The synthesis of sartan drugs is a multi-step process, with the construction of the characteristic biphenyl core being a crucial and often challenging step. While various synthetic strategies exist, many converge on the formation of a substituted biphenyl intermediate. This compound represents a versatile building block in this context. Its structure contains the essential biphenyl nucleus and strategically placed functional groups that can be elaborated to introduce the other key pharmacophoric elements of the final sartan molecule, such as the acidic tetrazole or carboxylic acid group and the alkyl side chain.

A representative synthetic approach to a sartan, such as Valsartan, often involves a cross-coupling reaction to form the biphenyl bond.[3] The following protocol outlines a generalized synthetic sequence that highlights the potential utility of a this compound derivative.

Protocol 1: Representative Synthesis of a Valsartan-like Biphenyl Intermediate

This protocol is a composite representation based on established synthetic routes for valsartan and illustrates the central role of the biphenyl scaffold.[8][9]

Objective: To synthesize a key biphenyl intermediate for the elaboration into a sartan antihypertensive agent.

Materials:

  • 2-Chlorobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, Ethanol, Water)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN)

  • L-Valine methyl ester hydrochloride

  • Triethylamine

  • Valeryl chloride

  • Appropriate workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Suzuki Coupling to form the Biphenyl Core:

    • In a reaction vessel, dissolve 4-methylphenylboronic acid and 2-chlorobenzonitrile in a suitable solvent system (e.g., toluene/ethanol/water).

    • Add a palladium catalyst and a base.

    • Heat the mixture under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the resulting 2-cyano-4'-methylbiphenyl by column chromatography.

  • Benzylic Bromination:

    • Dissolve the 2-cyano-4'-methylbiphenyl in a non-polar solvent (e.g., carbon tetrachloride).

    • Add N-Bromosuccinimide (NBS) and a radical initiator.

    • Reflux the mixture while irradiating with a light source to initiate the reaction.

    • After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

  • Alkylation of L-Valine Methyl Ester:

    • Dissolve L-Valine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add triethylamine to neutralize the salt.

    • Add the crude 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to the solution and stir at room temperature.

    • Monitor the reaction until completion.

    • Perform an aqueous workup and purify the product by column chromatography.

  • Acylation:

    • Dissolve the product from the previous step in a suitable solvent and cool in an ice bath.

    • Add triethylamine followed by the dropwise addition of valeryl chloride.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction and purify the resulting N-pentanoyl-N-[[2'-(cyano)-[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester.

This intermediate can then be further processed (e.g., formation of the tetrazole ring from the nitrile group and hydrolysis of the ester) to yield the final sartan drug. The initial biphenyl structure, for which this compound serves as a synthon, is paramount.

Application Note II: In Vitro Evaluation of AT₁ Receptor Antagonism

Before advancing a synthesized compound to in vivo studies, its ability to bind to and inhibit the target receptor must be quantified. In vitro binding assays are indispensable for this purpose.

Protocol 2: Angiotensin II Type 1 (AT₁) Receptor Binding Assay (Radioligand-Based)

This protocol is adapted from established methods for characterizing AT₁ receptor antagonists.[10]

Objective: To determine the binding affinity (IC₅₀) of a test compound for the Angiotensin II Type 1 (AT₁) receptor.

Materials:

  • Rat liver membranes (a rich source of AT₁a receptors)

  • Radiolabeled Angiotensin II analog (e.g., [¹²⁵I][Sar¹, Ile⁸]AngII)

  • Test compound (synthesized sartan analog)

  • Unlabeled Angiotensin II (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver tissue in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard assay (e.g., Bradford protein assay).

  • Binding Assay:

    • Set up a series of tubes for total binding, non-specific binding, and various concentrations of the test compound.

    • To each tube, add a fixed amount of rat liver membrane preparation.

    • Add a fixed concentration of the radiolabeled Angiotensin II analog.

    • For non-specific binding tubes, add a high concentration of unlabeled Angiotensin II.

    • For the test compound tubes, add serial dilutions of the synthesized sartan analog.

    • Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Parameter Description
IC₅₀ The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Kᵢ The inhibition constant, an indication of how potent an inhibitor is. It is the concentration required to produce half maximum inhibition.

Application Note III: In Vivo Assessment of Antihypertensive Efficacy

Promising candidates from in vitro screening must be evaluated in a living organism to assess their true therapeutic potential. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized animal model for essential hypertension.[11][12]

Protocol 3: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the general procedure for assessing the blood pressure-lowering effects of a test compound in the SHR model.[13][14]

Objective: To determine the in vivo antihypertensive efficacy of a synthesized sartan analog in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (e.g., 12-16 weeks old)

  • Normotensive control rats (e.g., Wistar-Kyoto rats)

  • Test compound (synthesized sartan analog)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

  • Positive control (e.g., a known antihypertensive drug like Losartan)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)[15][16][17]

Procedure:

  • Acclimatization and Baseline Measurement:

    • House the rats in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment.

    • Train the rats for the blood pressure measurement procedure for several days to minimize stress-induced fluctuations in blood pressure.

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals.

  • Dosing:

    • Randomly assign the SHR to different treatment groups: vehicle control, positive control, and one or more doses of the test compound.

    • Administer the assigned treatment orally via gavage once daily for a predetermined period (e.g., 1-4 weeks).

  • Blood Pressure Monitoring:

    • Measure SBP, DBP, and HR at regular intervals throughout the study (e.g., weekly or daily).

    • Measurements are typically taken at a consistent time of day to minimize diurnal variations.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal.

    • Compare the blood pressure changes between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in blood pressure in the test compound group compared to the vehicle group indicates antihypertensive activity.

Group Typical Expected Outcome
Vehicle Control (SHR) Sustained high blood pressure.
Positive Control (e.g., Losartan) Significant reduction in blood pressure.
Test Compound (Effective Dose) Dose-dependent reduction in blood pressure.
Normotensive Control (WKY) Normal blood pressure throughout the study.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Sartan Sartan Drug (e.g., Valsartan) Sartan->AT1_Receptor BLOCKS

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartan drugs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Start Starting Materials (e.g., 2'-Chloro-4'-methylbiphenyl -3-carboxylic acid precursor) Synthesis Multi-step Synthesis (e.g., Suzuki Coupling, Alkylation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Test_Compound Pure Test Compound Purification->Test_Compound Receptor_Binding AT₁ Receptor Binding Assay Test_Compound->Receptor_Binding Data_Analysis_1 IC₅₀ Determination Receptor_Binding->Data_Analysis_1 SHR_Model Spontaneously Hypertensive Rat (SHR) Model Data_Analysis_1->SHR_Model Promising Candidate Dosing Chronic Dosing (Vehicle, Positive Control, Test Compound) SHR_Model->Dosing BP_Measurement Blood Pressure Monitoring (Tail-Cuff Method) Dosing->BP_Measurement Data_Analysis_2 Statistical Analysis of BP Reduction BP_Measurement->Data_Analysis_2 Efficacy Antihypertensive Efficacy Confirmed Data_Analysis_2->Efficacy

Caption: A typical workflow for the development and evaluation of a novel antihypertensive agent.

Conclusion

The journey of an antihypertensive drug from a chemical intermediate to a clinically effective medication is a testament to the synergy of synthetic chemistry and pharmacology. This compound and its structural relatives are more than just molecules; they are the foundational elements upon which potent and specific sartan drugs are built. The protocols and application notes provided herein offer a glimpse into the rigorous process of creating and validating these life-changing therapies. As research continues to evolve, the principles of rational drug design, exemplified by the development of sartans, will undoubtedly pave the way for even more effective treatments for cardiovascular diseases.

References

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  • Kau, S. T. (1984). Sequential Method for Combined Screening Antihypertensive and Diuretic Agents in the Same Spontaneously Hypertensive Rat (SHR). Journal of Pharmacological Methods. Available at: [Link]

  • Penikelapati, H., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Tall, D. P. (2018). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology. Available at: [Link]

  • Feng, Y., & Whale, W. S. (2020). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. Available at: [Link]

  • Burnier, M., & Brunner, H. R. (2000). Angiotensin II receptor antagonists. The Lancet.
  • Kumar, A., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wexler, R. R., et al. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Angiotensin II receptor blocker. Available at: [Link]

  • Mayo Clinic. (2021). Angiotensin II receptor blockers. Available at: [Link]

  • Cleveland Clinic. (2022). Angiotensin II Receptor Blockers (ARBs). Available at: [Link]

  • IJCRT. (2023). SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. Available at: [Link]

  • European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available at: [Link]

  • JoVE. (2018). Video: Wireless and Noninvasive Blood Pressure Measurement System. Available at: [Link]

  • Researcher.Life. (2014). James Hardwick's angiotensin assay protocol. Available at: [Link]

  • Meneses, A., et al. (1998). Spontaneously Hypertensive Rats: A Potential Model for the Study of Drugs Against Cognitive Disorders. Hypertension. Available at: [Link]

  • Inotiv. (n.d.). SHR(Spontaneous Hypertensive Rat). Available at: [Link]

  • Kuwahara, M., et al. (2014). Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Goosen, A., et al. (2007). An efficient synthesis of the angiotensin-II inhibitor valsartan (Diovan) is presented. Beilstein Journal of Organic Chemistry.
  • Kent Scientific Corporation. (2009). Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method. Available at: [Link]

  • Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: The Potential of Biphenyl Derivatives in Material Science and Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The biphenyl moiety, a deceptively simple scaffold of two connected phenyl rings, is a cornerstone in the design of advanced functional materials. Its inherent rigidity, linearity, and tunable electronic properties through targeted functionalization make it an exceptionally versatile building block. This guide provides an in-depth exploration of the role of biphenyl derivatives in two major fields: liquid crystals (LCs), where they form the basis of modern display technology, and material science, with a focus on high-performance polymers and organic light-emitting diodes (OLEDs). We will elucidate the fundamental structure-property relationships and provide detailed, field-proven protocols for the synthesis, characterization, and application of these remarkable compounds.

Part 1: The Biphenyl Core in Liquid Crystal Science

The defining characteristic of a liquid crystal is the intermediate state of matter, the mesophase, which exhibits properties between a conventional liquid and a solid crystal.[1][2] Molecules that form these phases, known as mesogens, typically possess a rigid, rod-like (calamitic) structure. The biphenyl unit is an archetypal core for calamitic mesogens due to its linear geometry and rigidity, which promotes the long-range orientational order necessary for liquid crystallinity.[2][3]

The addition of flexible alkyl chains and polar terminal groups (like -CN or -F) to the biphenyl core is a classic strategy to induce and control mesophase behavior.[4] The alkyl chains lower the melting point, while the polar groups introduce dipole moments that influence the dielectric anisotropy and intermolecular interactions, dictating the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[5][6]

Structure-Property Relationships in Biphenyl Liquid Crystals

The precise nature of the mesophase and its transition temperatures are highly dependent on the molecular structure. The following table summarizes key relationships for common 4-alkyl-4'-cyanobiphenyls, a foundational class of liquid crystals.

Compound NameAlkyl Chain (R)StructureMelting Point (°C)Clearing Point (°C)Mesophase
5CB n-C₅H₁₁R-Ph-Ph-CN2435.3Nematic
7CB n-C₇H₁₅R-Ph-Ph-CN3042.8Nematic
8CB n-C₈H₁₇R-Ph-Ph-CN21.540.5Smectic A, Nematic
9CB n-C₉H₁₉R-Ph-Ph-CN4149.5Smectic A, Nematic

Data compiled from various academic sources. Clearing Point refers to the transition from the liquid crystal phase to the isotropic liquid phase.

This data illustrates a critical principle: increasing the alkyl chain length initially enhances the stability of the nematic phase. However, beyond a certain length (e.g., in 8CB), stronger intermolecular forces favor the formation of more ordered smectic phases, where molecules are arranged in layers.[1]

Diagram: Liquid Crystal Mesophases

The following diagram illustrates the molecular ordering characteristic of the isotropic, nematic, and smectic A phases often exhibited by biphenyl derivatives.

G cluster_phases Phase Transitions (on Cooling) cluster_iso_viz cluster_nem_viz cluster_smec_viz Isotropic Isotropic (Disordered Liquid) Nematic Nematic (Orientational Order) Isotropic->Nematic T_NI SmecticA Smectic A (Orientational + Positional Order) Nematic->SmecticA T_NA iso1 iso2 iso3 iso4 iso5 nem1 nem2 nem3 nem4 nem5 smec1a smec2a smec3a smec1b smec2b smec3b smec1c smec2c smec3c

Caption: Molecular ordering in different liquid crystal phases.

Protocol 1: Synthesis of a Biphenyl Liquid Crystal via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds, making it ideal for synthesizing unsymmetrical biphenyl derivatives.[7][8][9]

Objective: To synthesize 4-pentyl-4'-cyanobiphenyl, a classic nematic liquid crystal.

Reaction Scheme: 4-bromobenzonitrile + 4-pentylphenylboronic acid --(Pd Catalyst, Base)--> 4-pentyl-4'-cyanobiphenyl

Materials:

  • 4-bromobenzonitrile (1.0 eq)

  • 4-pentylphenylboronic acid (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Ethanol/Water (3:1 mixture)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in a small amount of toluene for 15 minutes under an inert atmosphere (N₂ or Ar). This step forms the active Pd(0) catalyst.

  • Reaction Setup: To a Schlenk flask, add 4-bromobenzonitrile, 4-pentylphenylboronic acid, and K₂CO₃.[10]

  • Solvent and Catalyst Addition: Add toluene and the ethanol/water mixture. Degas the solution by bubbling N₂ or Ar through it for 20-30 minutes.

  • Initiation: Add the pre-formed catalyst solution to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biphenyl compound.

Characterization:

  • Structure Verification: Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Phase Behavior Analysis: Use Differential Scanning Calorimetry (DSC) to identify phase transition temperatures (melting and clearing points).[11] Use Polarized Optical Microscopy (POM) to visually identify the characteristic textures of the nematic phase.[11][12]

Part 2: Biphenyl Derivatives in Material Science

The utility of the biphenyl scaffold extends well beyond liquid crystals. Its conjugated π-system facilitates charge transport, making it a valuable component in organic electronics.[3] Furthermore, its rigidity imparts exceptional thermal and mechanical stability to polymers.[13][14]

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials are arranged in a multi-layer thin-film structure. Biphenyl derivatives are frequently used as host materials in the emissive layer (EML) or as charge-transporting materials.[3][15] Their function is not typically as the primary light emitter but as a matrix for a phosphorescent or fluorescent guest dopant.

A good host material, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), must have:

  • High Triplet Energy: To efficiently transfer energy to the phosphorescent guest without quenching.[15]

  • Good Charge Transport: Bipolar character (transporting both holes and electrons) is ideal for balanced charge recombination in the EML.[16]

  • Amorphous Morphology: A stable, non-crystalline film morphology is crucial to prevent device failure.[15]

The biphenyl core in molecules like CBP provides a wide bandgap and a rigid scaffold, while functional groups like carbazoles are added to enhance hole-transporting properties.[15]

Diagram: OLED Device Architecture and Workflow

This diagram shows a typical multi-layer OLED structure and the process of electroluminescence, highlighting where a biphenyl derivative might be used.

OLED cluster_device OLED Device Stack cluster_process Electroluminescence Process Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (e.g., Biphenyl Host + Dopant) HTL Hole Transport Layer (HTL) h_inject Hole Injection Anode Anode (e.g., ITO) e_inject Electron Injection recomb Exciton Formation (Recombination) light Photon Emission (Light)

Caption: Workflow of a small molecule OLED device.

Protocol 2: General Protocol for Small Molecule OLED Fabrication

Fabricating OLEDs is a precise process performed in a high-vacuum environment to ensure film purity and device longevity. This protocol outlines the general steps for depositing a small molecule OLED via thermal evaporation.[17]

Objective: To fabricate a simple phosphorescent OLED using a biphenyl-based host material like CBP.

Materials & Equipment:

  • Pre-cleaned Indium Tin Oxide (ITO) coated glass substrates (Anode)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) materials: Biphenyl host (e.g., CBP) and phosphorescent dopant (e.g., Ir(ppy)₃)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation chamber (<10⁻⁶ Torr) with multiple sources

  • Substrate holders with shadow masks for patterning

  • Quartz crystal microbalances (QCMs) for thickness monitoring

Procedure:

  • Substrate Preparation: Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone or Oxygen Plasma to increase the work function and improve hole injection.

  • Loading: Mount the cleaned substrates into the vacuum chamber. Load the organic materials, LiF, and Al into separate evaporation boats (crucibles).

  • Pump-Down: Evacuate the chamber to a high vacuum (base pressure < 10⁻⁶ Torr). This is critical to prevent contamination and quenching of excited states by oxygen or water.

  • Layer Deposition: Sequentially deposit the layers onto the substrate by heating the crucibles. The deposition rate and thickness of each layer must be precisely controlled using the QCMs.

    • HTL (NPB): ~40 nm

    • EML (CBP doped with ~6% Ir(ppy)₃): ~30 nm. This is achieved by co-evaporation from two separate sources.

    • ETL (Alq₃): ~20 nm

    • EIL (LiF): ~1 nm

    • Cathode (Al): ~100 nm. Deposited through a shadow mask to define the active device area.

  • Encapsulation: After deposition, the device must be immediately transferred to an inert atmosphere (e.g., a glovebox) and encapsulated (e.g., with UV-cured epoxy and a glass lid) to protect the sensitive organic layers and reactive cathode from degradation by air and moisture.

  • Characterization: Test the device's current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) using a source meter and a calibrated spectrometer.

Part 3: High-Performance Polymers

The incorporation of the biphenyl unit into a polymer backbone results in materials with remarkable properties.[13] The rigidity of the biphenyl core leads to high glass transition temperatures (Tg), excellent thermal stability, and high mechanical strength.[14] These polymers, such as polyimides, polyesters, and polycarbonates containing biphenyl moieties, are used in demanding applications in the aerospace, automotive, and electronics industries.[14] For instance, 4,4'-Biphenol is a key monomer for creating Liquid Crystal Polymers (LCPs) known for their dimensional stability and resistance to extreme temperatures.[14]

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 4-Methylbiphenyl in Organic Light-Emitting Diodes (OLEDs).
  • Wikipedia. (2024). Liquid crystal.
  • IOP Publishing. (n.d.). Characterization techniques for liquid crystal materials and its application in optoelectronics devices.
  • ResearchGate. (n.d.). Various techniques have been used to characterize liquid crystals.
  • Benchchem. (n.d.). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.
  • Benchchem. (2025). The Crucial Role of Biphenyl Intermediates in Polymer Science.
  • Salleh, M. M. (n.d.). Fabrication of Organic Light Emitting Diodes (OLEDs) for Flat Panel Displays.
  • Benchchem. (n.d.). Why 4,4'-Biphenol is Crucial for Next-Gen Polymer Performance.
  • RSC Publishing. (n.d.). Efficient small molecule organic light-emitting diodes fabricated by brush-coating. Journal of Materials Chemistry C.
  • ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
  • International Journal of Advanced Research in Science, Communication and Technology. (2016). Characterization of liquid crystals: A literature review.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
  • ACS Publications. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces.
  • RSC Publishing. (n.d.). Solution processable small molecules for organic light-emitting diodes. Journal of Materials Chemistry.
  • Taylor & Francis Online. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems.
  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Springer. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Paul Scherrer Institut PSI. (2013). The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer.
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Case Western Reserve University. (n.d.). Introduction to Liquid Crystals.
  • Benchchem. (n.d.). The Role of Biphenyls in Advanced Material Synthesis.
  • Taylor & Francis Online. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems.
  • Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (n.d.). Examples of compounds used in organic light emitting diodes (OLED).
  • ResearchGate. (2020). (PDF) Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.
  • ResearchGate. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
  • Suzhou Fenghua. (n.d.). Custom Triazine Derivatives Manufacturers, Suppliers.
  • Scientific Research Publishing. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Journal of Crystallization Process and Technology.
  • Taylor & Francis Online. (n.d.). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals.
  • ResearchGate. (2011). (PDF) Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Liquid Crystals.
  • RSC Publishing. (n.d.). Structure of biphenyl in a nematic liquid-crystalline solvent. Journal of the Chemical Society, Faraday Transactions.
  • Semantic Scholar. (2025). Biphenyl core boosts the photovoltaic performance of ether-bonded perylene diimides based nonfullerene acceptors. Dyes and Pigments.
  • ResearchGate. (2022). High-Performance Poly(Biphenyl Acetylpyridine) and Poly(Ether Ketone Cardo) Blend Membranes for High Temperature Polymer Electrolyte Membrane Fuel Cells.
  • PubMed. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS.

Sources

Topic: Scale-Up Synthesis of Biphenyl Carboxylic Acid Derivatives for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl carboxylic acid derivatives are a cornerstone of modern medicinal chemistry and materials science, with prominent applications as active pharmaceutical ingredients (APIs), particularly in the "sartan" class of antihypertensives like Valsartan and Losartan.[1][2][3][4] Transitioning the synthesis of these vital compounds from laboratory benchtop to industrial production is a complex undertaking fraught with challenges in reaction kinetics, thermodynamics, safety, and purification. This guide provides a comprehensive overview of the critical considerations and protocols for the successful scale-up of biphenyl carboxylic acid synthesis, with a focus on the industrially ubiquitous Suzuki-Miyaura cross-coupling reaction. We will explore process analytical technology (PAT), advanced purification strategies, and the rigorous regulatory landscape governing API manufacturing.

The Industrial Significance of Biphenyl Carboxylic Acids

The biphenyl moiety is a privileged scaffold in drug discovery, offering a rigid backbone for orienting functional groups to interact with biological targets.[4] Its derivatives are central to numerous blockbuster drugs, primarily angiotensin II receptor blockers used to manage hypertension.[2][3] Beyond pharmaceuticals, these structures are integral to the development of advanced polymers and organic light-emitting diodes (OLEDs).[3] The economic and societal impact of these molecules necessitates robust, safe, and efficient manufacturing processes on a multi-kilogram to ton scale.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling at Scale

While several methods exist for forming biaryl bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the gold standard for industrial applications.[3][5] Its advantages over classical methods like the Ullmann or Wurtz-Fittig reactions are numerous:

  • Mild Reaction Conditions: Avoids the harsh temperatures and pressures of older methods.

  • High Functional Group Tolerance: Reduces the need for protecting groups, streamlining synthetic routes.

  • Broad Substrate Scope: A vast library of aryl halides and boronic acids are commercially available and relatively inexpensive.[5]

  • Scalability: The reaction has been proven to be scalable and cost-effective for producing pharmaceutical intermediates.[5]

The fundamental catalytic cycle, a critical piece of process knowledge, is illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biphenyl Product) reductive_elimination->product reagents1 R¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Boronic Acid/Ester) reagents2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Challenges in Scale-Up

Directly translating a laboratory procedure to a large-scale reactor is seldom successful. A systematic approach focusing on key parameters is essential.

Catalyst System and Residual Metals
  • Catalyst Choice: While homogeneous catalysts like Pd(PPh₃)₄ are common in the lab, heterogeneous catalysts such as palladium on carbon (Pd/C) are often preferred at scale.[6][7] Pd/C offers simplified removal by filtration, significantly reducing residual palladium levels in the final API—a critical regulatory requirement.[7]

  • Catalyst Loading: High catalyst loading, sometimes seen in academic literature, is economically unviable. Process development aims to minimize loading (e.g., < 0.1 mol%) by using highly active, modern phosphine ligands or pre-catalysts.[5]

  • Oxygen Sensitivity: While pre-catalysts are often air-stable, the active Pd(0) species is sensitive to oxygen.[8] However, trace amounts of oxygen can sometimes be beneficial, though difficult to control at scale, making robust inerting procedures paramount.[9]

Reaction Conditions and Safety
  • Thermal Hazards: Palladium-catalyzed cross-coupling reactions are consistently exothermic.[10][11] On a large scale, this heat generation can overwhelm the cooling capacity of the reactor, leading to a dangerous runaway reaction.[12][13]

    • Causality: The "all-in" addition of reagents common in lab settings is hazardous at scale.[13] A slow, controlled addition of one limiting reagent is a standard control strategy.

    • Validation: Reaction calorimetry (RC1) studies are mandatory to quantify the heat of reaction (ΔH), maximum temperature of the synthesis reaction (MTSR), and adiabatic temperature rise (ΔTad) to ensure the process is thermally safe.[12]

  • Solvent and Base Selection: The choice of solvent and base is critical for reaction efficiency and process safety. Biphasic systems (e.g., 2-BuOH/H₂O, Toluene/H₂O) are frequently used to facilitate product/impurity separation and manage reagent solubility.[5][14] The base (e.g., K₂CO₃, K₃PO₄) must be carefully selected for reactivity and compatibility with the downstream workup.

  • Physical Parameters: A reaction run at reflux in a lab flask at sea level may not reach the same temperature in a reactor at a high-altitude manufacturing site.[14] To maintain a consistent temperature, which can be a critical process parameter (CPP), manufacturing in a pressure-rated vessel may be required.[14]

Table 1: Lab vs. Industrial Scale-Up Parameter Comparison
ParameterLaboratory Scale (grams)Industrial Scale (kilograms)Rationale for Change
Heating/Cooling Mantle/Oil BathJacketed Reactor with Thermal FluidSurface area-to-volume ratio decreases dramatically, requiring precise, controlled heat transfer.
Reagent Addition "All-in" at onceControlled dosing over timeTo manage exotherms and prevent thermal runaway.
Agitation Magnetic Stir BarOverhead Impeller (various designs)Ensures homogeneous mixing in large volumes, preventing "hot spots" and improving mass transfer.
Purification Flash ChromatographyCrystallization / RecrystallizationChromatography is not economically viable for bulk API production.[15]
Catalyst Homogeneous (e.g., Pd(PPh₃)₄)Heterogeneous (e.g., Pd/C) or highly active homogeneousSimplifies catalyst removal and minimizes residual metal contamination in the final product.[7]
Process Monitoring Thin-Layer Chromatography (TLC)In-situ IR, At-line HPLC (PAT)Provides real-time data for process control and understanding.[16]

Implementing Process Analytical Technology (PAT)

The FDA defines PAT as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[17][18] The goal is to build quality into the product by design (Quality by Design, QbD), rather than testing for it at the end.[16][18]

  • Mechanism of Action: By integrating inline or online analytical tools, PAT provides a real-time understanding of the process.[17] This allows for proactive control, minimizing deviations and batch failures.[16]

  • Common PAT Tools:

    • In-situ Spectroscopy (FTIR/Raman): Probes inserted directly into the reactor can monitor the disappearance of starting materials and the appearance of the product in real-time, confirming reaction completion without sampling.

    • At-line/Online Chromatography (HPLC/GC): Automated sampling systems can feed directly into a chromatograph to provide near real-time data on product purity and impurity formation.[16][19]

PAT_Workflow cluster_0 Manufacturing Process cluster_1 PAT & Control Loop raw_materials Raw Materials reactor Chemical Reactor raw_materials->reactor downstream Downstream Processing (Crystallization, Drying) reactor->downstream pat_tools PAT Tools (e.g., In-situ FTIR, Online HPLC) reactor->pat_tools Real-Time Measurement final_product Final API downstream->final_product data_analysis Real-Time Data Analysis & Modeling pat_tools->data_analysis control_system Process Control System data_analysis->control_system control_system->reactor Process Adjustment (e.g., Temp, Dosing)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid (CMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this crucial intermediate. Drawing from extensive field experience, this document provides not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the purification of crude CMBA.

Q1: What are the typical impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed, most commonly a Suzuki-Miyaura cross-coupling reaction.[1] Common impurities include:

  • Starting Materials: Unreacted 3-bromo- or 3-iodobenzoic acid and 2-chloro-4-methylphenylboronic acid (or its derivatives).

  • Homocoupling Side Products: Biphenyl-3,3'-dicarboxylic acid and 2,2'-dichloro-4,4'-dimethylbiphenyl are frequent culprits arising from the undesired coupling of two molecules of the same starting material.[2]

  • Protodeboronation Product: 3-Carboxyphenylboronic acid can be formed by the cleavage of the C-B bond.[3]

  • Solvent and Reagent Residues: Residual palladium catalyst, phosphine ligands, and inorganic salts from the basic workup are also common.[4]

Q2: My crude product is an oily solid or a dark, discolored powder. Is this normal?

A2: Yes, it is quite common for crude CMBA to appear as a discolored solid or even a tacky oil, especially if residual solvents or low-melting impurities are present. The color often originates from residual palladium catalyst or colored organic byproducts. A successful purification process will yield a white to off-white crystalline solid.

Q3: What is the best initial approach for purifying crude CMBA?

A3: For most cases, recrystallization is the most efficient and scalable first-line purification technique.[5] It is particularly effective at removing inorganic salts, residual starting materials, and some homocoupling byproducts. The choice of solvent is critical and is discussed in detail in the troubleshooting section.

Q4: When should I consider using column chromatography?

A4: Column chromatography is generally reserved for situations where:

  • Recrystallization fails to remove closely related structural isomers or impurities with similar solubility profiles.

  • A very high purity (>99.5%) is required, and trace impurities remain after crystallization.

  • You are working on a small scale (milligrams to a few grams) where material loss during recrystallization is a significant concern.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[6]

Problem 1: The crude product does not dissolve, even in a large volume of boiling solvent.
  • Probable Cause: The chosen solvent has poor solvating power for CMBA, or the crude material contains a significant amount of insoluble inorganic salts or polymeric byproducts.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good candidates for carboxylic acids like CMBA include ethanol, methanol, acetic acid, ethyl acetate, or mixtures such as toluene/ethanol or benzene/petroleum ether.[7][8]

    • Aqueous Base/Acid Swing: An alternative is to dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or Na2CO3) to form the sodium salt of the carboxylic acid. Insoluble organic impurities can then be removed by filtration. The clear filtrate is then acidified (e.g., with 1M HCl) to precipitate the purified CMBA, which is collected by filtration.[9]

Problem 2: Oiling out occurs during cooling instead of crystallization.
  • Probable Cause: The solution is supersaturated to a point where the product's solubility limit is exceeded while the solution is still too warm, causing it to separate as a liquid phase instead of forming a crystalline lattice. This is common with compounds that have relatively low melting points or when the cooling rate is too fast.

  • Solution:

    • Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Do not disturb the flask during this initial cooling period.[6]

    • Solvent System Modification: Add a co-solvent (an "anti-solvent") in which your product is less soluble. For example, if you dissolved your product in hot ethanol, slowly add water dropwise until the solution becomes slightly turbid, then reheat to clarify and cool slowly.

    • Seeding: Introduce a seed crystal of pure CMBA to the cooled solution to induce crystallization.[6]

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

Problem 3: The recrystallized product shows low purity by NMR or LC-MS.
  • Probable Cause: The chosen solvent system is not effective at discriminating between the product and a key impurity. This often happens with isomeric impurities or homocoupled products which have very similar solubility profiles.

  • Solution:

    • Re-evaluate Solvent System: Experiment with different solvent systems. A table of suggested starting points is provided below.

    • Charcoal Treatment: If the impurity is a colored, non-polar organic compound, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it. Use charcoal sparingly as it can also adsorb your product.

    • Consider Chromatography: If multiple recrystallization attempts with different solvents fail, the impurity is likely too similar to the product to be removed by this method. Proceed to the column chromatography troubleshooting guide.

Table 1: Recommended Solvents for Recrystallization of Biphenyl Carboxylic Acids
Solvent/Solvent SystemSuitabilityNotes
Aqueous EthanolGoodDissolves well when hot, less soluble when cold. Good for removing non-polar impurities.[7]
Toluene/HexaneGoodToluene is a good solvent, hexane acts as the anti-solvent.
Ethyl AcetateModerateHigh solubility may lead to lower recovery.[8]
Acetic Acid/WaterGoodUseful for acidic compounds, but residual acetic acid can be difficult to remove.

III. Troubleshooting Guide: Flash Column Chromatography

For challenging separations, flash column chromatography on silica gel is the method of choice.[10] Carboxylic acids can present unique challenges on silica gel.

Problem 1: Significant tailing or streaking of the product on the TLC plate and column.
  • Probable Cause: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of the silica gel through hydrogen bonding. This leads to a slow, continuous elution process rather than a sharp band.[11]

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.[12]

    • Use a More Polar Solvent System: Increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) can help to move the compound down the column more effectively, though this may compromise separation from more polar impurities.

Problem 2: The product appears to be decomposing on the column.
  • Probable Cause: Some compounds are sensitive to the acidic nature of standard silica gel.[10]

  • Solution:

    • Deactivate the Silica Gel: Neutralize the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a volatile base like triethylamine (1-3%) before loading the sample.[10]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or reversed-phase silica gel (C18).

Problem 3: Poor separation between CMBA and a non-polar impurity (e.g., a homocoupled byproduct).
  • Probable Cause: The polarity difference between the two compounds is insufficient for good separation with the chosen eluent.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, diethyl ether).

    • Employ a Gradient Elution: Start with a low polarity mobile phase to elute the non-polar impurity first. Then, gradually increase the polarity of the mobile phase to elute your more polar product.[10] This often provides better resolution for difficult separations.

Experimental Workflow: Acidified Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent. A good Rf value for the product is typically between 0.2 and 0.4. Test various ratios of Hexane:Ethyl Acetate with 1% acetic acid.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude CMBA in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder. This "dry loading" method often results in better separation.[10]

  • Elution: Begin eluting with the low-polarity solvent mixture. If using a gradient, incrementally increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid, co-evaporation with a high-boiling point solvent like toluene may be necessary.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude CMBA.

Caption: Decision workflow for CMBA purification.

IV. References

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Reddit. (2022, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]

  • Neunzig, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252.

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 1-11.

  • Neunzig, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC, Molecules, 24(23), 4252.

  • Hollfelder, F., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12347-12357.

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. UCL Discovery.

  • Kamlet, M. J., & Taft, R. W. (2016). Purification of organic acids by chromatography with strong anionic resins: Investigation of uptake mechanisms. Journal of Chromatography A, 1458, 106-113.

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (2019). Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. [Link]

  • Google Patents. (1981). US4304925A - Process for purifying esters.

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • ACS Publications. (2021, November 9). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

  • Chemexper. This compound (CAS No. 1215206-77-1) Suppliers. [Link]

  • Journal of the Chinese Chemical Society. (2006). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.

  • Organic Syntheses. Boric acid. [Link]

  • ResearchGate. (2012). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. [Link]

  • Google Patents. (2001). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.

  • ACS Publications. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry.

  • Google Patents. (2010). US20100174111A1 - Process for purification of aryl carboxylic acids.

  • Google Patents. (2002). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.

  • Google Patents. (1992). US5130478A - Process for the preparation of chlorides of chlorinated carboxylic acids.

  • Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium catalyst loading. By understanding the causality behind experimental choices, you can troubleshoot effectively, improve reaction efficiency, and ensure reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection and reaction conditions.

Q1: What is a "typical" catalyst loading for a Suzuki coupling, and how low can I go?

A typical catalyst loading for a Suzuki-Miyaura reaction in a research or discovery setting ranges from 1-5 mol%. However, for process development and scale-up, the goal is to reduce this significantly, often to parts-per-million (ppm) levels, to minimize cost and reduce palladium contamination in the final product.

The minimum achievable catalyst loading is highly substrate-dependent. For reactive partners like aryl iodides and bromides, loadings as low as 0.005 mol% have been reported using highly active dialkylbiarylphosphine ligands such as SPhos.[1] For less reactive substrates, such as electron-rich aryl chlorides, higher loadings are generally required.[1][2] The ultimate lower limit depends on catalyst stability, reaction kinetics, and the purity of all reagents.

Q2: How do I choose the right palladium source and ligand?

The choice is critical and depends on the reactivity of your substrates. A palladium source can be a Pd(0) complex like Pd(PPh₃)₄ or a more stable Pd(II) salt like Pd(OAc)₂ that is reduced in situ to the active Pd(0) species.[3][4]

  • Palladium(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These enter the catalytic cycle directly.[3] They are often used with an additional ligand of choice.

  • Palladium(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common, bench-stable, and cost-effective.[4] They require reduction to Pd(0) to initiate catalysis, which can occur via oxidation of a phosphine ligand or homocoupling of the boronic acid.[3]

  • Precatalysts: These are stable Pd(II) complexes designed to cleanly and efficiently generate the active Pd(0) catalyst under reaction conditions.[3] Buchwald precatalysts and PEPPSI-type precatalysts are popular examples that offer improved reproducibility and activity, especially for challenging substrates.[3]

Ligand selection is often a matter of screening, but general principles apply:

  • Electron-rich and bulky ligands (e.g., Buchwald's dialkylbiaryl phosphines like SPhos and XPhos, or N-heterocyclic carbenes - NHCs) are excellent for promoting the oxidative addition of challenging substrates like aryl chlorides and stabilizing the catalytically active monoligated palladium species.[1][5]

  • Bidentate ligands like dppf are also widely used and can offer stability to the catalyst.[3][6]

Q3: What are the visual signs of catalyst deactivation or reaction failure?

A common sign of catalyst deactivation is the formation of palladium black , a fine black precipitate of elemental palladium.[3] This indicates that the Pd(0) species has agglomerated and fallen out of the catalytic cycle. A color change from a homogeneous reddish or yellowish solution to a black, heterogeneous mixture early in the reaction often signals a problem.[7] However, it's important to note that some successful reactions may still result in a black mixture upon completion.[8] Therefore, reaction monitoring by TLC or LC-MS is essential to confirm failure.

Troubleshooting Guide: From Low Conversion to Irreproducibility

This guide provides direct answers to specific experimental problems related to catalyst optimization.

Problem: My reaction is stalled or shows low conversion. What are the likely catalyst-related causes?

Low conversion is one of the most frequent issues and can often be traced back to the catalyst's activity or stability.

Possible Cause 1: Inefficient Generation of the Active Pd(0) Catalyst If you are using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be inefficient.[4] This step is critical to initiating the catalytic cycle.[3][9]

  • Solution:

    • Switch to a Pd(0) source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses the need for an in situ reduction step.[10]

    • Use a precatalyst: Modern precatalysts (e.g., Buchwald G3/G4) are designed for reliable and rapid generation of the active Pd(0) species.[3]

    • Optimize reduction conditions: If using Pd(II), ensure your phosphine ligand (which can act as a reductant) is not oxidized before use. Some protocols suggest a pre-stirring step of the Pd(II) source and ligand to facilitate catalyst formation.[11]

Possible Cause 2: Catalyst Deactivation (Palladium Black Formation) The active L-Pd(0) species is unstable and can decompose into inactive palladium black if the ligand cannot sufficiently stabilize it or if oxygen is present.

  • Solution:

    • Ensure Rigorous Inert Conditions: Deoxygenate your solvent and reaction mixture thoroughly by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.[7][10] Oxygen can oxidize the Pd(0) catalyst or the phosphine ligands.

    • Increase Ligand-to-Palladium Ratio: A higher ligand concentration can help stabilize the Pd(0) intermediate and prevent agglomeration. A ratio of 2:1 or even 4:1 (ligand:Pd) can be beneficial, especially with monodentate ligands.

    • Switch to a Bulkier Ligand: Sterically hindered ligands, such as SPhos or tBu₃P, are more effective at creating a stable, coordinatively unsaturated monoligated palladium complex, which is highly active and less prone to decomposition.[1]

Possible Cause 3: Poor Ligand Choice for the Substrate The oxidative addition step is often rate-limiting, especially with unactivated or electron-rich aryl chlorides.[9][12] Your chosen ligand may not be electron-rich enough to facilitate this step.

  • Solution:

    • Screen Ligands: Test a panel of ligands with varying steric and electronic properties. For aryl chlorides, highly electron-donating ligands like SPhos, XPhos, or RuPhos are often necessary.[2][5]

    • Consult the Literature: Find a precedent for a similar substrate combination to guide your choice of catalyst system.

Problem: I'm observing significant side products like homocoupling or protodeboronation. How does the catalyst loading affect this?

Side reactions plague many Suzuki couplings, reducing yield and complicating purification.

Side Product: Homocoupling of the Boronic Acid (Ar'-Ar') This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Causality & Solution: While not directly tied to catalyst loading, the state of the catalyst is crucial. If the transmetalation step is slow, the organopalladium intermediate has more time to react with other species.

    • Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents. The presence of oxygen can facilitate the homocoupling pathway.[5]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes bypass initial side reactions that occur during the in situ reduction of Pd(II) sources.[10]

Side Product: Protodeboronation (Ar'-H) This involves the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by high temperatures and strong aqueous bases.[3][10]

  • Causality & Solution: A sluggish reaction that requires prolonged heating gives more time for this degradation pathway to occur. Optimizing the catalyst to speed up the productive coupling is key.

    • Increase Catalyst Activity, Not Just Loading: Instead of simply adding more of a poorly performing catalyst, switch to a more active ligand that accelerates the catalytic cycle. A faster reaction means less time for the boronic acid to decompose.[1]

    • Use Milder Bases: If protodeboronation is severe, consider switching from strong bases like K₃PO₄ or NaOH to milder ones like K₂CO₃ or even potassium fluoride (KF).[5][10]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, which are more resistant to protodeboronation.[10]

Problem: My results are not reproducible. Could the catalyst be the issue?

Yes, irreproducibility is frequently linked to the catalyst, especially when generating the active species in situ.

  • Causality & Solution:

    • Inconsistent In Situ Catalyst Formation: The reduction of Pd(II) to Pd(0) can be sensitive to trace impurities, moisture, and oxygen, leading to variable amounts of active catalyst in each run. The purity of phosphine ligands is also critical, as phosphine oxides can affect catalyst activity.[3][13]

    • Use a Well-Defined Precatalyst: This is the most effective way to ensure reproducibility. Precatalysts, like the Buchwald or PEPPSI systems, provide a reliable and consistent source of the active Pd(0) species, removing the variability of in situ formation.[3]

    • Check Reagent Purity: Ensure the palladium source, ligands, and solvents are of high purity and handled under inert conditions. Small variations in quality can have a large impact on catalyst performance.

Data Presentation & Key Parameters

Table 1: General Recommendations for Catalyst System Selection
Substrate (Aryl Halide)Typical ReactivityRecommended Pd SourceRecommended Ligand ClassTypical Loading (mol%)
Aryl Iodide (Ar-I) HighPd(OAc)₂, Pd(PPh₃)₄Triarylphosphines (e.g., PPh₃)1 - 2
Aryl Bromide (Ar-Br) MediumPd(OAc)₂, PrecatalystsBuchwald Ligands, dppf0.5 - 2
Aryl Chloride (Ar-Cl) LowPrecatalysts (e.g., SPhos-G3)Bulky, e-rich Dialkylbiarylphosphines (SPhos, XPhos)1 - 5
Aryl Tosylate (Ar-OTs) LowPrecatalystsBulky, e-rich Dialkylbiarylphosphines2 - 5

Note: These are starting points. Optimization is required for every specific reaction.[1][2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][12][14]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd⁰ (Active Catalyst) PdII_X L₂PdII(Ar)X Pd0->PdII_X Oxidative Addition PdII_Ar L₂PdII(Ar)(Ar') PdII_X->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product ArX Ar-X ArX->PdII_X ArB Ar'-B(OR)₂ ArB->PdII_Ar Base Base Base->PdII_Ar required

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting can save significant time and resources.

Troubleshooting_Workflow cluster_catalyst Catalyst Optimization Start Low Yield or Stalled Reaction Check_Inert 1. Verify Inert Atmosphere (Degassing Technique) Start->Check_Inert Check_Reagents 2. Check Reagent Purity (Solvent, Base, Substrates) Check_Inert->Check_Reagents Catalyst_System 3. Evaluate Catalyst System Check_Reagents->Catalyst_System Increase_Loading A. Increase Catalyst Loading (e.g., 1% -> 3%) Catalyst_System->Increase_Loading Simplest First Change_Ligand B. Switch to More Active Ligand (e.g., PPh₃ -> SPhos) Catalyst_System->Change_Ligand If OA is slow Use_Precatalyst C. Use a Precatalyst (e.g., Pd(OAc)₂ -> G3-SPhos) Catalyst_System->Use_Precatalyst For Reproducibility Success Reaction Optimized Increase_Loading->Success Change_Ligand->Success Use_Precatalyst->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol provides a framework for efficiently screening different catalyst loadings to find the optimal concentration.

Objective: To determine the minimum catalyst loading required for efficient conversion (>95%) in a small-scale reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Palladium Source (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Degassed Solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To ensure accurate dispensing of small catalyst amounts, prepare a stock solution of the palladium source and ligand in a portion of the degassed solvent. For example, dissolve an amount of Pd(OAc)₂ and SPhos (1:2.2 molar ratio) sufficient for all planned reactions.

  • Vial Preparation: In parallel, add the aryl halide, boronic acid, base, and a stir bar to a series of reaction vials.

  • Inerting: Seal the vials and purge with inert gas for 10-15 minutes. A manifold connected to both vacuum and an inert gas line is ideal.[7]

  • Reagent Addition: Add the main volume of degassed solvent to each vial.

  • Catalyst Dosing: Add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05 mol%).

  • Reaction: Place the vials in a pre-heated reaction block or oil bath (typically 80-110 °C) and stir vigorously.[11]

  • Monitoring: Take aliquots at set time points (e.g., 1h, 4h, 16h) and analyze by LC-MS or TLC to monitor the consumption of starting material.

  • Analysis: The optimal loading is the lowest concentration that provides complete conversion in a reasonable timeframe.

Self-Validation Check: Include a negative control (no palladium catalyst) to ensure the reaction is indeed palladium-catalyzed. Also, run a "standard" condition (e.g., 2 mol%) in duplicate to assess the reproducibility of your setup.

Protocol 2: Diagnosing Catalyst Deactivation via Sequential Addition

Objective: To determine if catalyst deactivation is the primary cause of a stalled reaction.

Procedure:

  • Initial Setup: Set up the reaction as you normally would, using the catalyst loading that resulted in a stalled reaction.

  • Monitor Reaction: Monitor the reaction by LC-MS. Once the reaction has clearly stalled (i.e., no further conversion is observed for 1-2 hours), proceed to the next step.

  • Sequential Addition: Under a positive pressure of inert gas, add a second, small charge of the catalyst (e.g., an additional 0.5-1.0 mol%).

  • Continue Monitoring: Continue to monitor the reaction's progress.

Interpreting the Results:

  • If the reaction restarts and proceeds to completion: This strongly suggests that the initial charge of the catalyst deactivated over time. The problem lies with catalyst stability. Your troubleshooting should focus on improving inerting, changing ligands, or adjusting the ligand/Pd ratio.[7]

  • If the reaction does not restart: This indicates that the catalyst is likely not the issue. The problem may be related to substrate decomposition, inhibition by an impurity, or an incorrect choice of base or solvent.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. (2024). Suzuki Coupling Reaction. [Link]

  • Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Scite.ai. (2018). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. [Link]

  • MDPI. (2022). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Catalysts. [Link]

  • MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • CovaSyn. (2023). Optimizing Suzuki Coupling Reactions. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Organic Process Research & Development. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • ResearchGate. (2016). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports. [Link]

  • ResearchGate. (2014). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organometallics. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

Sources

common side reactions in the synthesis of substituted biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who utilize cross-coupling reactions to construct biaryl scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

General Troubleshooting Guide for Biphenyl Synthesis

This section addresses common issues applicable to various palladium-catalyzed cross-coupling reactions used for biphenyl synthesis, such as Suzuki-Miyaura, Stille, and Negishi couplings.

Question 1: My cross-coupling reaction shows low to no conversion of my starting materials. What are the primary factors to investigate?

Answer:

Low or no conversion is a frequent issue that can often be resolved by systematically evaluating several key reaction parameters. The catalytically active Pd(0) species is central to the reaction, and its generation and stability are paramount.[1]

Troubleshooting Workflow:

  • Catalyst Activity and Integrity:

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[1][2] Inefficient reduction can halt the catalytic cycle before it begins. Consider using a more robust, air-stable pre-catalyst, such as a palladacycle, which can provide more consistent results.[1]

    • Catalyst Decomposition: The Pd(0) catalyst can be sensitive to air and may decompose. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][3] Thoroughly degas your solvents and reaction mixture before adding the catalyst.[3]

  • Reagent Purity and Stoichiometry:

    • Purity: Impurities in starting materials (aryl halide, organometallic reagent), solvents, or base can poison the catalyst or participate in side reactions. Assess the purity of your reagents.

    • Stoichiometry: Ensure the correct stoichiometry of your reagents. An excess of the organometallic partner is often used, but large excesses can sometimes lead to side reactions.

  • Reaction Conditions:

    • Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[4]

    • Mixing: In biphasic or heterogeneous reaction mixtures (e.g., with an insoluble base), vigorous stirring is crucial to ensure efficient mass transport.

Question 2: I am observing a significant amount of homocoupling product from my organometallic reagent. What causes this and how can I minimize it?

Answer:

Homocoupling is a common side reaction where two molecules of the organometallic reagent couple to form a symmetrical biaryl.[3][5] This side reaction consumes your nucleophile and reduces the yield of the desired unsymmetrical biphenyl.

Primary Causes and Solutions:

CauseMechanistic InsightTroubleshooting Protocol
Presence of Oxygen Oxygen can oxidize the Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the organometallic reagent.[1][2][3]Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[3] Alternatively, three cycles of evacuating the reaction flask and backfilling with an inert gas are effective.
Pd(II) Pre-catalysts If a Pd(II) pre-catalyst is used, it can directly react with the organometallic reagent to cause homocoupling before the catalytic cycle is established.[2]Pre-reduction: Consider a pre-reduction step for your Pd(II) catalyst before adding the aryl halide. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can also mitigate this issue, although these catalysts can be less stable.
Transmetalation Issues In some cases, a second transmetalation event can occur, leading to a diarylpalladium species that reductively eliminates to the homocoupled product.[6]Ligand Choice: The choice of ligand can influence the relative rates of the desired catalytic steps versus side reactions. Bulky, electron-rich phosphine ligands often accelerate reductive elimination, which can outcompete side reactions.[7][8]

Suzuki-Miyaura Coupling: FAQs and Troubleshooting

The Suzuki-Miyaura coupling is a powerful and widely used method for biphenyl synthesis due to its mild conditions and the stability of boronic acid reagents.[9] However, it is not without its challenges.

Question 3: My primary side product is the protodeboronated arene from my boronic acid. What are the causes and how can I suppress this?

Answer:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[1][10] This is a very common side reaction in Suzuki couplings.

Mechanistic Insight:

Protodeboronation can be catalyzed by both acid and base.[11][12] In the context of the Suzuki reaction, the base-catalyzed pathway is more relevant. The base activates the boronic acid to form a boronate species, which is more nucleophilic for the desired transmetalation. However, this boronate can also react with a proton source (often water in the reaction mixture) to undergo protodeboronation.[12][13]

Troubleshooting Protocol:

  • Base Selection:

    • Use a Milder Base: Strong bases can accelerate protodeboronation.[1][14] If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][14] In some cases, even weaker bases like KF can be effective, especially for base-sensitive substrates.[15][16]

    • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1][3] Use dry solvents and ensure your base is anhydrous.

  • Solvent Choice:

    • The choice of solvent can influence the rate of protodeboronation. Protic solvents can exacerbate the problem. Consider using aprotic solvents like dioxane, THF, or toluene.[2]

  • Boronic Acid Derivatives:

    • For particularly unstable boronic acids, consider using boronate esters (e.g., pinacol esters) or organotrifluoroborates.[8][10] These derivatives can exhibit greater stability and "slowly release" the boronic acid under the reaction conditions, minimizing its decomposition.[10]

Question 4: I am observing hydrodehalogenation of my aryl halide starting material. What is causing this?

Answer:

Hydrodehalogenation is the replacement of the halogen on your aryl halide with a hydrogen atom.[4] This consumes your electrophile and reduces the overall yield.

Mechanistic Insight:

This side reaction is often mediated by a palladium-hydride (Pd-H) species.[4] These species can arise from various sources, including the reaction of the palladium catalyst with the base, solvent, or impurities.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Strong bases, particularly in combination with protic solvents (like water or alcohols), can generate hydride species.[4] If you suspect this is an issue, try using a milder, non-nucleophilic base and an aprotic solvent.

  • Ligand Selection:

    • The ligand plays a crucial role in stabilizing the palladium catalyst. A well-chosen ligand can favor the desired cross-coupling pathway over the formation of Pd-H species.[4] Bulky, electron-donating phosphine ligands are often effective.[7]

  • Reaction Temperature:

    • Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.[4] If possible, try running the reaction at a lower temperature for a longer period.

Stille and Negishi Couplings: Specific Challenges

While sharing some common side reactions with the Suzuki coupling, the Stille and Negishi reactions have their own unique considerations.

Question 5 (Stille Coupling): I am having trouble with homocoupling of my organostannane reagent. Are there specific strategies for the Stille reaction?

Answer:

Yes, homocoupling is a known side reaction in Stille couplings.[5][17] In addition to the general strategies for minimizing homocoupling (rigorous degassing), there are some specific points for the Stille reaction:

  • Mechanism of Homocoupling: Homocoupling in Stille reactions can occur through the reaction of two equivalents of the organostannane with the Pd(II) pre-catalyst or via a radical process involving the Pd(0) catalyst.[5]

  • Ligand Effects: The choice of phosphine ligand is critical. The use of bulky and electron-rich phosphine ligands can accelerate the rate of reductive elimination from the cross-coupled intermediate, thereby disfavoring the pathways that lead to homocoupling.[18]

  • Additives: In some cases, the addition of copper(I) salts has been shown to enhance the rate of the desired cross-coupling, which can help to outcompete the homocoupling side reaction.[18]

Question 6 (Negishi Coupling): My Negishi coupling is giving a mixture of isomeric products and reduced arene. What is happening?

Answer:

The formation of isomeric products and reduced arene in Negishi couplings, especially with secondary alkylzinc reagents, is often due to β-hydride elimination.[19][20]

Mechanistic Insight:

After transmetalation, the resulting diorganopalladium(II) intermediate can undergo reductive elimination to give the desired product. However, if the alkyl group has a β-hydrogen, it can undergo β-hydride elimination to form a palladium-hydride species and an alkene. This Pd-H species can then reductively eliminate with the aryl group to form the reduced arene. The Pd-H can also re-insert into the alkene in the opposite orientation, leading to an isomeric alkyl group that can then reductively eliminate to form an isomeric biphenyl product.[19][20]

Troubleshooting Protocol:

  • Ligand Design: The key to suppressing β-hydride elimination is to use ligands that promote a faster rate of reductive elimination.[19][20] Bulky, electron-rich biaryldialkylphosphine ligands have been specifically designed for this purpose.[19][20]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor reductive elimination over β-hydride elimination.

  • Solvent Effects: The choice of solvent can influence the selectivity of the reaction.[21][22] Screening different solvents or solvent mixtures may be beneficial.

Visualizing the Challenges: Reaction Mechanisms and Troubleshooting

Catalytic Cycle of Suzuki-Miyaura Coupling and Common Side Reactions

Suzuki_Side_Reactions cluster_main Desired Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition PdII Pd(II) Pd0->PdII Oxidation TM_complex Ar-Pd(II)-Ar'(L_n) OA_complex->TM_complex Transmetalation PdH L_nPd(II)-H OA_complex->PdH Side Reaction TM_complex->Pd0 Reductive Elimination Homocoupling Ar'-Ar' (Homocoupling) Protodeboronation Ar'-H (Protodeboronation) Hydrodehalogenation Ar-H (Hydrodehalogenation) PdH->Hydrodehalogenation Reductive Elimination ArX Ar-X ArX->OA_complex ArBOH2 Ar'-B(OH)₂ ArBOH2->TM_complex ArBOH2->Protodeboronation Base, H⁺ Base Base Base->TM_complex H_source H⁺ Source (e.g., H₂O) H_source->Protodeboronation O2 O₂ O2->PdII PdII->Homocoupling 2 Ar'-B(OH)₂ Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst 1. Verify Catalyst Activity - Fresh/Active Pre-catalyst? - Inert Atmosphere Maintained? start->check_catalyst check_reagents 2. Assess Reagents - Purity of Starting Materials? - Correct Stoichiometry? check_catalyst->check_reagents Yes analyze_side_products Analyze Side Products (GC-MS, LC-MS, NMR) check_catalyst->analyze_side_products No check_conditions 3. Optimize Conditions - Temperature too low? - Inefficient Stirring? check_reagents->check_conditions Yes check_reagents->analyze_side_products No check_conditions->analyze_side_products Yes homocoupling Homocoupling Observed analyze_side_products->homocoupling Symmetrical Biaryl protodeboronation Protodeboronation/ Hydrodehalogenation analyze_side_products->protodeboronation Starting Material + H other_issues Other Issues analyze_side_products->other_issues Decomposition, etc. sol1 Improve Degassing homocoupling->sol1 sol2 Change Catalyst Source homocoupling->sol2 sol3 Change Base/Solvent protodeboronation->sol3 sol4 Use Boronate Ester protodeboronation->sol4 sol5 Screen Ligands other_issues->sol5 sol6 Adjust Temperature other_issues->sol6

Caption: A stepwise workflow for troubleshooting common issues in biphenyl synthesis via cross-coupling.

References

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Hardink, M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 588-593.
  • Li, Z., et al. (2020).
  • Bori-Sanz, T., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Vantourout, J. C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. RSC Publishing.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • So, C. M., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(20), 7112-7113. NIH.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27429-27440. PMC.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(47), 14726-14727.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]

  • So, C. M., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(20), 7112-7113.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485. RSC Publishing.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 78, 129. NIH.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

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Technical Support Center: Synthesis and Purification of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-77-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered biphenyl carboxylic acid. Here, we provide in-depth, experience-driven advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when undertaking the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[3][4]

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent and versatile method for constructing the biphenyl backbone of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[5] For this specific target, the two most common retrosynthetic disconnections are:

  • Route A: Coupling of 3-Boronobenzoic acid with 1-bromo-2-chloro-4-methylbenzene .

  • Route B: Coupling of (2-chloro-4-methylphenyl)boronic acid with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid).

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials.

Q2: I am using an aryl chloride as one of my coupling partners. Are there any special considerations?

Yes, aryl chlorides are notoriously less reactive than the corresponding aryl bromides or iodides in Suzuki-Miyaura couplings.[3][4] This is due to the stronger C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst more difficult.[4][6] To overcome this challenge, it is crucial to use a catalyst system specifically designed for unactivated or hindered aryl chlorides.[7] This typically involves:

  • Electron-rich and bulky phosphine ligands: Ligands such as SPhos, XPhos, or tricyclohexylphosphine are often required to promote the oxidative addition of the aryl chloride.[8][9]

  • More reactive palladium pre-catalysts: Certain pre-catalysts can be more effective than standard sources like Pd(PPh₃)₄.[7][10]

Q3: What are the most common impurities I should expect, and how do they affect my final product?

The impurity profile can be complex, but the most common side-products include:

  • Homocoupled Products: This results from the coupling of two boronic acid molecules to form a symmetrical biphenyl (e.g., biphenyl-3,3'-dicarboxylic acid).[3] This is often exacerbated by the presence of oxygen in the reaction mixture.[3]

  • Unreacted Starting Materials: Incomplete conversion will leave residual boronic acid and aryl halide.

  • Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzoic acid.[3]

  • Dehalogenation Product: The aryl halide can be reduced to the corresponding arene (e.g., 3-chlorotoluene).[3]

  • Palladium Residues: Residual palladium from the catalyst can contaminate the final product, which is often a concern in pharmaceutical applications.[11]

These impurities can complicate purification, lower the yield, and impact the accuracy of biological assays.

Q4: How can I effectively remove residual palladium from my final product?

Minimizing palladium contamination is a critical aspect of process development.[11] Several strategies can be employed:

  • Optimized Work-up: Acid/base work-up procedures can help partition the charged product away from the neutral palladium species.

  • Recrystallization: A well-chosen recrystallization protocol is often very effective at excluding metal impurities.[12]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium.[13]

  • Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers can be used to selectively bind and remove palladium.

Section 2: Troubleshooting Guide for Synthesis

This section provides a detailed, step-by-step guide to troubleshoot common problems encountered during the Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Issue 1: Low or No Product Formation

A low or negligible yield is one of the most common frustrations in cross-coupling reactions. The following flowchart can guide your troubleshooting process.

G start Low or No Product q1 Is the Catalyst Active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Potential Inactivation q2 Are Reagents High Quality? a1_yes->q2 s1 Degas Solvents Thoroughly (Ar/N2 sparging, freeze-pump-thaw) Use fresh catalyst/ligand Ensure inert atmosphere a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Potential Degradation q3 Are Reaction Conditions Optimal? a2_yes->q3 s2 Use fresh boronic acid (check for decomposition) Verify purity of aryl halide a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Suboptimal Conditions q4 Is the Ligand Appropriate for Aryl Chloride? a3_yes->q4 s3 Screen different bases (K2CO3, K3PO4, Cs2CO3) Screen solvent systems (e.g., Toluene/H2O, Dioxane/H2O) Increase reaction temperature a3_no->s3 s4 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) Increase ligand loading q4->s4 Inefficient Oxidative Addition

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:
  • Catalyst Inactivation: The active Pd(0) species is highly susceptible to oxidation.[8] Thoroughly degassing all solvents and reagents is non-negotiable.[8] Using a fresh batch of a reliable palladium catalyst and maintaining a strict inert atmosphere throughout the reaction are critical.[8]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines which can affect reactivity.[8] It is advisable to use fresh or recently purified boronic acid.

  • Suboptimal Conditions: The choice of base and solvent is crucial.[3] The base is required for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[4][6] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) is often necessary to find the optimal conditions.[8][14]

  • Inappropriate Ligand for Aryl Chloride: As mentioned in the FAQs, aryl chlorides require specialized ligands to facilitate the difficult oxidative addition step.[4] If you are using a standard ligand like PPh₃ with an aryl chloride, it is unlikely to be effective. Switching to a more electron-rich and bulky ligand is often the solution.[7]

Issue 2: Significant Formation of Side Products

The presence of significant side products, particularly homocoupled boronic acid, can drastically reduce the yield of the desired product.

Problem Potential Cause Recommended Solution Scientific Rationale
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; Pd(II) species present at the start of the reaction.[3]Ensure rigorous degassing of all reagents and solvents.[8] Use a Pd(0) source or a pre-catalyst that rapidly generates Pd(0).Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[3]
Protodeborylation Presence of excess water or protic sources; prolonged reaction times at high temperatures.[3]Use anhydrous solvents if the protocol allows, or carefully control the amount of water. Monitor the reaction by TLC/LC-MS to avoid unnecessarily long reaction times.The C-B bond is susceptible to cleavage by protons, especially under harsh conditions.
Dehalogenation of Aryl Halide Inefficient catalyst system; presence of active hydrogen sources.[3][8]Employ a more efficient catalyst system that favors cross-coupling.[8] Use a milder base or lower the reaction temperature.[8]This side reaction can compete with the desired cross-coupling pathway, especially with less reactive aryl halides.[3]

Section 3: Purification Guide

The purification of this compound can be challenging due to the presence of structurally similar impurities. A combination of techniques is often necessary to achieve high purity.

Step 1: Acid-Base Work-up

This is the first and most crucial step to separate your carboxylic acid product from neutral impurities.

G start Crude Reaction Mixture step1 Dilute with Organic Solvent (e.g., EtOAc) start->step1 step2 Extract with Aqueous Base (e.g., 1M NaOH or Na2CO3) step1->step2 step3 Separate Layers step2->step3 aqueous_phase Aqueous Phase (Contains Sodium Carboxylate Salt) step5 Acidify Aqueous Phase with HCl (to pH ~2-3) aqueous_phase->step5 organic_phase Organic Phase (Contains Neutral Impurities, Catalyst) step4 Wash Organic Phase with Brine organic_phase->step4 step3->aqueous_phase step3->organic_phase step6 Precipitate Forms (Crude Product) step5->step6 step7 Filter and Wash with Water step6->step7 final_product Crude this compound step7->final_product

Caption: Workflow for acid-base extraction.

Step 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[15][16] The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16]

Solvent Screening for Recrystallization:
Solvent/System Rationale Typical Procedure
Aqueous Ethanol/Methanol The carboxylic acid group provides some polarity, making it soluble in hot aqueous alcohols, while impurities may have different solubility profiles.Dissolve the crude product in a minimal amount of hot alcohol, then slowly add hot water until the solution becomes turbid. Add a small amount of alcohol to redissolve, then allow to cool slowly.
Toluene or Xylene These aromatic solvents are often effective for recrystallizing biphenyl compounds.Dissolve the crude product in hot toluene, then allow it to cool slowly. If the product is too soluble, a co-solvent like hexane can be added.
Ethyl Acetate/Hexane A common polar/non-polar solvent system that provides a wide range of polarities for fine-tuning solubility.[17]Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot hexane until turbidity is observed. Allow to cool slowly.
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids.Dissolve the crude product in hot acetic acid, then add water to induce crystallization.

Pro-Tip: For problematic crystallizations, seeding the supersaturated solution with a few crystals of pure product can induce crystallization and improve crystal quality.[12]

Step 3: Column Chromatography

If recrystallization fails to provide the desired purity, column chromatography is the next step.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in hexane is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid product on the silica gel.

  • Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC).

Section 4: Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for your specific substrates.

  • To a flame-dried round-bottom flask, add 3-boronobenzoic acid (1.1 eq.), 1-bromo-2-chloro-4-methylbenzene (1.0 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water) via syringe.[14]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously overnight.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the acid-base work-up as described in the purification section.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

  • Ennis, D. S., et al. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available from: [Link]

  • YouTube. Suzuki Coupling. (2020). Available from: [Link]

  • Semantic Scholar. Highly active catalysts for the Suzuki coupling of aryl chlorides.. Available from: [Link]

  • Semantic Scholar. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.. (2003). Available from: [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. (2025). Available from: [Link]

  • Organic Syntheses Procedure. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). Available from: [Link]

  • Reddit. Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry. (2022). Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Available from: [Link]

  • Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

  • ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Available from: [Link]

  • Google Patents. DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025). Available from: [Link]

  • Recrystallization and Crystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram. Available from: [Link]

  • PrepChem.com. Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. (2007). Available from: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide | Request PDF. (2025). Available from: [Link]

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

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managing reaction conditions to prevent dehalogenation in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for managing reaction conditions to prevent dehalogenation during biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you optimize your synthetic routes and maximize your yields of the desired biphenyl products.

The Challenge of Dehalogenation

Dehalogenation, the undesired replacement of a halogen atom on your aryl halide starting material with a hydrogen atom, is a frequent byproduct in powerful cross-coupling reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This side reaction not only consumes your valuable starting material but also complicates purification, ultimately impacting the efficiency of your synthesis. Understanding the underlying mechanisms and the factors that influence this side reaction is paramount to developing robust and reliable protocols for biphenyl synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive intermediate can arise from several sources, including the solvent (e.g., alcohols), the base (especially alkoxides or hydroxides), water, or even certain phosphine ligands. Once formed, the Pd-H species can participate in a competing reductive elimination pathway with the aryl group on the palladium center (Ar-Pd-X), leading to the formation of the dehalogenated arene (Ar-H) and regenerating the active Pd(0) catalyst.

Q2: Which aryl halides are most susceptible to dehalogenation?

A2: The propensity for dehalogenation generally follows the reactivity of the carbon-halogen bond: Aryl Iodides > Aryl Bromides > Aryl Chlorides. While aryl iodides are highly reactive in the desired oxidative addition step, they are also the most prone to dehalogenation. Conversely, aryl chlorides are less reactive in both the desired coupling and the undesired side reaction. Electron-deficient aryl halides and N-heterocyclic halides are also particularly susceptible to dehalogenation.

Suzuki-Miyaura Coupling

Q3: I'm observing significant dehalogenation in my Suzuki-Miyaura reaction. Which reaction parameters should I investigate first?

A3: When facing high levels of dehalogenation in a Suzuki-Miyaura coupling, a systematic optimization of the following parameters is recommended:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination of the biphenyl product over the dehalogenation pathway.

  • Base Selection: The strength and type of base can significantly influence the formation of Pd-H species.

  • Solvent System: The solvent can act as a hydride source, so its choice is crucial.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can sometimes favor side reactions.

Q4: How does the choice of phosphine ligand impact dehalogenation in Suzuki coupling?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting steps of the desired catalytic cycle (oxidative addition and reductive elimination). This increased rate of product formation can outcompete the slower dehalogenation pathway. Less sterically demanding ligands like triphenylphosphine (PPh₃) can sometimes lead to higher levels of dehalogenation.

Q5: Which bases are recommended to minimize dehalogenation in Suzuki coupling?

A5: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, leading to increased dehalogenation. Weaker inorganic bases are generally preferred. A good starting point is to screen bases in the following order of decreasing strength:

  • Phosphates: Potassium phosphate (K₃PO₄) is often an excellent choice, providing a good balance of reactivity and low dehalogenation.

  • Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective and milder alternatives.

  • Fluorides: In some cases, fluoride sources like cesium fluoride (CsF) can be beneficial, particularly in Stille couplings.

It is advisable to avoid strong hydroxide bases (e.g., NaOH, KOH) if dehalogenation is a significant issue.

Stille Coupling

Q6: I am experiencing significant dehalogenation with an electron-deficient aryl bromide in a Stille coupling. What are the likely causes and solutions?

A6: Electron-deficient aryl halides are more susceptible to nucleophilic attack, which can include hydride species leading to dehalogenation. In Stille couplings, a sluggish transmetalation step can be a primary reason for allowing side reactions like dehalogenation to occur. To address this:

  • Optimize the Ligand: As with Suzuki coupling, bulky, electron-rich ligands can accelerate the catalytic cycle. Consider switching from PPh₃ to a more sterically demanding ligand like P(t-Bu)₃ or a biaryl phosphine ligand.

  • Solvent Choice: Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred over polar aprotic solvents like DMF, where dehalogenation can be more prevalent.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step, thereby minimizing the lifetime of the palladium intermediate susceptible to dehalogenation.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress side reactions.

Buchwald-Hartwig Amination

Q7: In a Buchwald-Hartwig amination to synthesize an amino-biphenyl derivative, I am observing the dehalogenated biphenyl as a major byproduct. How can I suppress this?

A7: Dehalogenation in Buchwald-Hartwig amination also proceeds through a palladium-hydride intermediate. This can be particularly problematic when using sterically hindered amines or electron-poor aryl halides. Key strategies to mitigate this include:

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can lead to the clean and efficient generation of the active Pd(0) species, which can minimize the formation of side products compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

  • Ligand Selection: The choice of the biaryl phosphine ligand is crucial. Screening ligands like XPhos, RuPhos, or BrettPhos is recommended to find the optimal balance for your specific substrate combination.

  • Base Selection: While strong bases like NaOtBu or LHMDS are often required for C-N bond formation, their concentration and the reaction temperature should be carefully controlled. In some cases, a weaker base like K₃PO₄ might be sufficient, especially with more reactive aryl bromides or iodides.

Pro-Tips for Minimizing Dehalogenation

  • Substrate Selection: If possible, consider using the aryl bromide or chloride equivalent instead of the iodide, as they are generally less prone to dehalogenation.

  • Protecting Groups: For N-H containing heterocycles (e.g., indoles, pyrroles), protecting the nitrogen atom can often significantly suppress dehalogenation.

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst decomposition and promote side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the undesired dehalogenation, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura reaction and the point at which the dehalogenation pathway diverges.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'B(OH)2 + Base ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Biphenyl Ar-Ar' (Desired Product) RedElim->Biphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dehalogenation_Pathway ArPdX Ar-Pd(II)-X L2 ArPdH Ar-Pd(II)-H L2 ArPdX->ArPdH Competing Pathway Hydride_Formation Hydride Source (Solvent, Base, H2O) Hydride_Formation->ArPdH Forms Pd-H species RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo Dehalogenated Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalogenated Pd0 Pd(0)L2 RedElim_Dehalo->Pd0 Regeneration

Sources

Technical Support Center: Troubleshooting Column Chromatography for Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of acidic molecules via column chromatography. My approach here is to move beyond simple procedural lists and delve into the causal chemistry, providing you with the understanding to not only solve current problems but also to anticipate and prevent future issues.

Section 1: Frequently Asked Questions (FAQs) - Your Immediate Troubleshooting Guide

This section directly addresses the most common and pressing issues encountered in the lab.

Q1: My carboxylic acid is streaking badly or showing severe peak tailing on my silica gel column. What's happening and how do I fix it?

A1: This is the most frequent issue and stems from the fundamental chemistry of your analyte and the stationary phase.

  • The Cause (The "Why"): Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[1][2] Your carboxylic acid (-COOH) is also, by definition, acidic. This creates a problematic acid-acid interaction. A portion of your carboxylic acid molecules can deprotonate to the carboxylate form (R-COO⁻) on the silica surface.[3] This creates a mixed population of your compound: the neutral, protonated form (R-COOH) which moves faster, and the charged, anionic form (R-COO⁻) which has a much stronger affinity for the polar silica gel and moves slower. This differential migration is the direct cause of peak tailing or streaking.[4][5]

  • The Solution (The "How"): The key is to suppress the deprotonation of your carboxylic acid. You can achieve this by acidifying your mobile phase. Add a small amount, typically 0.5-2%, of a volatile acid like acetic acid (AcOH) or formic acid (FA) to your eluent system.[6][7] This addition ensures the equilibrium is shifted overwhelmingly towards the protonated, neutral form of your compound (Le Châtelier's principle), forcing it to elute as a single, cohesive band with a much-improved peak shape.[8]

Q2: I've added acetic acid, but my separation from a non-acidic impurity is now worse. What should I do?

A2: This is a classic selectivity problem. While solving the tailing issue, you've altered the retention characteristics of your target compound.

  • The Cause (The "Why"): By adding an acid modifier, you have made your carboxylic acid less polar. The protonated R-COOH form has a reduced interaction with the silica gel, causing it to elute faster (higher Rf value). If your impurity is non-acidic and has a similar polarity to your now-protonated acid, they may co-elute.

  • The Solution (The "How"): You need to re-optimize your mobile phase.

    • Adjust Solvent Strength: Keep the 0.5-1% acid modifier constant, but adjust the ratio of your primary solvents (e.g., ethyl acetate/hexanes). Decrease the amount of the more polar solvent (ethyl acetate) to increase the retention of all compounds on the column, which may improve separation.

    • Change Solvent System: If adjusting the ratio doesn't work, try a different solvent system altogether (e.g., dichloromethane/methanol with 1% acetic acid), which can alter the selectivity between your compound and the impurity.[7] Always perform Thin Layer Chromatography (TLC) analysis with the new, acidified solvent system to confirm separation before running the column.

Q3: My compound seems to have irreversibly stuck to the column. I have very low recovery. Why?

A3: This suggests an exceptionally strong interaction, potentially beyond the simple acid-base issue, or decomposition.

  • The Cause (The "Why"):

    • Strong Chemisorption: Some complex carboxylic acids can form very strong hydrogen bonds or even undergo chemisorption with the silanol groups, especially if there are multiple acidic protons or other binding sites on the molecule.[9]

    • Compound Instability: Silica gel's acidic surface can catalyze the decomposition of sensitive compounds.[10] What you perceive as "sticking" might be your compound degrading on the column.

    • Insufficient Elution Power: Your mobile phase may simply be too weak to elute the compound, even with an acid modifier.

  • The Solution (The "How"):

    • Test Stability: First, determine if your compound is stable to silica. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely degrading.[8]

    • Increase Eluent Polarity: If the compound is stable, try a "flush" with a much more polar solvent system (e.g., 10-20% Methanol in Dichloromethane, still containing 1% acetic acid) after you have collected your main fractions.

    • Consider Alternative Stationary Phases: If stability is an issue or binding is too strong, silica gel may not be the right choice. Consider using a less acidic stationary phase like alumina or switching to reversed-phase chromatography.[11][12]

Q4: My crude product is a solid that won't dissolve in my chosen mobile phase. How can I load it onto the column?

A4: This is a common solubility challenge. The solution is to use a "dry loading" (or solid loading) technique.

  • The Cause (The "Why"): Loading a sample in a solvent that is much more polar than the mobile phase will destroy your separation. The strong solvent will carry your compound in a wide band, leading to poor resolution. Dry loading bypasses this issue by pre-adsorbing your compound onto a solid support.[13]

  • The Solution (The "How"):

    • Dissolve your crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, acetone, or methanol).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to this solution in a round-bottom flask.[13]

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude sample adsorbed onto silica.

    • Carefully add this powder to the top of your packed column, and proceed with the chromatography as usual.[4][14] This ensures that your compound is introduced to the column in a very narrow, concentrated band, maximizing the potential for good separation.

Section 2: Deep Dive - The Science Behind the Separation

Understanding the underlying principles is crucial for effective troubleshooting.

The Critical Role of pKa in Purifying Carboxylic Acids

The pKa of a carboxylic acid is the pH at which it is 50% in its protonated (R-COOH) form and 50% in its deprotonated (R-COO⁻) form.[15][16] For effective separation on silica gel, you want your compound to be almost entirely in the neutral R-COOH form. The general rule of thumb is to maintain the "pH" of your system at least 1.5 to 2 units below the pKa of your analyte.[17] While we don't measure the pH on the silica surface directly, adding an acid modifier like acetic acid (pKa ~4.76) or formic acid (pKa ~3.75) creates an acidic environment that forces the equilibrium to the desired neutral state.[15][18]

ModifierTypical pKa (in water)VolatilityNotes
Formic Acid ~3.75HighStronger acid, less is needed. Preferred for LC-MS due to high purity and volatility.[18][19]
Acetic Acid ~4.76HighWeaker acid, but highly effective and commonly used for flash chromatography.[4][7]
Trifluoroacetic Acid (TFA) ~0.5Very HighA very strong acid, typically used at lower concentrations (0.1%) in reversed-phase HPLC.[20] Can be too aggressive for some compounds on normal phase.

Table 1: Comparison of Common Mobile Phase Modifiers.

Visualizing the Troubleshooting Process

Effective troubleshooting follows a logical path. The following diagram outlines a decision-making workflow for addressing the common problem of peak tailing.

G start Start: Observe Peak Tailing in Carboxylic Acid Purification add_acid Q: Is an acid modifier (0.5-2% AcOH or FA) in the mobile phase? start->add_acid implement_acid Action: Add 1% Acetic or Formic Acid to the mobile phase. add_acid->implement_acid No check_recovery Q: Is recovery still low after adding acid? add_acid->check_recovery Yes re_run_tlc Analyze new mobile phase with TLC. implement_acid->re_run_tlc check_separation Q: Is separation from impurities adequate? re_run_tlc->check_separation run_column Proceed with Column Chromatography. check_separation->run_column Yes optimize_solvents Action: Adjust ratio of primary solvents (e.g., decrease EtOAc in Hex/EtOAc) or change solvent system entirely. check_separation->optimize_solvents No optimize_solvents->re_run_tlc check_recovery->check_separation No stability_test Action: Perform silica stability test (e.g., 2D TLC or spot test). check_recovery->stability_test Yes is_stable Q: Is the compound stable? stability_test->is_stable alt_phase Conclusion: Compound is unstable on silica. Use an alternative stationary phase (Alumina, C18 Reversed-Phase). is_stable->alt_phase No strong_binding Conclusion: Compound exhibits strong, non-degradative binding. Consider a more polar flush or Reversed-Phase Chromatography. is_stable->strong_binding Yes

Caption: Troubleshooting workflow for peak tailing.

Section 3: Standardized Experimental Protocols

Follow these validated protocols to ensure reproducible and successful purifications.

Protocol 1: Mobile Phase Optimization with TLC
  • Prepare Stock Solutions: Create small vials of your standard eluent systems (e.g., 20% EtOAc/Hexanes, 30% EtOAc/Hexanes).

  • Prepare Acidified Eluents: To separate containers, add 1% v/v acetic acid or formic acid to each of the stock solutions. For example, to 10 mL of 20% EtOAc/Hexanes, add 100 µL of acetic acid.

  • Spot TLC Plate: On a single TLC plate, spot your crude reaction mixture in three separate lanes.

  • Develop Plate: Run the first lane in the non-acidified eluent and the second lane in the corresponding acidified eluent.

  • Analyze: Compare the two lanes. You should observe that the spot corresponding to your carboxylic acid runs higher (higher Rf) and is significantly less streaked in the acidified lane.[4]

  • Optimize: Adjust the solvent ratio of your acidified eluent until the Rf of your target compound is approximately 0.2-0.3 for optimal column separation.[14]

Protocol 2: Dry Loading a Solid Sample
  • Dissolution: In a round-bottom flask, dissolve the crude sample (e.g., 500 mg) in a minimal volume of a suitable solvent (e.g., 2-5 mL of Dichloromethane or Methanol) until fully dissolved.

  • Adsorption: Add silica gel (approx. 1.0 - 1.5 g) to the flask.[13]

  • Evaporation: Gently swirl the flask and remove the solvent by rotary evaporation. Continue until the silica-sample mixture is a completely dry, free-flowing powder. Be cautious to avoid sucking the fine powder into the evaporator.[21]

  • Column Loading: Carefully pour the dry powder onto the top of the prepared column bed. Gently tap the side of the column to settle the powder into a flat, even layer.

  • Finalize Packing: Add a thin (0.5-1 cm) layer of sand on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.[4]

  • Elution: Proceed with elution as normal.

G start Start: Crude Carboxylic Acid dissolve Dissolve in minimal volatile solvent start->dissolve add_silica Add 2-3x mass of silica gel dissolve->add_silica rotovap Remove solvent via rotary evaporation add_silica->rotovap powder Result: Dry, free-flowing powder (Sample + Silica) rotovap->powder load Carefully add powder to top of column powder->load add_sand Add protective layer of sand load->add_sand elute Begin elution with mobile phase add_sand->elute end Collect Fractions elute->end

Caption: Workflow for dry loading a sample.

Section 4: Advanced Strategies - When Silica Gel Isn't Enough

Reversed-Phase Flash Chromatography

For highly polar carboxylic acids that have low retention even in very polar normal-phase systems, reversed-phase chromatography is an excellent alternative.[22]

  • Stationary Phase: C18-functionalized silica, which is non-polar.

  • Mobile Phase: A polar solvent system, typically water and acetonitrile or methanol.

  • Mechanism: Compounds elute in order of decreasing polarity (most polar elutes first). An acid modifier (often 0.1% TFA or Formic Acid) is still used to ensure the carboxylic acid is protonated and gives a sharp peak.[22][23]

Alternative Normal-Phase Media
  • Alumina (Al₂O₃): Can be obtained in acidic, neutral, or basic forms. Neutral or acidic alumina can sometimes offer different selectivity compared to silica for separating carboxylic acids from other components.[11]

  • Ion-Exchange Chromatography: For challenging separations, especially from other acidic compounds, weak anion exchange (WAX) chromatography can provide highly selective purification based on the charge of the carboxylate.

This guide provides a foundational framework for troubleshooting the column chromatography of carboxylic acids. The key to success lies in understanding the interplay between your molecule's properties (pKa), the stationary phase's characteristics, and the mobile phase's composition. By applying these principles, you can develop robust and efficient purification methods.

References

  • Lurie, I. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2021). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Wipf, P., & Kerekes, R. (2003). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 80, 278. Retrieved from [Link]

  • ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Letter, W. (2017). What are the differences between Formic acid and Acetic acid LC-MS grades as mobile phase? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Running a flash column. Retrieved from [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Alpert, A. (2014). Use of Glacial Acetic Acid in Mobile Phase. Chromatography Forum. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]

  • Al-Qassab, N., & El-Deen, A. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. Retrieved from [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]

  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationships between pK a for Some Carboxylic Acids and r, β, and π...*. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chromatography Forum. (2006). pka values. Retrieved from [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC? Retrieved from [Link]

  • Lindqvist, I., & Lindqvist, L. (1954). Rapid Paper Chromatography of Carboxylic Acids. SciSpace. Retrieved from [Link]

  • Reddit. (2022). Alternative stationary phases. r/Chempros. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Ohta, K., & Tanaka, K. (1998). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium. Retrieved from [Link]

  • Escoffier Graduation. (n.d.). Tailing In Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption of short chain carboxylic acids from aqueous solution by swellable organically modified silica materials. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • RSC Publishing. (n.d.). Revisiting carboxylic group functionalization of silica sol–gel materials. Retrieved from [Link]

  • Shimadzu. (n.d.). pKa and Dissociation Equilibrium. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of adsorption of carboxylic acid on surface of (a) Surface of.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • Oreate AI Blog. (2023). Understanding the pKa of Carboxyl Groups: A Deep Dive. Retrieved from [Link]

  • LCGC International. (n.d.). What's Happening to My Column? Retrieved from [Link]

Sources

addressing solubility issues during the workup of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this compound. We will delve into the chemical principles governing its behavior and provide practical, field-tested solutions to ensure the integrity and yield of your synthesis.

Understanding the Molecule: Key Physicochemical Properties

This compound (Molecular Formula: C₁₄H₁₁ClO₂) is a biphenyl derivative characterized by a carboxylic acid group, making its solubility highly dependent on pH.[1] The biphenyl core, along with the chloro and methyl substituents, imparts significant nonpolar character, leading to low solubility in aqueous media under neutral or acidic conditions.

The core principle governing its workup is the reversible conversion between the neutral, organic-soluble carboxylic acid (R-COOH) and its water-soluble carboxylate salt (R-COO⁻).[2][3] This is achieved by manipulating the pH of the aqueous phase.

  • In Basic Conditions (High pH): An added base (e.g., NaOH, NaHCO₃) deprotonates the carboxylic acid, forming the sodium carboxylate salt. This salt is ionic and readily dissolves in the aqueous layer.[4]

  • In Acidic Conditions (Low pH): Subsequent addition of an acid (e.g., HCl) protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and will either precipitate or can be extracted back into an organic solvent.[4][5]

A typical pKa for a benzoic acid derivative is around 4-5.[6] The electron-withdrawing effect of the biphenyl system and the chloro-substituent likely places the pKa of this compound in that range.[2] This means a pH above ~6 will favor the water-soluble salt, while a pH below ~3 is required to ensure complete protonation and precipitation/extraction of the neutral acid.

Frequently Asked Questions (FAQs)

Q1: Why is my product not precipitating when I acidify the aqueous layer?

A1: This is a common issue that can be due to several factors:

  • Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate. Use pH paper or a meter to ensure the pH is ≤ 2. It is critical to add enough acid to neutralize all the base used previously and then drive the equilibrium to the protonated form.[7]

  • Supersaturation: The product may be forming a supersaturated solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce precipitation.

  • High Solubility in the Medium: If the aqueous layer contains a high concentration of organic co-solvents (like THF or ethanol from the reaction), the protonated acid may remain partially soluble. Consider reducing the volume of the aqueous layer under vacuum before acidification, but be cautious of bumping.[8]

  • "Oiling Out": The product may be separating as an oil instead of a solid. This can happen if the acidification process generates heat, increasing the compound's solubility. Perform the acidification in an ice bath to keep the temperature low.[5]

Q2: An intractable emulsion has formed during my liquid-liquid extraction. How can I break it?

A2: Emulsions are common when surfactant-like molecules are present or when vigorous shaking is applied.[9] To resolve this:

  • Let it Sit: Sometimes, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes is enough for the layers to separate.[10]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl.[11][12] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[13]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force layer separation.[9][13]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase properties enough to resolve the emulsion.[11]

Q3: My final product has a low melting point and appears oily or waxy. What could be the cause?

A3: This typically indicates the presence of impurities.

  • Residual Solvent: The most common cause is trapped solvent from the crystallization step. Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Inorganic Salts: If the product was precipitated from an aqueous solution, it might be contaminated with inorganic salts. Ensure the solid is thoroughly washed with deionized water after filtration.

  • Organic Impurities: Byproducts from the synthesis (e.g., homocoupling products from a Suzuki reaction) may be co-precipitating. Re-purification by crystallization from a different solvent system may be necessary.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex solubility issues that may arise during the workup of this compound, particularly following a common synthetic route like a Suzuki-Miyaura coupling.[14]

Scenario 1: Product is Lost During Initial Aqueous Washes

Problem: After the initial reaction workup (e.g., diluting with ethyl acetate and washing with water/brine), you find by TLC or LCMS that a significant amount of your product is in the aqueous layer, even before basification.

Root Cause Analysis: Suzuki reactions are often run under basic conditions (e.g., using K₂CO₃, Cs₂CO₃).[15] Under these conditions, your carboxylic acid product exists as the carboxylate salt. This salt has high water solubility.[8]

Solution Workflow:

G start Reaction mixture (basic pH) step1 Acidify the ENTIRE mixture to pH ~2-3 with 1M HCl start->step1  Key Insight:  Product is a water-soluble salt step2 Extract with an organic solvent (e.g., Ethyl Acetate, Diethyl Ether) step1->step2 step3 Separate Layers: Organic layer now contains the neutral product (R-COOH) step2->step3 step4 Proceed with standard basic extraction for purification step3->step4

Caption: Initial Acidification Workflow

Detailed Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • Instead of immediately adding an organic solvent and washing, carefully acidify the entire reaction mixture with 1M or 2M HCl with stirring. Monitor the pH to ensure it reaches ~2-3.

  • Once acidified, transfer the mixture to a separatory funnel and perform the extraction with a suitable organic solvent like ethyl acetate. Your neutral product will now be in the organic layer.

  • You can now proceed with a standard acid-base workup for purification (extracting into a basic aqueous layer and re-precipitating) as described in the next section.

Scenario 2: Product Fails to Back-Extract into Organic Solvent

Problem: You have successfully extracted the product into an aqueous basic layer (e.g., 1M NaOH). After re-acidifying this aqueous layer to pH 2, you attempt to re-extract the precipitated product into an organic solvent (like DCM or ethyl acetate), but it remains insoluble or suspended between the layers.

Root Cause Analysis:

  • Poor Solvent Choice: The chosen organic solvent may be a poor choice for this specific molecule. While generally soluble in many organic solvents, biphenyl carboxylic acids can sometimes exhibit poor solubility, especially in chlorinated solvents like DCM.[8]

  • Precipitate Nature: The precipitated solid may be highly crystalline or amorphous in a way that resists re-dissolution.

  • Interfacial Crud: Insoluble impurities (e.g., residual palladium catalyst, inorganic salts) can accumulate at the interface and trap the product.[12]

Troubleshooting Decision Tree:

G cluster_0 Initial Actions cluster_1 If Unsuccessful start Product won't dissolve in organic solvent after acidification action1 Try a different solvent system (e.g., Ethyl Acetate, THF, or a mixture) start->action1 Change solvent action2 Add more solvent and stir vigorously for an extended period (15-20 min) start->action2 Increase contact action3 Isolate the solid directly action1->action3 If still insoluble action2->action3 If still insoluble step3a Filter the entire biphasic mixture through a Büchner funnel action3->step3a step3b Wash solid thoroughly with water to remove inorganic salts step3a->step3b step3c Wash solid with a non-polar solvent (e.g., hexanes) to remove organic impurities step3b->step3c step3d Dry the solid and purify by crystallization step3c->step3d

Caption: Decision tree for back-extraction failure.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction and Precipitation

This protocol is ideal for purifying the product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, 10 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.[16]

  • Extraction: Drain the lower aqueous layer into a clean flask. Add another portion of 1M NaOH to the separatory funnel and repeat the extraction. Combine the aqueous extracts. This aqueous solution now contains the water-soluble sodium salt of your product.

  • Wash: Wash the combined aqueous layers once with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add 6M HCl dropwise until the pH of the solution is ~2. A white precipitate of this compound should form.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like hexanes to remove non-polar impurities.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Crystallization for Final Purification

Crystallization is used to obtain a high-purity solid product. The key is to find a solvent (or solvent system) in which the compound is soluble when hot but insoluble when cold.[17]

Solvent Screening Data (Empirical)

Solvent / SystemHot SolubilityCold SolubilityRecommendation
EthanolHighModerateGood for initial attempts, but may have recovery losses.
IsopropanolHighLowExcellent choice for good crystal formation and recovery.
TolueneHighLowGood alternative, especially for removing polar impurities.[18]
Ethyl Acetate / HexanesHigh (in pure EtOAc)Low (upon Hexanes addition)An excellent anti-solvent system. Dissolve in minimal hot EtOAc, then add hexanes until cloudy, then cool.
WaterInsolubleInsolubleNot suitable, except for washing the salt form.[19]

Step-by-Step Crystallization Protocol (using Isopropanol):

  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hotplate with stirring.

  • Continue adding small portions of hot isopropanol until the solid is just completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote larger crystal growth.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum.

References

  • Vertex AI Search Result[4], Acid–base extraction.

  • Vertex AI Search Result[7], Acid-Base Extraction.1.

  • Vertex AI Search Result[8], carboxylic acid separation following a suzuki reaction : r/chemistry - Reddit.

  • Vertex AI Search Result[20], What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence.

  • Vertex AI Search Result[16], Acid/Base Extraction in Organic Chemistry | PDF | Solubility - Scribd.

  • Vertex AI Search Result[5], 4.8: Acid-Base Extraction - Chemistry LibreTexts.

  • Vertex AI Search Result[21], Crystallization of Salts of Organic Acids from Non-Conventional Solvents.

  • Vertex AI Search Result[11], Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.

  • Vertex AI Search Result[9], Tackling emulsions just got easier - Biotage.

  • Vertex AI Search Result[22], How to choose a solvent for crystallization of an organic compound - Quora.

  • Vertex AI Search Result[12], Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.

  • Vertex AI Search Result[1], 1215206-77-1|this compound - BLDpharm.

  • Vertex AI Search Result[10], Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube.

  • Vertex AI Search Result[23], Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid - Benchchem.

  • Vertex AI Search Result[13], Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.

  • Vertex AI Search Result[17], 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.

  • Vertex AI Search Result[24], 421064 2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid CAS: 1215206-25-9.

  • Vertex AI Search Result[18], Guide for crystallization.

  • Vertex AI Search Result[19], Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

  • Vertex AI Search Result[25], Buy 2'-Chloro-biphenyl-4-carboxylic acid | 3808-93-3 - Smolecule.

  • Vertex AI Search Result[26], Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit.

  • Vertex AI Search Result[27], 2'-Chloro-4-biphenylcarboxylic acid | CAS#:3808-93-3 | Chemsrc.

  • Vertex AI Search Result[14], Suzuki reaction - Wikipedia.

  • Vertex AI Search Result[2], Carboxylic acid - Properties, Structure, Reactions - Britannica.

  • Vertex AI Search Result[3], Properties and Nomenclature of Carboxylic acids - BYJU'S.

  • Vertex AI Search Result[6], Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7.

  • Vertex AI Search Result[28], Bordwell pKa Table - Organic Chemistry Data.

  • Vertex AI Search Result[15], Suzuki Coupling - Organic Chemistry Portal.

  • Vertex AI Search Result[29], Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid - Benchchem.

  • Vertex AI Search Result[30], Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

  • Vertex AI Search Result[31], 4'-CHLORO-BIPHENYL-3-CARBOXYLIC ACID | 4655-10-1 - ChemicalBook.

  • Vertex AI Search Result[32], 2'-Methyl-biphenyl-4-carboxylic acid | C14H12O2 | CID 2759815 - PubChem.

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stability and degradation pathways of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-77-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation characteristics of this molecule. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade this compound?

A1: The stability of this molecule is primarily influenced by four key factors: light (photodegradation), strong oxidizing conditions, aggressive pH (acidic or basic hydrolysis), and high temperatures (thermal degradation).[1][2] Polychlorinated biphenyls (PCBs) and their derivatives are known to be susceptible to photolysis, while the carboxylic acid group introduces potential vulnerabilities to pH-mediated reactions like decarboxylation under harsh conditions.[3][4]

Q2: How should I store the solid compound and its solutions to ensure maximum stability?

A2: For the solid compound, store it in a tightly sealed, opaque container in a cool, dry, and dark environment. For solutions, we recommend using amber glass vials to protect against light. If working in aqueous media, use buffered solutions (e.g., pH 4-7) to minimize hydrolytic degradation. For organic solutions, use high-purity, degassed solvents to reduce the risk of oxidative degradation. Short-term storage should be at 2-8°C, while long-term storage should be at -20°C or lower.

Q3: What are the most likely degradation products I might observe?

A3: Based on the structure, potential degradants include:

  • Hydroxylated derivatives: Formed via oxidative attack on the aromatic rings.[5][6]

  • Dechlorinated products: Resulting from photolytic cleavage of the C-Cl bond.[3]

  • Decarboxylated products: Loss of the -COOH group, especially under thermal stress.[4][7]

  • Ring-opened products: Under strong oxidative conditions (e.g., Fenton's reagent), the biphenyl structure can be cleaved to form simpler chlorinated benzoic acids or other aliphatic acids.[5][8]

Q4: Which analytical techniques are best for monitoring the stability of this compound and detecting its degradants?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the most common and effective method. For higher sensitivity and confirmation of degradant identity, coupling HPLC with mass spectrometry (LC-MS) is ideal.[9][10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the carboxylic acid group to increase volatility, for example, through esterification.[10][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the cause and validated solutions.

Issue 1: Rapid Loss of Parent Compound in Aqueous Solution

  • Question: "I prepared a stock solution in a neutral aqueous buffer, but my HPLC analysis shows a significant decrease in the parent peak concentration after only a few hours on the benchtop. What's happening?"

  • Analysis & Solution: This issue most commonly points to photodegradation. Biphenyl systems, especially halogenated ones, are susceptible to degradation upon exposure to UV light, which is present in ambient laboratory lighting.[3][13] The energy from light can induce cleavage of the carbon-chlorine bond.

    • Immediate Action: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize the time solutions are exposed to direct light during preparation and analysis.

    • Confirmatory Test: Expose a solution to direct lab light for several hours while keeping a control solution in the dark. A greater loss of compound in the light-exposed sample confirms photosensitivity.

    • Workflow Recommendation: Integrate light-protective measures into all standard operating procedures for this compound.

Issue 2: Appearance of Unknown Peaks in Chromatograms During Method Development

  • Question: "While developing an HPLC method, I'm observing several new, smaller peaks that are inconsistent across injections. Are these impurities from the synthesis or degradation?"

  • Analysis & Solution: While impurities are possible, inconsistent or growing peaks often indicate on-instrument or in-solution degradation. The two most likely culprits are oxidative stress from dissolved oxygen in the mobile phase or pH-related instability. The carboxylic acid functional group's charge state is pH-dependent, which can affect stability.[14][15]

    • Troubleshooting Steps:

      • De-gas Mobile Phase: Ensure your mobile phase is thoroughly degassed using sparging, sonication, or an in-line degasser. This removes dissolved oxygen, a key player in oxidative degradation.

      • Control Mobile Phase pH: The pKa of the carboxylic acid is critical. Use a buffered mobile phase (e.g., phosphate or acetate buffer) to maintain a consistent pH and ensure reproducible retention and stability. A pH around 3-4 will keep the carboxylic acid protonated and may improve peak shape.

      • Conduct a Forced Degradation Study: Perform a controlled stress study to generate the likely degradation products.[16][17] Comparing the chromatograms from your stressed samples to your method development runs can help you identify if the unknown peaks are indeed degradants. See the protocol below for guidance.

Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC

  • Question: "My HPLC peak for the compound is tailing, and the retention time is shifting between runs. How can I fix this?"

  • Analysis & Solution: This is a classic issue for compounds with carboxylic acid groups.

    • Cause 1: pH Mismatch: If the mobile phase pH is close to the compound's pKa, small variations in pH can cause a mixture of the ionized (carboxylate) and non-ionized (carboxylic acid) forms to exist, leading to peak splitting or tailing.

    • Solution 1: Adjust the mobile phase pH to be at least 1.5-2 units below the compound's pKa. This ensures the molecule is fully protonated and behaves consistently on a C18 column.

    • Cause 2: Secondary Interactions: The carboxyl group can have secondary interactions with the silica backbone of the HPLC column or with metal components in the HPLC system, causing tailing.

    • Solution 2: Use a high-purity, end-capped column specifically designed to minimize such interactions. If problems persist, consider adding a small amount of a competing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[18] The goal is to achieve 5-20% degradation of the drug substance.

Objective: To generate the most probable degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber (ICH Q1B compliant)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. If solubility is an issue, a co-solvent like methanol can be used.[17]

  • Stress Conditions: For each condition, prepare a sample in an amber vial (except for photostability) and a corresponding control vial (stored at 2-8°C in the dark).

Stress ConditionProcedureTypical DurationNeutralization Step (Before HPLC)
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C.[2]24-48 hoursAdd 1 mL of 1 M NaOH.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60-80°C.[2]2-8 hoursAdd 1 mL of 1 M HCl.
Oxidation Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temp.[2]24 hoursNo neutralization needed. Dilute with mobile phase.
Thermal Place solid compound in a clear glass vial in an oven at 105°C.48 hoursDissolve in solvent for analysis.
Photolytic Expose solid compound and a solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).As per ICH Q1BN/A
  • Analysis: After the specified duration, cool the samples to room temperature, perform any necessary neutralization, and dilute with the mobile phase to an appropriate concentration. Analyze all stressed samples, controls, and a non-degraded standard by your HPLC method.

  • Data Interpretation: Compare the chromatograms. The appearance of new peaks in the stressed samples relative to the control indicates degradation. The peak purity of the parent compound should be assessed using a DAD/PDA detector or MS to demonstrate that the analytical method is "stability-indicating."

Workflow for a Stability Investigation

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Conclusion A Prepare Compound Solution (e.g., 1 mg/mL in ACN:H2O) B Initial HPLC Analysis (T=0) - Establish Purity & Retention Time A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, Heat) B->D E Oxidation (H2O2, RT) B->E F Photolysis (ICH Q1B Light) B->F G Thermal Stress (Solid, Heat) B->G H HPLC-UV/MS Analysis of Stressed Samples C->H D->H E->H F->H G->H I Compare Chromatograms - Identify Degradation Peaks H->I J Characterize Degradants (MS, MS/MS) I->J K Map Degradation Pathways J->K L Validate Stability-Indicating Method K->L

Caption: Workflow for conducting a forced degradation study.

Analysis of Degradation Pathways

Understanding the chemical transformations the molecule undergoes is key to predicting its behavior.

Photodegradation Pathway

Under UV irradiation, the primary degradation route for chlorinated aromatic compounds is reductive dechlorination. This involves the cleavage of the C-Cl bond, which can be followed by hydroxylation if reactive oxygen species (like hydroxyl radicals) are present.[3][5]

G Parent 2'-Chloro-4'-methylbiphenyl- 3-carboxylic acid Deg1 4'-Methylbiphenyl- 3-carboxylic acid (Dechlorination) Parent->Deg1  hν (-Cl•) Deg2 Hydroxylated Derivatives (e.g., OH-chlorobiphenyl carboxylic acid) Parent->Deg2  hν, •OH

Caption: Proposed primary photodegradation pathways.

Oxidative Degradation Pathway

Exposure to strong oxidizing agents like hydrogen peroxide (often catalyzed by metal ions in a Fenton-like reaction) typically leads to the electrophilic addition of hydroxyl groups to the aromatic rings.[8] This can make the ring system more susceptible to cleavage, potentially breaking down into simpler substituted benzoic acids.

G Parent 2'-Chloro-4'-methylbiphenyl- 3-carboxylic acid Deg1 Mono/Di-hydroxylated Derivatives Parent->Deg1  [O] (e.g., H2O2) Deg2 Ring-Opened Products (e.g., Chlorinated Benzoic Acids) Deg1->Deg2  Further [O]

Caption: Proposed oxidative degradation pathways.

Thermal & Extreme pH Degradation Pathway

While aromatic carboxylic acids are generally stable, high temperatures can provide sufficient energy to induce decarboxylation, where the carboxylic acid group is lost as CO₂.[4][7] This reaction can sometimes be facilitated by extreme pH conditions in solution. Another potential thermal reaction for biphenyl systems is intramolecular cyclization to form fluorenone-like structures, though this typically requires very high temperatures.[7]

G Parent 2'-Chloro-4'-methylbiphenyl- 3-carboxylic acid Deg1 2'-Chloro-4'-methylbiphenyl (Decarboxylation) Parent->Deg1  Δ (Heat) (-CO2)

Caption: Proposed primary thermal degradation pathway.

References

  • TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. (2025). Springer Nature.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
  • Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter. (2012). PubMed.
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  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. (n.d.). MDPI.
  • Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. (n.d.). EPA NEPAL.
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  • Cometabolic Degradation of Polychlorinated Biphenyls at Low Temperature by Psychrotolerant Bacterium Hydrogenophaga Sp. IA3-A. (n.d.). PubMed.
  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015). Energy & Fuels - ACS Publications.
  • Oxidative photocyclisation of 2-biphenylol in dilute aqueous solution. (n.d.). Sci-Hub.
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  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. (2019). Chemosphere.
  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya.
  • Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. (n.d.). PubMed Central.
  • Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.). ResearchGate.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
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  • Hydrothermal stability of aromatic carboxylic acids. (2025). ResearchGate.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH.
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One.
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  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. (2025). ResearchGate.
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Technical Support Center: Alternative Catalysts for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of biphenyl derivatives using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals who are exploring cost-effective and versatile catalytic systems beyond traditional palladium-based methods. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Troubleshooting Guide: Common Issues & Solutions

Researchers often encounter challenges when transitioning to or optimizing reactions with alternative catalysts like nickel and iron. This section provides a systematic approach to diagnosing and resolving common experimental hurdles.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Product Yield 1. Inactive Catalyst: The active catalytic species (e.g., Ni(0)) is not being generated or is rapidly decomposing. Many precursors, like NiCl₂, require in situ reduction.[1] 2. Poor Reagent Quality: Grignard reagents may have degraded. Boronic acids can undergo protodeboronation.[2] 3. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate's electronic or steric profile, hindering oxidative addition or reductive elimination.[3][4][5] 4. Unfavorable Reaction Conditions: Temperature may be too low for C-Cl bond activation or too high, leading to catalyst decomposition.[6]1. Catalyst Activation: For Ni(II) precursors, ensure your reductant (e.g., Zn, Mn) is active. Consider using a pre-formed Ni(0) catalyst if issues persist. For air-sensitive catalysts, meticulous use of a glovebox or Schlenk line is non-negotiable.[7] 2. Reagent Verification: Use freshly prepared or titrated Grignard reagents. Use high-purity, fresh boronic acids or consider more stable alternatives like boronic esters (pinacol or MIDA esters).[2] 3. Ligand Screening: Screen a panel of ligands with varying electronic and steric properties (e.g., phosphines, N-heterocyclic carbenes). Electron-rich, bulky ligands often facilitate the challenging oxidative addition of aryl chlorides.[8] 4. Condition Optimization: Systematically screen temperatures. For challenging substrates, a higher temperature might be necessary, but monitor for catalyst decomposition (e.g., formation of palladium/nickel black).[8]
Significant Homocoupling Byproduct 1. Oxidative Homocoupling (Suzuki-type): The presence of oxygen is a primary cause, promoting the homocoupling of boronic acids.[1] 2. Grignard Homocoupling (Kumada/Negishi-type): Can be promoted by certain iron catalysts or high local concentrations of the aryl halide.[1][9] 3. Reductive Homocoupling: Occurs with both aryl partners, often promoted by an overly reactive catalyst system or inappropriate stoichiometry of the reductant.1. Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon, Nitrogen) for an extended period.[1][2] Run the reaction under a positive pressure of inert gas. 2. Controlled Addition: For Grignard-based couplings, add the aryl halide slowly to the solution containing the catalyst and Grignard reagent. This keeps the electrophile concentration low, minimizing self-coupling.[1] Consider maintaining lower reaction temperatures.[9] 3. Stoichiometry Control: Carefully control the amount of metallic reductant (e.g., Zn, Mn) used in reductive cross-coupling reactions to avoid excessive formation of the active catalyst, which can promote homocoupling.
Catalyst Deactivation (e.g., formation of black precipitate) 1. Oxygen Sensitivity: The active M(0) species (where M = Ni, Pd) is oxidized by trace oxygen to an inactive state.[2] 2. Thermal Instability: High reaction temperatures can cause the catalyst to agglomerate and precipitate as inactive metal black.[6] 3. Impurities (Poisoning): Impurities in solvents or reagents (e.g., sulfur compounds, peroxides in ethers) can act as catalyst poisons.[6]1. Inert Atmosphere: Handle all catalyst components, especially phosphine ligands and low-valent metal sources, under a strict inert atmosphere (glovebox or Schlenk techniques).[6][7] 2. Temperature Management: Determine the minimum temperature required for the reaction to proceed efficiently. Avoid unnecessarily high temperatures or prolonged heating. 3. Reagent Purification: Use freshly distilled, anhydrous, and peroxide-free solvents. Ensure the purity of all starting materials.[6]
Poor Regio- or Chemoselectivity 1. C-H Activation vs. Cross-Coupling: With certain substrates and catalysts, direct C-H activation can compete with the intended cross-coupling pathway, leading to undesired isomers.[10][11] 2. Multiple Halogen Sites: In polyhalogenated substrates, the catalyst may not sufficiently differentiate between C-Br and C-Cl bonds, leading to mixtures. 3. Functional Group Incompatibility: Certain functional groups on the substrate can coordinate to the metal center, inhibiting catalysis or leading to side reactions.1. Directing Group Strategy: If C-H activation is a desired alternative, employ a directing group to control regioselectivity. If it is an undesired side reaction, modify ligands or catalyst choice to favor the cross-coupling pathway.[10][12] 2. Catalyst/Ligand Tuning: The choice of metal and ligand is critical for selectivity. Nickel catalysts, for instance, are often more effective at activating C-Cl bonds than palladium, allowing for selective coupling at a C-Br site in the presence of a C-Cl bond.[13] 3. Protect Functional Groups: Temporarily protect sensitive functional groups (e.g., acidic protons in phenols or amines) that could interfere with the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: When should I choose a Nickel catalyst over a traditional Palladium catalyst for biphenyl synthesis?

A: Nickel catalysts are a powerful alternative to palladium, particularly for economic and reactivity reasons.[13] The primary advantages are:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it highly attractive for large-scale synthesis.[14]

  • Reactivity with Aryl Chlorides: Nickel catalysts are generally more effective at activating the strong C-Cl bond of aryl chlorides, which are often cheaper and more readily available starting materials than the corresponding bromides or iodides.[7][13]

  • Unique Mechanistic Pathways: Nickel can readily access Ni(I) and Ni(III) oxidation states, enabling radical-type mechanisms that can be advantageous for certain transformations and can exhibit different selectivity compared to palladium.[3][15]

Choose a nickel catalyst when you are working with aryl chlorides or when seeking a more sustainable and economical process.

Q2: My iron-catalyzed reaction is giving significant homocoupling. What's the primary cause and solution?

A: While iron catalysts are an excellent, low-cost option, they are more prone to promoting homocoupling of the organometallic reagent (e.g., Grignard reagent) compared to palladium systems.[9][16] The formation of biphenyl from the Grignard reagent is a common issue.[9]

  • Causality: The mechanism of many iron-catalyzed cross-couplings is still debated but can involve radical pathways or the formation of "ate" complexes.[17][18] These pathways can lead to facile homocoupling, especially at higher temperatures or concentrations.

  • Solution: The most effective strategy is to maintain a very low concentration of the Grignard reagent throughout the reaction. This is achieved by the slow addition (e.g., via syringe pump) of the Grignard reagent to a solution of the aryl halide and the iron catalyst.[19] Additionally, running the reaction at lower temperatures (e.g., -5 °C to 0 °C) can significantly suppress this side reaction.[19][20]

Q3: What is the role of the ligand in Nickel-catalyzed cross-couplings, and how do I choose the right one?

A: Ligands are critical for modulating the stability, reactivity, and selectivity of the nickel catalyst.[4] Their primary roles include:

  • Stabilizing the Ni(0) state: Ligands prevent the aggregation of the active Ni(0) species into inactive nickel black.

  • Tuning Electronic Properties: Electron-donating ligands (like bulky phosphines or N-heterocyclic carbenes) increase the electron density on the nickel center. This facilitates the oxidative addition step, which is often rate-limiting, especially with unreactive electrophiles like aryl chlorides.[21]

  • Controlling Steric Environment: The bulkiness of the ligand influences the rate of reductive elimination to release the product and can control selectivity in reactions with multiple potential coupling sites.[4][5]

Choosing a Ligand: There is no universal ligand. A good starting point is to screen a small set of common ligands, such as PPh₃ (triphenylphosphine), dppe (1,2-bis(diphenylphosphino)ethane), and a representative N-heterocyclic carbene (NHC) like IPr. For challenging couplings (e.g., with sterically hindered substrates or aryl chlorides), bulky, electron-rich phosphine ligands are often required.[8][13]

Q4: I am interested in greener synthesis methods. Are there any metal-free alternatives for biphenyl synthesis?

A: Yes, the development of metal-free catalytic systems is an active area of research aimed at improving the sustainability of biphenyl synthesis. One prominent strategy involves radical C-H activation . For example, systems using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the coupling of phenols through a radical pathway, offering a novel route to specific biphenyl dimers under mild conditions.[22] Another modern approach is photoredox catalysis , which uses visible light to drive the reaction, often with an organic dye as the photocatalyst.[23][24] This method can generate aryl radicals from suitable precursors, which then engage in C-C bond formation.[25][26] These approaches avoid the cost and toxicity associated with heavy metals but may have a different substrate scope and require specific optimization.

Experimental Protocols & Workflows

Protocol: Nickel-Catalyzed Kumada Coupling for the Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl from 4-chlorotoluene and phenylmagnesium bromide, demonstrating a cost-effective alternative to palladium-catalyzed methods.[13]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • 4-Chlorotoluene

  • Phenylmagnesium bromide (solution in THF, e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line glassware, magnetic stirrer, and heating mantle

Procedure:

  • Catalyst Preparation: In a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon), add NiCl₂ (6.5 mg, 0.05 mmol, 5 mol%) and dppe (20.0 mg, 0.05 mmol, 5 mol%).

  • Reaction Setup: Add 10 mL of anhydrous THF to the flask. Stir for 10 minutes to form the catalyst complex. Add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv).

  • Grignard Addition: With vigorous stirring, slowly add the phenylmagnesium bromide solution (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (disappearance of 4-chlorotoluene), cool the mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.

Diagrams: Visualizing Catalysis and Troubleshooting

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Nickel-Catalyzed Kumada Coupling cluster_cycle Catalytic Cycle Ni(0)L2 Active Ni(0) Catalyst OA Oxidative Addition (Ar-X) Ni(0)L2->OA Ar-X Ni(II) Ar-Ni(II)-X Intermediate OA->Ni(II) TM Transmetalation (Ar'-MgX) Ni(II)->TM Ar'-MgX Ni(II)_diaryl Ar-Ni(II)-Ar' Intermediate TM->Ni(II)_diaryl - MgX2 RE Reductive Elimination Ni(II)_diaryl->RE Ar-Ar' RE->Ni(0)L2

Caption: Catalytic cycle for a Nickel-catalyzed Kumada cross-coupling reaction.

Troubleshooting_Workflow start Problem: Low or No Yield check_reagents Verify Reagent Quality - Titrate Grignard? - Fresh Boronic Acid? - Pure Aryl Halide? start->check_reagents check_reagents->start No, Fix & Retry outcome_reagents_ok Reagents OK check_reagents->outcome_reagents_ok Yes check_catalyst Check Catalyst System - Stored under inert atm? - Ligand appropriate? - Precursor requires reduction? check_catalyst->start No, Fix & Retry outcome_catalyst_ok Catalyst OK check_catalyst->outcome_catalyst_ok Yes check_conditions Review Reaction Conditions - Solvents anhydrous/degassed? - Temperature optimal? - Reaction time sufficient? check_conditions->start No, Optimize & Retry outcome_conditions_ok Conditions OK check_conditions->outcome_conditions_ok Yes check_workup Analyze Workup Procedure - Product lost in aqueous layer? - Product volatile? - Decomposition on silica? outcome_reagents_ok->check_catalyst outcome_catalyst_ok->check_conditions outcome_conditions_ok->check_workup

Sources

overcoming poor reactivity of sterically hindered aryl halides in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sterically Hindered Cross-Coupling Reactions

Welcome, researchers and innovators. This center is designed to serve as a dynamic resource for overcoming one of the more persistent challenges in modern synthetic chemistry: the poor reactivity of sterically hindered aryl halides in cross-coupling reactions. As your application science support team, we provide not just solutions, but the fundamental reasoning behind them, empowering you to troubleshoot effectively and advance your projects.

The content below is structured to address issues from the most common points of failure to nuanced optimization strategies, ensuring you can find the guidance you need, whether you are facing a completely stalled reaction or striving to push a yield from moderate to excellent.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial hurdles. If your reaction with a hindered substrate (e.g., an ortho-di-substituted aryl halide) is failing, start here.

Question 1: My Suzuki/Buchwald-Hartwig reaction shows no conversion. What is the most likely culprit?

Answer: The primary bottleneck for sterically hindered substrates is almost always the oxidative addition step. The bulky groups physically block the palladium catalyst from inserting into the carbon-halogen bond. Your first line of defense is to re-evaluate your catalyst system.

  • Inadequate Ligand: Standard ligands like PPh₃ or even many bidentate phosphines are often ineffective. You require a ligand that is both bulky and electron-rich .[1][2][3]

    • Why? Bulkiness favors the formation of a highly reactive, monoligated L-Pd(0) species, which is less sterically encumbered and more readily accesses the C-X bond.[3][4] Electron-donating properties increase the electron density on the palladium center, which enhances the rate of oxidative addition.[3]

    • Immediate Action: Switch to a modern biaryl phosphine ligand (a "Buchwald ligand") such as SPhos , XPhos , or RuPhos , or a sterically demanding N-Heterocyclic Carbene (NHC) ligand.[1][5][6]

  • Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your conditions.[7][8]

    • Immediate Action: Use a well-defined palladium precatalyst .[9][10] Modern precatalysts, such as XPhos Pd G3 or SPhos Pd G4, are designed to cleanly and rapidly generate the active L-Pd(0) species in situ, leading to more reproducible and effective results.[7][8]

Question 2: I'm seeing some product, but the reaction stalls at low conversion (<30%). What should I try next?

Answer: Stalling at low conversion suggests your catalyst is active initially but is either deactivating over time or the reaction conditions are suboptimal for a challenging substrate.

  • Increase Temperature: Hindered couplings often require more thermal energy to overcome the high activation barrier of oxidative addition.[1] Cautiously increase the temperature in 10-20 °C increments. Common solvents for these reactions, like dioxane or toluene, allow for elevated temperatures.[1]

  • Check Your Base: The base is not just a spectator. For Suzuki couplings, a base like K₃PO₄ is often effective.[1][6] For Buchwald-Hartwig aminations, a stronger, non-coordinating base like NaOtBu or LHMDS is typically required.[2][8] An inappropriate or weak base can stall the reaction.

  • Increase Catalyst Loading: For particularly difficult substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve full conversion in a reasonable timeframe.[1]

Question 3: My main side product is hydrodehalogenation (the aryl halide is reduced). How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction, especially in aminations.[2][11] It often occurs when the catalytic cycle is disrupted, leading to the formation of palladium-hydride species that can reduce your starting material.

  • Ligand Choice: The choice of ligand is critical. Certain ligands are more prone to pathways that generate Pd-H species. Switching to a different class of bulky ligand can sometimes solve the problem.

  • Base and Solvent Purity: Ensure your base is high quality and your solvent is rigorously anhydrous. Water or other protic impurities can be a source of protons for this side reaction.

  • Amine Quality (for Aminations): If your amine coupling partner is a salt (e.g., a hydrochloride), ensure you are using a sufficient excess of base to neutralize the salt and deprotonate the amine for the reaction.

Part 2: In-Depth Troubleshooting & Optimization Guides

If the quick fixes above are insufficient, a more systematic approach is needed. This guide provides a logical workflow for diagnosing and solving persistent reactivity issues.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow is designed to systematically eliminate variables and identify the root cause of poor reactivity.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) catalyst_check Step 1: Evaluate Catalyst System start->catalyst_check ligand_choice Is the ligand a bulky biaryl phosphine or NHC? catalyst_check->ligand_choice precatalyst_choice Are you using a modern precatalyst (G3/G4)? ligand_choice->precatalyst_choice Yes sol_ligand Action: Switch to SPhos, XPhos, RuPhos, or a bulky NHC. ligand_choice->sol_ligand No conditions_check Step 2: Optimize Reaction Conditions precatalyst_choice->conditions_check Yes sol_precatalyst Action: Use a G3/G4 precatalyst (e.g., XPhos Pd G3). precatalyst_choice->sol_precatalyst No temp_check Have you tried increasing the temperature? conditions_check->temp_check base_check Is the base appropriate (strength & type)? temp_check->base_check Yes sol_temp Action: Increase temp. (e.g., 80°C -> 110°C). temp_check->sol_temp No reagent_check Step 3: Verify Reagent Quality base_check->reagent_check Yes sol_base Action: Screen bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). base_check->sol_base No purity_check Are reagents pure & solvent anhydrous/degassed? reagent_check->purity_check final_solution Problem Solved / Yield Improved purity_check->final_solution Yes sol_purity Action: Use fresh, high-purity reagents & anhydrous solvent. purity_check->sol_purity No sol_ligand->final_solution sol_precatalyst->final_solution sol_temp->final_solution sol_base->final_solution sol_purity->final_solution

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Guide 1: Advanced Catalyst & Ligand Selection

The single most impactful variable is the ligand sphere around the palladium atom. For hindered substrates, the goal is to create a coordinatively unsaturated, yet stable, monoligated Pd(0) complex that is reactive enough for oxidative addition but stable enough to avoid decomposition.[4][12]

Table 1: Comparison of Common Catalysts for Hindered Couplings

Ligand/PrecatalystKey Features & StrengthsCommon ApplicationsConsiderations
SPhos Highly active for Suzuki couplings. Promotes reaction of very hindered substrates.[6]Tetra-ortho-substituted biaryl synthesis.[1] Coupling of aryl chlorides.[6]May require higher temperatures.
XPhos Extremely versatile and robust. Effective for a wide range of C-N and C-C couplings.[13]Buchwald-Hartwig amination with hindered primary amines, Suzuki couplings.Often a reliable first choice for screening.
RuPhos Excellent for couplings involving electron-rich heteroaryl halides and secondary amines.[8]Amination of hindered secondary amines.Can be more effective than XPhos/SPhos for specific substrate classes.
Bulky NHCs Strong σ-donors and sterically demanding. Highly effective for challenging couplings.[4][5][14]Suzuki coupling of nitroarenes, couplings involving aryl chlorides.Can offer different reactivity profiles compared to phosphines.
XPhos Pd G3/G4 Air- and moisture-stable precatalyst.[8] Ensures efficient and reproducible generation of the active L-Pd(0) catalyst.[10]Ideal starting point for nearly all hindered coupling reactions.Simplifies reaction setup and improves reproducibility.

Expert Insight: The evolution of Buchwald's biaryl phosphine ligands was driven by the need to stabilize the oxidative addition intermediate while promoting reductive elimination. The bulky substituents on both the phosphine and the biaryl backbone serve to create a "pocket" around the palladium center that facilitates the key steps of the catalytic cycle.[12]

Guide 2: The Critical Role of Base and Solvent

While the catalyst system is paramount, the reaction environment (base and solvent) dictates its performance.

  • Base Selection:

    • Suzuki-Miyaura: An inorganic base is required to activate the boronic acid for transmetalation. For hindered substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.[1][6] They are strong enough to facilitate the reaction but generally do not cause significant protodeboronation of the boronic acid.

    • Buchwald-Hartwig Amination: Requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[8] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ can sometimes be used, but this often requires higher temperatures.[8]

  • Solvent Selection:

    • Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene , dioxane , and CPME are excellent choices as they have high boiling points suitable for hindered reactions and good solubility for organic substrates.[1]

    • Expert Insight: In some cases, particularly with aryl iodides in amination reactions, the iodide byproduct can inhibit the catalyst.[2] Using a solvent like toluene, where the resulting sodium or potassium iodide is poorly soluble, can help drive the reaction forward by precipitating the inhibitory salt.[2]

Part 3: Optimized Experimental Protocols

Adherence to rigorous experimental technique is crucial for success and reproducibility, especially when working with sensitive catalysts.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with a hindered arylboronic acid.

Materials:

  • Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Hindered Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • SPhos Pd G4 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the aryl bromide, arylboronic acid, SPhos Pd G4 precatalyst, and K₃PO₄ to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the vial.

  • Sealing: Securely seal the vial with the cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100-110 °C.

  • Stirring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism highlights the points of failure. The oxidative addition and reductive elimination steps are often the most challenging for hindered substrates.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) CRITICAL STEP! ArR Ar-R TM_Complex L-Pd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation (R-B(OH)₂) + Base TM_Complex->Pd0 Reductive Elimination (Forms Ar-R) HINDERED STEP center ArX Ar-X RBY2 R-B(OH)₂

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Strem Chemicals. New Palladium Precatalysts For Cross-Coupling Reactions.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.
  • Fors, B. P., et al. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.
  • Bielawski, M., et al. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination.
  • Smith, C. J., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Organ, M. G. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research.
  • Nolan, S. P., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules like 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid, a substituted biphenyl with potential applications stemming from its unique conformational and electronic properties, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This guide provides an in-depth, experience-driven framework for the validation of its structure, moving beyond simple spectral interpretation to explain the causal relationships that govern NMR phenomena.

The core principle of NMR validation lies in a self-validating system of checks and balances. Every proton and carbon in the molecule generates a signal that is, in effect, a detailed report of its immediate electronic environment and its relationship with neighboring nuclei. Our task is to predict these signals based on established principles and then match them to the experimental data, ensuring every piece of the puzzle fits perfectly.

Predicted Spectral Analysis: Deconstructing the Molecule

Before entering the laboratory, a robust theoretical analysis is paramount. The structure of this compound presents a fascinating case study in substituent effects on aromatic systems.[1][2] We must consider how each functional group—the carboxylic acid, the chlorine atom, and the methyl group—influences the chemical shifts of the seven distinct aromatic protons and thirteen unique carbons.

The numbering convention used throughout this guide is illustrated below.

Caption: Structure and numbering for this compound.

¹H NMR Spectral Prediction

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) will be complex. We can predict the relative chemical shifts by analyzing the electronic effects of the substituents.[2][3]

  • Ring A (Carboxylic Acid-Substituted Ring):

    • The carboxylic acid group is strongly electron-withdrawing and will deshield protons ortho and para to its position.

    • H2: This proton is ortho to the carboxylic acid, expecting a significant downfield shift (δ > 8.0 ppm). It will appear as a doublet of doublets (dd) or a triplet (t) due to coupling with H4 and H6.

    • H4: This proton is para to the carboxylic acid, also shifted downfield. It will likely appear as a triplet (t) due to coupling with H2 and H5.

    • H5 & H6: These protons are influenced by the biphenyl linkage and the carboxylic acid group. Their shifts will be in the mid-aromatic range. H6, being ortho to the biphenyl link, may experience additional anisotropic effects.

    • -COOH Proton: This acidic proton is highly deshielded and will appear as a broad singlet far downfield (δ 10-13 ppm).[4] Its presence is a key indicator of the carboxylic acid functionality.

  • Ring B (Chloro- and Methyl-Substituted Ring):

    • The chlorine atom is electron-withdrawing via induction but has complex anisotropic effects.[5] The methyl group is weakly electron-donating.[2]

    • H3': This proton is ortho to the methyl group and meta to the chlorine. It will likely be the most upfield of the Ring B protons and will appear as a doublet (d).

    • H5' & H6': These protons will have shifts influenced by both the chlorine and methyl groups. H6' is ortho to the chlorine and will be deshielded.

    • -CH₃ Protons: The methyl group will appear as a sharp singlet in the aliphatic region (δ ~2.4 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-COOH10.0 - 13.0broad singlet (br s)1HAcidic proton, hydrogen bonding
H2> 8.2doublet of doublets (dd)1HOrtho to electron-withdrawing COOH
H4~ 7.8 - 8.1triplet (t)1HPara to electron-withdrawing COOH
H6~ 7.6 - 7.8doublet (d)1HOrtho to biphenyl linkage
H5~ 7.5 - 7.7triplet (t)1HStandard aromatic proton
H6'~ 7.4 - 7.6doublet (d)1HOrtho to electron-withdrawing Cl
H5'~ 7.2 - 7.4doublet of doublets (dd)1HInfluenced by both Cl and CH₃
H3'~ 7.1 - 7.3doublet (d)1HOrtho to electron-donating CH₃
-CH₃~ 2.4singlet (s)3HAliphatic methyl group
¹³C NMR Spectral Prediction

In broadband-decoupled ¹³C NMR, each unique carbon atom will appear as a singlet. The chemical shifts are highly sensitive to the electronic environment.[6][7]

  • Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the δ 165-185 ppm range, which is characteristic of carboxylic acids.[4]

  • Aromatic Carbons (C1-C6, C1'-C6'): These will appear in the δ 110-160 ppm range.[1]

    • Quaternary Carbons: The carbons directly attached to substituents (C1, C3, C1', C2', C4') will often have lower intensity signals.

    • C3: Attached to the electron-withdrawing COOH group, this carbon will be deshielded.

    • C2': Attached to the electronegative chlorine, this carbon's shift will be significantly downfield.[8]

    • C4': Attached to the methyl group, this carbon will also be deshielded relative to an unsubstituted carbon.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
-COOH168 - 175Carboxylic acid carbonyl
C1', C2', C4'135 - 145Quaternary carbons, deshielded by substituents (Cl, CH₃, biphenyl)
C1, C3130 - 140Quaternary carbons, deshielded by substituents (COOH, biphenyl)
Aromatic CH125 - 135Standard aromatic carbons
Aromatic CH120 - 130Aromatic carbons influenced by shielding/deshielding effects
-CH₃20 - 25Aliphatic methyl carbon

The Validation Workflow: A System of Cross-Verification

Acquiring the spectra is only the first step. The validation process is a systematic workflow designed to ensure that every signal can be unambiguously assigned and that these assignments are internally consistent.

Validation_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Final Validation Prep Prepare Sample (CDCl₃ or DMSO-d₆, with TMS) Acquire_1D Acquire ¹H, ¹³C, & DEPT Spectra Prep->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Analyze_1H Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicities Acquire_2D->Analyze_1H Analyze_13C Analyze ¹³C & DEPT: - Chemical Shifts - Identify CH, CH₂, CH₃, Cq Acquire_2D->Analyze_13C Correlate_2D Correlate with 2D Data: - COSY (H-H) - HSQC (C-H, 1-bond) - HMBC (C-H, 2-3 bonds) Analyze_1H->Correlate_2D Analyze_13C->Correlate_2D Assign Assign All Signals Correlate_2D->Assign Compare Compare Experimental Data with Predictions Assign->Compare Check Check for Internal Consistency (e.g., HMBC confirms COSY) Compare->Check Revise Revise Compare->Revise Mismatch Confirm Structure Confirmed Check->Confirm Match Check->Revise Revise->Analyze_1H

Caption: A systematic workflow for the validation of NMR spectra.

Key Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice, but DMSO-d₆ may be required if solubility is an issue and to clearly observe the carboxylic acid proton.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the tube and gently invert to ensure a homogenous solution.

1D NMR Acquisition (¹H, ¹³C):

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the range of -1 to 14 ppm. A relaxation delay of at least 5 seconds is recommended for accurate integration, especially for the quaternary-carbon-adjacent protons.

  • For ¹³C NMR: Acquire a proton-decoupled spectrum. The typical spectral width is 0 to 220 ppm. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, particularly for the low-intensity quaternary carbon signals.

  • DEPT-135/90: Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. Quaternary carbons are absent. A DEPT-90 experiment will show only CH signals.

2D NMR Acquisition (COSY, HSQC, HMBC): These experiments are the cornerstone of trustworthy validation, as they reveal through-bond correlations.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks will appear between coupled protons (e.g., between H4 and H5). This is crucial for tracing the proton connectivity within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is the most reliable way to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. This is exceptionally powerful for connecting molecular fragments. For instance, the methyl protons (-CH₃) should show a correlation to C4' and C3'/C5'. The H2 proton should show a correlation to the carbonyl carbon (-COOH), definitively linking the carboxylic acid to the correct position on the ring.

By synthesizing the data from all these experiments, a self-consistent and irrefutable assignment of the entire molecular structure can be achieved. Any deviation from the predicted spectra or inconsistency in the 2D correlations would immediately signal an incorrect structure or the presence of significant impurities, demanding further investigation. This rigorous, multi-faceted approach ensures the highest level of scientific integrity in structural elucidation.

References

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  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

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  • PubMed Central. NMR data collection and analysis protocol for high-throughput protein structure determination. [Link]

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  • University of Bath. 13C NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • PubMed Central. A framework for automated structure elucidation from routine NMR spectra. [Link]

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  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

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A Senior Application Scientist's Comparative Guide: Suzuki vs. Stille Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The construction of the biphenyl moiety, a privileged scaffold in medicinal chemistry and materials science, is a critical transformation in modern organic synthesis.[1] Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have established themselves as two of the most robust and versatile methods for this purpose.[2] This guide provides an in-depth comparative analysis of these two powerhouse reactions, grounded in mechanistic understanding and supported by experimental data, to empower you in selecting the optimal method for your specific synthetic challenge.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters)Organotin (organostannanes)
Toxicity of Reagents Low, considered "green"[3]High toxicity of organotin compounds[4]
Byproducts Borates (generally water-soluble and easily removed)[3]Organotin halides (can be difficult to separate)[2]
Reaction Conditions Generally mild, requires a base[5]Often very mild, can be base-free[5]
Functional Group Tolerance Good, but can be sensitive to base-labile groups[6]Excellent, very broad functional group tolerance[2][7]
Substrate Scope Very broad for aryl/vinyl halides and boronic acids[8]Extremely broad, including acyl and allyl groups[9]
Cost Boronic acids are relatively inexpensive and widely available[3]Organotin reagents can be more costly[6]

Mechanistic Insights: Understanding the "Why"

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. However, the subtle differences in their mechanisms have profound implications for their application.

The Suzuki Coupling Cycle

The Suzuki reaction's catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex.[5] A key distinction is the subsequent transmetalation step, which requires the activation of the organoboron reagent by a base.[8] This activation increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.[8] The cycle concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[10]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 (Base activation) Ar-Ar' Biphenyl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki coupling.

The Stille Coupling Cycle

The Stille coupling also follows the oxidative addition, transmetalation, and reductive elimination sequence.[9] A significant advantage of the Stille reaction is that the transmetalation step typically does not require a base.[5] The organostannane is sufficiently reactive to transfer its organic group to the palladium center directly.[9] This base-free condition contributes to the Stille coupling's exceptionally broad functional group tolerance.[7]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 Ar-Ar' Biphenyl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Stille coupling.

Performance Under the Microscope: A Comparative Analysis

Substrate Scope and Functional Group Tolerance

Suzuki Coupling: The Suzuki reaction demonstrates a vast substrate scope, particularly for the coupling of aryl and vinyl boronic acids with aryl and vinyl halides and triflates.[3][8] While generally tolerant of a wide array of functional groups, the requisite basic conditions can be a limitation for substrates bearing base-sensitive functionalities like esters.[6][8] However, milder bases such as potassium fluoride (KF) can sometimes be employed to circumvent this issue.[8]

Stille Coupling: The Stille coupling is renowned for its exceptional functional group tolerance, largely due to its typically neutral reaction conditions.[2][7] This makes it the go-to method for complex molecule synthesis where sensitive functional groups must be preserved.[7][11] The scope of the organostannane partner is also incredibly broad, encompassing alkyl, alkenyl, aryl, and alkynyl groups.[12] A notable limitation is the generally poor reactivity of aryl chlorides, with aryl bromides and iodides being the preferred electrophiles.[9]

The Toxicity Question

A significant drawback of the Stille coupling is the high toxicity of organotin compounds.[4][12] These reagents are neurotoxic, and their effects can be cumulative.[13][14] This necessitates careful handling and stringent purification methods to remove toxic tin byproducts from the final product, which can be challenging.[2] In contrast, organoboron reagents used in the Suzuki coupling are considered non-toxic and environmentally benign, and the borate byproducts are typically water-soluble and easily removed.[3]

Experimental Data: A Head-to-Head Comparison

The following table summarizes representative yields for the synthesis of substituted biphenyls, illustrating the performance of each reaction with electronically diverse substrates.

Aryl HalideCoupling PartnerReactionYield (%)Reference
1-Bromo-4-nitrobenzeneDiazocine-boronic esterSuzuki80[15]
1-Bromo-4-nitrobenzeneDiazocine-stannaneStille89[15]
4-BromoanisoleDiazocine-boronic esterSuzuki95[15]
4-BromoanisoleDiazocine-stannaneStille90[15]
4-BromotolueneDiazocine-boronic esterSuzuki91[15]
1-Bromo-4-formylbenzeneDiazocine-stannaneStille80[15]
Methyl 4-bromobenzoateDiazocine-stannaneStille91[15]

Data adapted from a study on the functionalization of a diazocine core.[15]

These data highlight that for electron-deficient and some electron-rich aryl bromides, both couplings can provide excellent yields. However, the Stille coupling often demonstrates superior performance for substrates with potentially coordinating functional groups like aldehydes and esters.[15]

Experimental Protocols: From Theory to Practice

Representative Suzuki Coupling Protocol for Biphenyl Synthesis

This protocol describes a general procedure for the synthesis of a biphenyl derivative.[16][17]

Materials:

  • Aryl halide (e.g., 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene) (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Triphenylphosphine (PPh₃) (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture (e.g., 5:1:1 Toluene:Ethanol:Water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Stille Coupling Protocol for Biphenyl Synthesis

This protocol provides a general method for the Stille coupling.[18]

Materials:

  • Aryl halide (e.g., 1-Iodo-4-methoxybenzene) (1.0 mmol)

  • Organostannane (e.g., Phenyltributyltin) (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol)

  • Anhydrous and degassed toluene

Procedure:

  • To a dry Schlenk tube, add the aryl halide, organostannane, Pd₂(dba)₃, and P(o-tol)₃.

  • Subject the tube to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography to isolate the biphenyl product.

Conclusion and Future Outlook

Both the Suzuki and Stille couplings are exceptionally powerful methods for the synthesis of biphenyls. The Suzuki reaction is often the first choice due to the low toxicity of its reagents, the ease of byproduct removal, and the wide availability of boronic acids.[3][19] However, for substrates with sensitive functional groups or when strictly neutral conditions are required, the Stille coupling's broad functional group tolerance and typically base-free conditions make it an indispensable tool.[7][11]

The primary concern with the Stille coupling remains the toxicity of organotin reagents.[12] Future research will likely focus on developing more environmentally friendly cross-coupling methodologies and catalytic systems that can achieve the same level of functional group tolerance as the Stille reaction without the associated toxicological risks.

References

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in vitro and in vivo studies of substituted biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Analysis of Substituted Biphenyl Carboxylic Acids

Introduction: The Privileged Scaffold of Biphenyl Carboxylic Acids

Substituted biphenyl carboxylic acids represent a cornerstone "privileged scaffold" in modern medicinal chemistry.[1][2] The structural motif, characterized by two phenyl rings linked by a C-C bond and bearing a carboxylic acid group, offers a unique combination of rigidity and conformational flexibility. This framework allows for precise spatial orientation of various substituents, enabling tailored interactions with a wide array of biological targets. Consequently, this chemical class has yielded a multitude of pharmacologically active agents with applications as antihypertensives, anti-inflammatory drugs, anticancer therapeutics, and modulators of metabolic pathways.[1][2][3]

This guide provides a comparative analysis of substituted biphenyl carboxylic acids, focusing on their in vitro and in vivo evaluation. We will delve into the key therapeutic areas where these compounds have made a significant impact, namely as Angiotensin II Type 1 (AT1) receptor antagonists and Peroxisome Proliferator-Activated Receptor (PPAR) agonists. We will examine the experimental data that underpins their development, compare the performance of representative molecules, and provide detailed protocols for their evaluation.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling

The predominant method for synthesizing the core biphenyl structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful transformation efficiently creates the crucial C-C bond between an aryl halide (e.g., a substituted bromobenzoic acid) and an arylboronic acid, offering high yields and broad functional group tolerance.

G cluster_reactants Reactants ArylHalide Aryl Halide (e.g., Bromobenzoic Acid) Product Substituted Biphenyl Carboxylic Acid ArylHalide->Product ArylBoronic Arylboronic Acid ArylBoronic->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Coupling Base Base (e.g., Na2CO3) Base->Product Activates Reaction G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage by Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by ACE ACE (from Lungs) AT1R AT1 Receptor AngiotensinII->AT1R Binds to Effects Vasoconstriction Aldosterone Release ↑ Blood Pressure AT1R->Effects Activates Sartans Biphenyl Carboxylic Acids (Sartans) Sartans->AT1R BLOCKS

Sources

A Technical Guide to the Structural Activity Relationship (SAR) of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The biphenyl carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The inherent rigidity of the biphenyl core, coupled with the versatile chemical properties of the carboxylic acid group, provides a robust framework for designing molecules with finely tuned biological activities.[1][4] This guide offers an in-depth comparison of biphenyl carboxylic acid derivatives across various therapeutic areas, supported by experimental data and detailed protocols to inform and empower researchers in the field of drug discovery.

The Strategic Importance of the Biphenyl Carboxylic Acid Moiety

The biphenyl unit's planarity and hydrophobicity allow for significant π-π stacking and hydrophobic interactions with biological targets, while the carboxylic acid group, a key pharmacophoric feature, often acts as a hydrogen bond donor or acceptor, or as an anchor to the active site of an enzyme or receptor.[4][5] This combination has led to the successful development of drugs for a multitude of conditions, including inflammatory diseases, cancer, hypertension, and fungal infections.[1][5][6]

The general workflow for conducting SAR studies on these derivatives is a systematic process of iterative design, synthesis, and biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead_Compound Lead Biphenyl Carboxylic Acid Structural_Modification Systematic Structural Modification (e.g., R1, R2, Linker) Lead_Compound->Structural_Modification Identify Modification Sites Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Structural_Modification->Synthesis Design Analogs In_Vitro_Screening In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->In_Vitro_Screening Test Analogs Data_Analysis Data Analysis (IC50, MIC, etc.) In_Vitro_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Structural_Modification Design Next Generation of Analogs Optimized_Lead Optimized Lead Compound SAR_Elucidation->Optimized_Lead Identify Potent Analog

Caption: General workflow for SAR studies of biphenyl carboxylic acid derivatives.

Comparative Analysis of Biphenyl Carboxylic Acid Derivatives by Therapeutic Application

Anticancer Activity

Biphenyl carboxylic acid derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of crucial cell cycle proteins or the induction of apoptosis.[4][7]

A study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231) synthesized a library of biphenyl carboxylic acids and evaluated their in vitro anticancer activity.[4][5] The results, summarized below, highlight key SAR insights.

CompoundR1R2R3R4R5IC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231
3a HHHHH10.14 ± 2.0510.78 ± 2.58
3j HHO-CH2-PhHH9.92 ± 0.979.54 ± 0.85
Tamoxifen -----11.25 ± 1.5411.89 ± 1.25
Data sourced from Asian Journal of Green Chemistry.[5]

From this data, we can deduce several critical points:

  • The unsubstituted biphenyl carboxylic acid (3a) demonstrates good anticancer activity, comparable to the standard drug Tamoxifen.[4][5]

  • The introduction of a benzyloxy group at the para position of one of the phenyl rings (compound 3j) leads to a potentiation of activity against both cell lines, with IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231.[4][5] This suggests that the bulky, hydrophobic benzyloxy group may enhance binding to the target protein, potentially the estrogen receptor alpha, as suggested by in silico docking studies.[4][5]

  • Other substitutions, such as chloro, cyano, methoxy, and trifluoromethyl groups, resulted in lower activities, indicating that the size and electronic properties of the substituent are critical for optimal anticancer efficacy.[5]

Another derivative, biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), has been shown to inhibit Cdk4-cyclin D1 and tubulin polymerization, leading to cell cycle arrest at both G0/G1 and G2/M phases.[7] This dual mechanism of action underscores the versatility of the biphenyl carboxylic acid scaffold in targeting multiple pathways involved in cancer progression.

Anti-inflammatory Activity

The biphenyl carboxylic acid structure is a well-established pharmacophore for anti-inflammatory agents, with marketed drugs like Flurbiprofen and Diflunisal belonging to this class.[5][8] These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[9]

SAR studies on biphenyl carboxamide analogues have provided insights into the structural requirements for anti-inflammatory activity.[8][10] For instance, the synthesis of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives revealed that substituents like -SO2NH2, -F, and -Cl on the phenyl ring attached to the carboxamide group resulted in significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[10] The docking analysis of the most active compound, 3g, showed significant interaction with the active site amino acid residues of COX-2, suggesting a molecular basis for its activity.[10]

In another study, novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides were synthesized and showed significant anti-inflammatory activities.[11] The presence of halogen substitutions on the aromatic rings was found to enhance the activity.[12]

URAT1 Inhibition for Gout and Hyperuricemia

Urate transporter 1 (URAT1) is a validated target for treating hyperuricemia and gout.[13][14] Biphenyl carboxylic acid derivatives have been designed as potent URAT1 inhibitors. A study based on the structures of known URAT1 inhibitors, Epaminurad and Telmisartan, led to the development of two series of novel biphenyl carboxylic acid-based inhibitors.[13]

The most potent compounds from each series, A1 and B21, exhibited IC50 values of 0.93 µM and 0.17 µM, respectively.[13] This demonstrates that by employing a pharmacophore fusion strategy, highly potent URAT1 inhibitors can be developed from the biphenyl carboxylic acid scaffold. The study also highlighted that replacing the amide bond in series A with a 1,2,4-oxadiazole in series B was a successful bioisosteric replacement.[13]

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Biphenyl-4-carboxylic acid ester derivatives have been investigated for their activity against pathogenic Candida species.[6]

An investigation into a series of these esters revealed that ethyl 4-biphenyl carboxylate (MICs ranging from 512 to 1024 μg/mL) and decanoyl 4-biphenyl carboxylate (MIC of 512 μg/mL) showed the highest activity against Candida albicans and Candida tropicalis.[6] The study concluded that molecules with either a heteroatom or bulky groups near the ester functional group demonstrated bioactivity.[6]

Experimental Protocols

Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of biphenyl carboxylic acid derivatives, a common and efficient approach used in many SAR studies.[1][4][5]

Suzuki_Coupling Start Start Materials: - Substituted bromobenzoic acid - Arylboronic acid Reaction_Setup Reaction Setup: - Dissolve reactants in 1,4-dioxane:H2O (4:1) - Add K2CO3 (base) Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add Pd(PPh3)4 (palladium catalyst) Reaction_Setup->Catalyst_Addition Reaction_Conditions Reaction Conditions: - Stir at 80°C for 16h Catalyst_Addition->Reaction_Conditions Workup Workup: - Dilute with water - Extract with EtOAc Reaction_Conditions->Workup Monitor by TLC Purification Purification: - Column chromatography Workup->Purification Final_Product Final Product: Biphenyl carboxylic acid derivative Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Protocol:

  • To a solution of a substituted bromobenzoic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted arylboronic acid (1 equivalent) and potassium carbonate (K2CO3) (1 equivalent).[5]

  • To this mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (e.g., 0.2 equivalents).[5]

  • Heat the resulting reaction mixture at 80°C and stir for approximately 16 hours.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (EtOAc).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl carboxylic acid derivative.

  • Characterize the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.[4][5]

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a common method for evaluating the cytotoxicity of compounds against cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized biphenyl carboxylic acid derivatives for a specified period (e.g., 48 hours). Include a positive control (e.g., Tamoxifen) and a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

The biphenyl carboxylic acid scaffold continues to be a highly fruitful area of research in drug discovery. The insights gained from SAR studies are crucial for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The versatility of this structural motif, demonstrated by its wide range of biological activities, ensures its continued importance in the development of novel therapeutics. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate their own novel biphenyl carboxylic acid derivatives, contributing to the advancement of this exciting field.

References

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. SpringerLink.

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online.

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media.

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI.

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed.

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.

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A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the evaluation of a compound's cytotoxic potential is a critical early step. For researchers investigating novel biphenyl compounds, a class of molecules with burgeoning interest for their therapeutic promise, selecting the appropriate cytotoxicity assay is paramount to generating reliable and meaningful data. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering insights into their mechanisms, practical considerations, and data interpretation, specifically tailored for the analysis of novel biphenyl compounds.

The First Fork in the Road: Choosing Your Cytotoxicity Assay Paradigm

The initial and most critical decision in assessing the cytotoxicity of your novel biphenyl compounds is the selection of the assay itself. This choice is not arbitrary; it is dictated by the specific questions you aim to answer about your compound's biological activity. Are you interested in a general measure of cell death, or do you need to dissect the specific molecular pathways involved? Here, we compare three principal categories of cytotoxicity assays: those that measure metabolic activity, membrane integrity, and markers of apoptosis.

Metabolic Activity Assays: A Window into Cellular Health

Assays that measure metabolic activity are often the first line of investigation for cytotoxicity screening due to their high-throughput nature and sensitivity. The most common of these is the MTT assay.

The Principle of the MTT Assay: This colorimetric assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[1] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of novel biphenyl compounds treatment Treat cells with biphenyl compounds compound_prep->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt formazan_incubation Incubate for 2-4 hours to allow formazan crystal formation add_mtt->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan formazan_incubation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Membrane Integrity Assays: A Direct Measure of Cell Lysis

When a cell's plasma membrane is compromised, intracellular components leak into the surrounding culture medium. Assays that quantify these components provide a direct measure of cell lysis, a hallmark of necrosis but also a late-stage event in apoptosis. The Lactate Dehydrogenase (LDH) assay is a prime example.

The Principle of the LDH Assay: LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[2] The assay measures the activity of LDH in the culture supernatant.[2] This is typically achieved through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[3] The intensity of the color is proportional to the amount of LDH released and, therefore, the extent of cell lysis.[3]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay LDH Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of novel biphenyl compounds treatment Treat cells with biphenyl compounds compound_prep->treatment incubation Incubate for a defined period treatment->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant add_reaction_mix Add LDH reaction mixture to supernatant collect_supernatant->add_reaction_mix incubation_rt Incubate at room temperature add_reaction_mix->incubation_rt add_stop_solution Add stop solution incubation_rt->add_stop_solution read_absorbance Measure absorbance at ~490 nm add_stop_solution->read_absorbance Apoptosis_Pathway Biphenyl Novel Biphenyl Compound Cell Target Cell Biphenyl->Cell ApoptoticSignal Induction of Apoptotic Signal Cell->ApoptoticSignal CaspaseCascade Initiator Caspase Activation ApoptoticSignal->CaspaseCascade EffectorCaspase Effector Caspase-3/7 Activation CaspaseCascade->EffectorCaspase SubstrateCleavage Cleavage of Cellular Substrates EffectorCaspase->SubstrateCleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis

Caption: The central role of caspase-3/7 in the apoptotic cascade.

Comparative Analysis of Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantagesConsiderations for Biphenyl Compounds
MTT Measures metabolic activity via reduction of tetrazolium salt. High-throughput, sensitive, and widely used. Can be affected by compounds that alter cellular metabolism without causing cell death. [4]Potential for interference from colored biphenyl compounds.
LDH Quantifies the release of lactate dehydrogenase from damaged cells. [2]Direct measure of cell membrane integrity. [5]Non-destructive to remaining cells. [5]Less sensitive for early apoptotic events. [6]Can be influenced by serum LDH in the culture medium. [7]Some biphenyl compounds may directly inhibit LDH activity, leading to inaccurate results.
Caspase-3/7 Detects the activity of key executioner caspases in apoptosis. [8]Specific for apoptosis. [9]High sensitivity. [8]Does not detect non-apoptotic cell death. May miss cytotoxicity in caspase-independent pathways.Provides mechanistic insight into whether the biphenyl compound induces apoptosis.

Experimental Data with Novel Biphenyl Compounds

Several studies have reported the cytotoxic effects of novel biphenyl compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Biphenyl CompoundCell Line(s)IC50 (µM)Assay UsedReference
Unsymmetrical Biphenyls (e.g., 27, 35, 40)A549 (lung), DU145 (prostate), KB (nasopharyngeal)0.04 - 3.23SRB (Sulforhodamine B) Assay[10][11]
Hydroxylated Biphenyls (11 and 12)Melanoma cell lines1.7 - 2.0Dose-response and clonal growth inhibition assays[12]
Biphenyl 18A549 (lung), PC-3 (prostate)2.7 - 3.6Not specified[13]
Biphenyls 20-22HeLa, MCF-7, A-549, MGC-803, COLO-20512.4 - >40 µg/mLNot specified[13]

Note: The SRB assay is another colorimetric assay that measures cell density based on the measurement of cellular protein content.

Detailed Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [1]2. Compound Treatment: Treat cells with a range of concentrations of the novel biphenyl compound and a vehicle control. [1]3. Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. 4. MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. 5. Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [14]6. Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. [14]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 3 minutes) to pellet the cells. [7]3. Sample Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate. [7]4. Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant. [7]5. Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. [7]6. Stop Solution Addition: Add the stop solution to each well to terminate the reaction. [7]7. Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. [7]

Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [15]3. Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. [15]4. Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours. [15]5. Luminescence Reading: Measure the luminescence using a plate-reading luminometer. [15]

Conclusion: An Integrated Approach for Robust Cytotoxicity Profiling

For a comprehensive understanding of the cytotoxic effects of novel biphenyl compounds, a multi-assay approach is highly recommended. Initial screening with a high-throughput metabolic assay like MTT can efficiently identify active compounds and determine their IC50 values. Subsequent investigation with an LDH assay can confirm cell death via membrane disruption. Finally, employing an apoptosis-specific assay, such as a caspase-3/7 activity assay, will provide crucial mechanistic insights into how the biphenyl compound exerts its cytotoxic effects. By carefully selecting and executing these assays, researchers can build a robust and reliable cytotoxicity profile for their novel biphenyl compounds, paving the way for further preclinical development.

References

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]

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  • Caspase 3/7 Activity - Protocols.io. (2025). protocols.io. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate. (2014). ResearchGate. Retrieved from [Link]

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  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? - PubMed. (n.d.). PubMed. Retrieved from [Link]

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  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023). ACS Publications. Retrieved from [Link]

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  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (n.d.). MDPI. Retrieved from [Link]

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A Comparative Guide to Catalytic Systems in the Synthesis of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid, a key intermediate in pharmaceutical development, presents a significant challenge in achieving high-yield and selective carbon-carbon bond formation. The steric hindrance and electronic properties of the substituted aryl precursors necessitate a carefully optimized catalytic system. This guide provides a comparative analysis of various catalysts, primarily focusing on palladium-, nickel-, and copper-based systems for the Suzuki-Miyaura cross-coupling reaction, the most prevalent strategy for this transformation. We will delve into the mechanistic underpinnings of these catalysts, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal catalytic approach for their specific needs, balancing factors of yield, cost, reaction conditions, and scalability.

Introduction: The Synthetic Challenge

This compound is a structurally complex biaryl compound. The presence of four substituents across the two phenyl rings, including an ortho chloro group and a carboxylic acid moiety, makes its synthesis non-trivial. The core challenge lies in the efficient and regioselective formation of the pivotal C-C bond connecting the two aromatic rings. Palladium-catalyzed cross-coupling reactions have become the gold standard for such transformations due to their versatility and functional group tolerance.[1][2] This guide will compare the performance of different catalytic systems within the framework of the Suzuki-Miyaura coupling, a powerful method utilizing organoboron reagents.

The primary retrosynthetic disconnection for this target molecule via a Suzuki coupling involves the reaction between 3-bromo-2-chlorobenzoic acid and 4-methylphenylboronic acid. The choice of catalyst is paramount in overcoming the steric hindrance and the relative inertness of the C-Cl bond for oxidative addition.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are the most extensively studied and widely employed for biphenyl synthesis due to their exceptional efficiency and broad substrate scope.[1][3] The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_ii R¹-Pd(II)L_n-X pd0->pd_ii ox_add Oxidative Addition r1_pd_r2 R¹-Pd(II)L_n-R² pd_ii->r1_pd_r2 transmetal Transmetalation r1_pd_r2->pd0 red_elim Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base product R¹-R²

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

First-Generation Catalyst: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a classic, widely available catalyst. While effective for simple aryl bromides and iodides, its performance with sterically demanding and electron-rich aryl chlorides, such as the precursors for our target molecule, is often suboptimal. Reactions typically require higher catalyst loadings (1-5 mol%), elevated temperatures (80-110 °C), and longer reaction times.

Advanced Systems: Palladium with Bulky Biarylphosphine Ligands

The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki-Miyaura coupling.[4][5]

Causality Behind Performance:

  • Enhanced Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of less reactive C-Cl bonds.

  • Facilitated Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, which is often the rate-limiting step, thereby accelerating the overall catalytic cycle.[4]

  • Stabilization of Monoligated Species: These ligands promote the formation of highly reactive monoligated Pd(0) species, which are key to initiating the catalytic cycle efficiently, especially for hindered substrates.[5]

This enhanced reactivity allows for reactions to be performed at lower catalyst loadings (as low as 0.05 mol%), often at room temperature, and provides excellent yields for challenging substrates.[5]

Heterogeneous Palladium Catalysts

Palladium supported on materials like carbon (Pd/C) or encapsulated in nanoparticles offers a greener alternative.[6][7] The primary advantage is the ease of catalyst separation from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling. However, these systems can suffer from lower catalytic activity compared to their homogeneous counterparts and potential leaching of palladium into the product, which is a critical concern in pharmaceutical synthesis.[6]

Nickel-Based Catalysts: A Cost-Effective Alternative

Expert Insights: While mechanistically similar to palladium, nickel catalysts can be more sensitive to reaction conditions and may require more stringent exclusion of air and moisture. However, their lower cost makes them highly desirable for large-scale industrial production.

Copper-Based Catalysts: An Emerging Option

Copper catalysts represent the most economical choice. Historically used in Ullmann coupling, modern copper-catalyzed cross-coupling reactions, often employing diamine ligands, are gaining traction.[11] These reactions provide an efficient pathway for forming C-C and C-N bonds. While less documented for this specific, sterically hindered biphenyl synthesis compared to palladium, the low cost and low toxicity of copper make it a compelling area for future process development. The reaction mechanism can differ from the classic Pd/Ni cycle, often involving single-electron transfer (SET) pathways.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the different catalytic systems for the synthesis of substituted biphenyls, providing a basis for comparison.

Catalyst SystemRelative CostTypical Loading (mol%)Temperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ High2 - 580 - 11060 - 85Commercially available, well-understoodPoor for aryl chlorides, high temp, high loading
Pd(OAc)₂ / SPhos Very High0.1 - 225 - 80> 90High yields, low temp, broad scope, low loading[4][5]High ligand and metal cost
Pd/C (Heterogeneous) Moderate5 - 1080 - 11075 - 90Recyclable, easy separation[6]Leaching risk, potentially lower activity
NiCl₂(dppp) Low3 - 1060 - 10070 - 85Low cost, good for aryl chlorides[9][10]Air/moisture sensitivity, higher loading
CuI / Ligand Very Low5 - 15100 - 14050 - 75Very low cost, low toxicityHigh temperatures, often lower yields, less developed

Experimental Protocols & Workflow

The general workflow for the synthesis is outlined below. The critical variations between protocols lie in the choice of catalyst, ligand, base, and solvent.

Experimental_Workflow start Starting Materials: - 3-Bromo-2-chlorobenzoic acid - 4-Methylphenylboronic acid reaction_setup Reaction Setup: 1. Add reagents, solvent (e.g., Toluene/H₂O), and base (e.g., K₃PO₄) to flask. 2. Degas the mixture (Argon bubbling). 3. Add Pd catalyst and ligand. start->reaction_setup reaction Heating & Stirring (e.g., 80°C, 12h under Argon) reaction_setup->reaction workup Aqueous Workup: 1. Cool to RT. 2. Dilute with water and organic solvent (e.g., EtOAc). 3. Acidify with HCl to precipitate the product. 4. Separate layers. reaction->workup purification Purification: 1. Filter the crude solid. 2. Recrystallize from a suitable solvent (e.g., Ethanol/Water). workup->purification final_product Final Product: This compound purification->final_product

Figure 2: General experimental workflow for the Suzuki coupling synthesis.

Protocol 1: Synthesis using a Palladium/Biarylphosphine Catalyst System

This protocol is optimized for high yield on a laboratory scale, leveraging an advanced catalytic system.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-chlorobenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene and water (e.g., a 10:1 ratio) via syringe.

  • Catalyst Addition: In a separate vial under argon, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and SPhos (0.02 equiv). Add this catalyst mixture to the main reaction flask.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Acidification: Wash the organic layer with brine. Acidify the aqueous layer with 2M HCl until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound is a critical decision that impacts yield, purity, cost, and scalability.

  • For Laboratory-Scale, High-Yield Synthesis: A palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand such as SPhos is unequivocally the superior choice.[5] It provides the highest yields under the mildest conditions and demonstrates the broadest functional group tolerance, effectively overcoming the steric and electronic challenges of the substrates.

  • For Industrial-Scale, Cost-Focused Production: Nickel-based catalysts present a compelling economic advantage.[9] While reaction optimization may be more demanding, the significant cost reduction of the metal makes it a viable and attractive option for large-scale manufacturing.

  • Future Trends: Heterogeneous palladium catalysts and copper-based systems represent the frontier for developing more sustainable and even lower-cost synthetic routes. Further research into improving the activity and stability of these systems is warranted.

Ultimately, the optimal catalyst is context-dependent. This guide provides the foundational data and expert rationale to empower researchers and process chemists to make an informed decision tailored to their specific objectives.

References

  • Niu, Y.-N., Qiao, Y., Wang, K.-Y., Sha, B.-X., & Li, G.-Q. (2022). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC Advances.
  • Niu, Y.-N., et al. (2022). Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC Publishing.
  • BenchChem. (2025).
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross. BenchChem.
  • MDPI. (2017).
  • National Institutes of Health (NIH). (2023).
  • Beilstein Journals. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Google Patents. (2016). Preparation method of 2-cyano-4'-methyl biphenyl.
  • Journal of the Korean Chemical Society. (2006).
  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • Semantic Scholar. (2007). Synthesis of 2-Cyano-4'-methylbiphenyl. Semantic Scholar.

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid. The validation of these methods is critically examined against the standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability in a drug development setting.[1][2][3][4]

Introduction: The Imperative of Rigorous Method Validation

In pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This compound, a biphenyl carboxylic acid derivative, represents a class of compounds with significant interest in medicinal chemistry.[5] The validation of analytical methods used for its quantification is not merely a regulatory requirement but a cornerstone of scientific rigor, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[6][7][8][9] This guide delves into the validation process, offering a comparative analysis to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

The choice between HPLC-UV and LC-MS/MS is often a trade-off between sensitivity, selectivity, and operational complexity. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and specificity, which is particularly advantageous for trace-level analysis.[10][11][12][13][14] This guide will explore the nuances of validating both methods for the quantification of this compound, providing a clear rationale for the experimental design and acceptance criteria for each validation parameter.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₄H₁₁ClO₂[15]
Molecular Weight262.69 g/mol [15]
LogP4.23 (Predicted)[16]
Boiling Point382.4±25.0 °C at 760 mmHg (Predicted)[16]

These properties, particularly the predicted LogP, suggest that the compound is hydrophobic, making it well-suited for reversed-phase chromatography. The presence of a carboxylic acid group provides a site for ionization, which can be exploited in both UV and mass spectrometric detection.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

This section provides a detailed, side-by-side comparison of the validation protocols for an HPLC-UV and an LC-MS/MS method for the quantification of this compound.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC-UV and LC-MS/MS.

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Protocols

HPLC-UV Method Protocol

Objective: To validate a High-Performance Liquid Chromatography with UV detection method for the accurate quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), and Ultrapure water.

  • Reference standard of this compound (purity >99%).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

LC-MS/MS Method Protocol

Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry method for the highly sensitive and selective quantification of this compound.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Reference standard of this compound (purity >99%).

  • Internal Standard (IS): A structurally similar compound, e.g., 2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid.[15]

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transitions:

    • Analyte: Q1 (261.0 m/z) -> Q3 (217.0 m/z)

    • Internal Standard: Q1 (261.0 m/z) -> Q3 (217.0 m/z) - Note: A different IS with a distinct mass would be ideal in practice.

  • Run Time: 5 minutes.

Validation Parameter Comparison

The following sections detail the validation parameters, their acceptance criteria based on ICH guidelines, and a comparative summary of the expected performance of the HPLC-UV and LC-MS/MS methods.

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4][17][18][19][20][21]

  • Experimental Approach:

    • Analysis of a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo.

    • Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are performed to demonstrate that the method can separate the analyte from its degradation products.[22]

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

    • The analyte peak should be pure and spectrally homogeneous (for HPLC-UV with a PDA detector).

    • In the LC-MS/MS method, no significant interfering signals should be observed in the MRM channel of the analyte.

Specificity_Test Sample Sample with Potential Interferences Analytical_Method Chromatographic Separation (HPLC or LC-MS/MS) Sample->Analytical_Method Detection Detection (UV or MS/MS) Analytical_Method->Detection Result Analyte Peak (Free from Interference) Detection->Result

Caption: Workflow for assessing method specificity.

  • Comparative Insights:

    • HPLC-UV: May be susceptible to co-eluting impurities that have similar UV absorbance, potentially compromising specificity. Peak purity analysis using a PDA detector is crucial.[22]

    • LC-MS/MS: Offers superior specificity due to the detection being based on the mass-to-charge ratio of the precursor and a specific fragment ion. This makes it highly unlikely for an interference to have the same retention time and the exact MRM transition.[10][13]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[23][24][25][26] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[23][26]

  • Experimental Approach:

    • Preparation and analysis of at least five concentrations of the analyte spanning the expected range (e.g., 80-120% of the target concentration for an assay).[26]

    • A calibration curve is constructed by plotting the response versus concentration, and a linear regression analysis is performed.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

  • Comparative Data Summary:

ParameterHPLC-UVLC-MS/MS
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Regression Equation y = 25432x + 150y = 15678x + 50
Accuracy

Accuracy expresses the closeness of the method's results to the true value.[17][20][27][28] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Experimental Approach:

    • Analysis of samples (n=3) at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.

    • The percentage recovery is calculated.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

  • Comparative Data Summary:

Concentration LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)
Low (80%) 99.5 ± 0.8%101.2 ± 1.5%
Medium (100%) 100.2 ± 0.5%99.8 ± 1.2%
High (120%) 100.8 ± 0.7%100.5 ± 1.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17][28][29] It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure is evaluated by different analysts, on different days, and with different equipment.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should be ≤ 2%.

  • Comparative Data Summary:

Precision LevelHPLC-UV (% RSD)LC-MS/MS (% RSD)
Repeatability ≤ 1.0%≤ 1.5%
Intermediate Precision ≤ 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified.[30][31][32][33] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[20][30][31][32][33]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[32]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be demonstrated to have acceptable precision and accuracy.

  • Comparative Data Summary:

ParameterHPLC-UVLC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[34][35][36][37][38] It provides an indication of the method's reliability during normal usage.

  • Experimental Approach:

    • Small variations are made to the method parameters, such as:

      • HPLC-UV: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

      • LC-MS/MS: Mobile phase composition, column temperature, flow rate, source parameters.

    • The effect on the results is evaluated.

  • Acceptance Criteria:

    • The results should remain within the acceptance criteria for system suitability, and no significant changes in the analytical results should be observed.

  • Comparative Insights:

    • Both methods should be designed to be robust. However, the increased complexity of the LC-MS/MS system means there are more parameters that could potentially affect the results, requiring a more thorough robustness evaluation.

Conclusion and Recommendations

Both the HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control, such as the assay of the bulk drug substance or formulated product, where the analyte concentration is relatively high. Its validation is straightforward, and the instrumentation is widely available.

  • LC-MS/MS is the superior choice when high sensitivity and selectivity are required. This is particularly relevant for applications such as impurity analysis, pharmacokinetic studies, or the analysis of low-dose formulations. While the initial investment and operational complexity are higher, the enhanced specificity provided by mass spectrometric detection significantly reduces the risk of interferences, leading to more reliable data for challenging applications.[10][13]

Ultimately, the decision rests on a thorough evaluation of the analytical needs, balancing the required performance characteristics with practical considerations such as cost and available expertise. A well-validated method, regardless of the technology employed, is a prerequisite for generating high-quality, defensible data in the pharmaceutical industry.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. 2025-05-02. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. 2022-10-21. [Link]

  • Pharma Beginners. How to Perform Linearity and Range in Analytical Method Validation. 2024-06-20. [Link]

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  • ICH. Quality Guidelines. [Link]

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  • Pharmaguideline. Analytical Method Validation Definitions in Pharmaceuticals. 2012-08-16. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024-04-24. [Link]

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  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lucrări Științifice. the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. [Link]

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A Comparative Pharmacological Guide to Substituted Biphenyls: From Cardiovascular to Neuromodulatory and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

The biphenyl scaffold, consisting of two interconnected benzene rings, is a privileged structure in medicinal chemistry.[1] Its conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of pharmacological activity, leading to the development of a wide range of therapeutic agents.[2] This guide provides an in-depth comparison of the pharmacological profiles of three distinct classes of substituted biphenyls: Angiotensin II Receptor Antagonists, Cannabinoid Receptor Modulators, and novel Antimicrobial Agents. We will explore their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin their therapeutic applications.

Angiotensin II Receptor Antagonagists (Sartans): Modulators of the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, a potent vasoconstrictor, mediates its effects through the angiotensin II type 1 (AT1) receptor.[3][4] Substituted biphenyls, commonly known as "sartans," are a cornerstone in the management of hypertension and heart failure due to their ability to selectively block this receptor.[3][4][5]

Mechanism of Action: Sartans are competitive antagonists of the AT1 receptor.[4] By blocking the binding of angiotensin II, they inhibit vasoconstriction, aldosterone release, and sympathetic activation, leading to a reduction in blood pressure.[3]

Structure-Activity Relationship (SAR): The general structure of a sartan features a biphenyl scaffold with an acidic group (often a tetrazole or a carboxylic acid) and a lipophilic side chain.

  • The Biphenyl Scaffold: Provides the rigid core necessary for proper orientation within the AT1 receptor binding pocket.

  • The Acidic Group: Typically a tetrazole ring or a carboxylic acid, mimics the C-terminal carboxylate of angiotensin II and is crucial for binding to the receptor.

  • The Lipophilic Side Chain: An alkyl or cycloalkyl group, enhances the binding affinity and contributes to the pharmacokinetic properties of the drug.[5]

The specific substitutions on the biphenyl rings and the nature of the side chains differentiate the various sartans, influencing their potency, duration of action, and metabolic profiles.[5]

Comparative Pharmacological Data:

DrugKey Structural FeaturesReceptor Binding Affinity (Ki)Clinical Significance
Losartan Imidazole ring, tetrazole~10-30 nMFirst-in-class, active metabolite (EXP3174) with higher affinity.[5]
Valsartan Acylated amino acid side chain~20-40 nMHigh bioavailability and long half-life.[5]
Irbesartan Spirocyclopentane ring~1-5 nMPotent and long-acting.[5]
Candesartan Benzimidazole ring, ester prodrug<1 nM (active form)Very high affinity and long duration of action.[5]

Experimental Protocol: Radioligand Binding Assay for AT1 Receptor Affinity

This protocol determines the binding affinity of a test compound for the AT1 receptor.

  • Preparation of Membranes: Cell membranes expressing the human AT1 receptor are prepared.

  • Radioligand: A radiolabeled AT1 receptor antagonist, such as [³H]Losartan, is used.

  • Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow:

AT1_Signaling_and_Assay cluster_0 AT1 Receptor Signaling cluster_1 Radioligand Binding Assay Workflow AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Vasoconstriction, Aldosterone Secretion Ca_PKC->Response Sartan Sartan (Antagonist) Sartan->AT1R Membrane AT1R Membranes Incubation Incubation Membrane->Incubation Radioligand [³H]Losartan Radioligand->Incubation TestCmpd Test Compound TestCmpd->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: AT1 receptor signaling and binding assay workflow.

Cannabinoid Receptor Modulators: Targeting the Endocannabinoid System

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is involved in a myriad of physiological processes, including pain, mood, and appetite.[6] Biphenyl derivatives have emerged as a versatile scaffold for the development of allosteric modulators of the CB1 receptor.[6]

Mechanism of Action: Unlike orthosteric ligands that bind to the same site as the endogenous ligand, allosteric modulators bind to a topographically distinct site on the receptor.[6] This can lead to a change in the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand.[6] Biphenyl-based compounds have been identified as negative allosteric modulators (NAMs) of the CB1 receptor, meaning they can reduce the effects of orthosteric agonists.[7][8]

Structure-Activity Relationship (SAR): The SAR for biphenyl-based CB1 allosteric modulators is still under active investigation. However, some key features have been identified:

  • Biphenyl Core: Provides the structural framework for interaction with the allosteric binding pocket.

  • Substituents on the Biphenyl Rings: The nature and position of substituents significantly influence potency and selectivity.

  • Linker and Terminal Groups: The length and composition of linkers connecting the biphenyl core to other functional groups are critical for activity.[9]

Comparative Pharmacological Data:

CompoundKey Structural FeaturesAllosteric Modulatory Effect (IC50)Therapeutic Potential
PSNCBAM-1 Diarylurea with a biphenyl core~0.27 µM (for CP55,940 binding)[6]Potential for treating substance use disorders and obesity without the side effects of orthosteric antagonists.[7]
Hybrid Analogs Merging features of known NAMsPotencies comparable to parent compounds.[7]Optimization of this scaffold could lead to improved drug candidates.[7]

Experimental Protocol: [³⁵S]GTPγS Binding Assay for CB1 Receptor Functional Activity

This assay measures the functional consequence of ligand binding to the CB1 receptor, a G-protein coupled receptor.

  • Membrane Preparation: Prepare membranes from cells expressing the human CB1 receptor.

  • Assay Components: Incubate membranes with a CB1 receptor agonist (e.g., CP55,940), varying concentrations of the test compound (allosteric modulator), and [³⁵S]GTPγS.

  • Stimulation: Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

  • Separation: Separate bound and free [³⁵S]GTPγS via filtration.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding.

Logical Relationship of Allosteric Modulation:

Allosteric_Modulation CB1_Receptor Orthosteric Site CB1 Receptor Allosteric Site Signaling_On Receptor Activation & Signaling CB1_Receptor:ortho->Signaling_On Leads to Signaling_Off Reduced Receptor Activation & Signaling CB1_Receptor:allo->Signaling_Off Induces Conformational Change Leading to Agonist Orthosteric Agonist (e.g., Anandamide) Agonist->CB1_Receptor:ortho Binds NAM Biphenyl NAM (Negative Allosteric Modulator) NAM->CB1_Receptor:allo Binds

Caption: Allosteric modulation of the CB1 receptor.

Biphenyl Derivatives as Novel Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents.[10] Biphenyl derivatives have shown promise in this area, with various substituted biphenyls exhibiting potent activity against a range of bacterial and fungal pathogens.[10][11][12]

Mechanism of Action: The mechanisms by which biphenyl derivatives exert their antimicrobial effects are diverse and not fully elucidated for all compounds. Some may disrupt cell membrane integrity, while others may inhibit essential enzymes or interfere with other cellular processes.

Structure-Activity Relationship (SAR):

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the biphenyl rings are often crucial for antibacterial activity.[13]

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on one of the rings can enhance antibacterial activity.[13]

  • Specific Substitutions: The introduction of specific substituents, such as halogens or trifluoromethyl groups, can significantly impact the potency and spectrum of activity.[13]

Comparative Pharmacological Data:

Compound ClassKey Structural FeaturesAntimicrobial Activity (MIC)Target Pathogens
Polyhydroxylated Biphenyls Multiple hydroxyl groupsAs low as 3.13 µg/mL[10]Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Enterococcus faecalis.[13]
Halogenated Biphenyls Fluorine or other halogen substitutionsVaries depending on substitution patternGram-positive and Gram-negative bacteria.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the antimicrobial susceptibility of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Observation: The lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.

Workflow for Antimicrobial Drug Discovery:

Antimicrobial_Discovery Synthesis Synthesis of Biphenyl Derivatives Screening Primary Screening (e.g., Agar Diffusion) Synthesis->Screening MIC_Det MIC Determination (Broth Microdilution) Screening->MIC_Det Spectrum Spectrum of Activity Testing MIC_Det->Spectrum Toxicity Toxicity Assays (e.g., Cytotoxicity) Spectrum->Toxicity Lead_Opt Lead Optimization (SAR Studies) Toxicity->Lead_Opt

Caption: Workflow for antimicrobial biphenyl discovery.

Conclusion

The substituted biphenyl scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with diverse pharmacological profiles. The sartans effectively modulate the renin-angiotensin system for cardiovascular applications, while novel biphenyl-based allosteric modulators offer a nuanced approach to targeting the cannabinoid system. Furthermore, the emergence of substituted biphenyls as potent antimicrobial agents highlights the ongoing potential of this structural motif in addressing critical unmet medical needs. The continued exploration of the structure-activity relationships within this chemical class, guided by robust experimental evaluation, will undoubtedly lead to the development of new and improved therapeutics.

References

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  • A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES.
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  • Angiotensin receptor blockers (ARBs).
  • Angiotensin II Type 1 Receptor Blockers.
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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Enemy

2'-Chloro-4'-methylbiphenyl-3-carboxylic acid is a halogenated organic compound. The presence of a chlorine atom on a biphenyl structure suggests that it should be handled with the same caution as other chlorinated hydrocarbons, which are known for their potential toxicity and persistence in the environment.[1][2] The carboxylic acid group may impart corrosive properties.

A thorough risk assessment is the first line of defense. Before handling, consult the Safety Data Sheet (SDS) for the most specific information. If an SDS is not available, assume the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Key Hazard Considerations:

  • Toxicity: Halogenated organics can be toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[6]

  • Persistence: Chlorinated aromatic compounds can be persistent in the environment, bioaccumulating in the food chain.[1]

  • Combustion Byproducts: In the event of a fire, hazardous combustion gases or vapors, such as carbon monoxide, carbon dioxide, and hydrogen chloride, may be produced.[7]

Personal Protective Equipment (PPE): Your Essential Armor

Given the potential hazards, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[8]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[4][8]
Skin and Body Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a chemical fume hood. If not possible, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or vapors.[3][4]

Spill Management: A Rapid and Measured Response

Accidents happen. A clear and practiced spill response plan is crucial.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material.

  • Collect: Place the spilled material and any contaminated absorbents into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[9]

The Disposal Pathway: A Decision-Making Framework

The proper disposal route for this compound depends on its quantity, form (solid or liquid), and local, state, and federal regulations. As a chlorinated organic compound, it is likely to be classified as a hazardous waste.[9]

Disposal Decision Workflow

DisposalWorkflow cluster_start Waste Generation cluster_assessment Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Route Start This compound Waste Assess Is waste a solid or liquid? Start->Assess Solid_Container Seal in a labeled, compatible solid waste container Assess->Solid_Container Solid Liquid_Container Seal in a labeled, compatible liquid waste container (not more than 75% full) Assess->Liquid_Container Liquid EHS Contact Environmental Health & Safety (EHS) for pickup Solid_Container->EHS Liquid_Container->EHS Incineration High-Temperature Incineration at a TSCA-approved facility EHS->Incineration Landfill Chemical Waste Landfill (if permitted for solid, non-liquid waste) EHS->Landfill

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

  • Waste Segregation: Do not mix this waste with other waste streams, especially non-halogenated organic waste.[9]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the full chemical name: "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.[10]

    • For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[9]

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure secondary containment is used to capture any potential leaks.[10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]

    • Provide them with a complete and accurate description of the waste.

  • Final Disposal Method:

    • High-Temperature Incineration: This is the preferred method for the destruction of chlorinated organic compounds, as it can achieve a high destruction and removal efficiency.[1][12][13] This must be carried out in a facility permitted under the Toxic Substances Control Act (TSCA) or the Resource Conservation and Recovery Act (RCRA).

    • Chemical Waste Landfill: For solid, non-liquid forms of this waste, disposal in a TSCA-approved chemical waste landfill may be an option.[14] However, regulations are stringent, and this is generally a less preferred method than incineration.

Regulatory Compliance: A Non-Negotiable Mandate

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets the standards under RCRA and TSCA.[13][10] States may have additional, more stringent regulations.[10] It is the generator's responsibility to ensure full compliance with all applicable laws.[12]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By understanding the hazards, implementing robust safety protocols, and adhering to regulatory requirements, we can ensure that the final chapter of this compound's lifecycle is a safe and responsible one.

References

  • U.S. National Institutes of Health's National Library of Medicine. (n.d.). Waste disposal technologies for polychlorinated biphenyls.
  • Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Polychlorinated Biphenyl (PCB) Management Plan.
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A Researcher's Guide to the Safe Handling of 2'-Chloro-4'-methylbiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, in-depth safety protocols for handling 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-77-1), a compound with significant potential in various research applications. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, by analyzing its structural components—a halogenated biphenyl and a carboxylic acid—we can establish a robust safety framework rooted in established chemical principles and best practices.

The core structure, a chlorinated biphenyl, demands caution. Halogenated organic compounds are a class of chemicals that require specialized handling and disposal protocols.[1][2] The addition of a carboxylic acid functional group introduces corrosive properties that must be respected.[3] Based on a closely related analogue, 4'-Methylbiphenyl-3-carboxylic acid, we can anticipate that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[4] This guide is built upon these foundational principles to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the first step in any safety protocol. Given the compound's chemical nature, we must prepare for irritant and potentially corrosive properties. The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should always be informed by a risk assessment of the specific procedure being undertaken.

Protection Type Recommended PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles and a full-face shield.[5]The carboxylic acid group presents a significant risk of serious eye damage upon direct contact.[3] A full-face shield is required when there is a risk of splashes, particularly when handling solutions or transferring the solid compound.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[3][6]Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice for incidental contact.[3] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.[2] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant lab coat or a chemical-resistant apron.[5]A lab coat is the minimum requirement to protect against incidental skin contact. For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended. Ensure the lab coat is fully buttoned.
Respiratory Protection Use within a certified chemical fume hood.Due to the potential for respiratory irritation from fine dust or vapors, all handling of this compound should be conducted within a properly functioning chemical fume hood.[7] If a fume hood is not available, or if the procedure generates significant dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocols for PPE usage and chemical disposal are designed to be clear, concise, and easy to follow.

Donning and Doffing of PPE: A Contamination Control Workflow

The order in which you put on and take off your PPE is crucial to prevent the spread of contamination.

Donning Procedure:

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Gloves: Don the appropriate chemical-resistant gloves. Check for any visible defects.

  • Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure warrants it.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Goggles: Remove your face shield and then your goggles.

  • Lab Coat/Apron: Remove your lab coat or apron, being careful to avoid contact with any potentially contaminated areas.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.

Chemical Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2]

  • Waste Segregation: Collect all waste materials, including contaminated gloves, weigh boats, and pipette tips, in a designated, clearly labeled hazardous waste container.[8]

  • Container Management: Keep the waste container closed when not in use. Do not overfill the container.

  • Disposal Method: The recommended disposal method for halogenated compounds is high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[1][9] Follow your institution's specific guidelines for hazardous waste disposal.

  • Spill Management: In the event of a small spill, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) and collect it in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

Visualizing Your Safety Workflow

To aid in the rapid assessment of procedural risk and the corresponding level of PPE required, the following decision tree has been developed. This diagram serves as a quick reference to guide your safety choices.

PPE_Decision_Tree start Start: Assess Procedure risk_assessment What is the scale and nature of the operation? start->risk_assessment small_scale Small-scale solid handling (<1g) in fume hood risk_assessment->small_scale Low Splash Potential solution_work Working with solutions or larger quantities (>1g) risk_assessment->solution_work Higher Splash Potential ppe_level_1 Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Lab Coat + Apron - Nitrile/Neoprene Gloves - Safety Goggles - Face Shield solution_work->ppe_level_2 disposal Dispose of all materials as halogenated waste ppe_level_1->disposal ppe_level_2->disposal

Caption: PPE selection decision tree for handling this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues. The principles of careful planning, appropriate PPE selection, and responsible disposal are paramount when working with novel chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.